N,N-Dimethylethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZXVJBJRMWXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027232 | |
| Record name | N,N-Dimethylethylamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
73.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO] | |
| Record name | N,N-Dimethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1359 | |
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Boiling Point |
36.5 °C | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
10 °F | |
| Record name | N,N-Dimethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Density |
0.675 at 20 °C/4 °C | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
352.0 [mmHg] | |
| Record name | N,N-Dimethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Liquid | |
CAS No. |
598-56-1 | |
| Record name | Dimethylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylethylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylethylamine | |
| Source | EPA DSSTox | |
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| Record name | Ethyldimethylamine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.038 | |
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| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5384XVEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-140 °C | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to N,N-Dimethylethylamine: Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylethylamine (DMEA), a tertiary amine with the chemical formula C₄H₁₁N, is a versatile and reactive compound utilized across various sectors of the chemical industry.[1] Its unique combination of steric and electronic properties makes it a valuable catalyst, building block, and reagent in organic synthesis. This guide provides a comprehensive technical overview of DMEA, focusing on its chemical structure, physicochemical properties, laboratory-scale synthesis, purification, and analytical characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective and safe handling and application of this important chemical.
Chemical Structure and Physicochemical Properties
This compound is an aliphatic tertiary amine characterized by an ethyl group and two methyl groups attached to a central nitrogen atom. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic characteristics to the molecule.
Below is a table summarizing the key physicochemical properties of this compound:
| Property | Value | References |
| Molecular Formula | C₄H₁₁N | [1] |
| Molecular Weight | 73.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong, fishy, or ammonia-like | [2] |
| Boiling Point | 36–38 °C | [1] |
| Melting Point | -140 °C | [1] |
| Density | 0.675 g/mL at 25 °C | [1] |
| Solubility | Miscible with water and soluble in organic solvents | [1] |
| Flash Point | -28 °C | [1] |
| CAS Number | 598-56-1 | [2] |
Synthesis of this compound via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines to their corresponding tertiary amines.[2][3] This reductive amination process utilizes formaldehyde as the methylating agent and formic acid as the reducing agent.[2][3] A key advantage of this method is the prevention of over-methylation to form quaternary ammonium salts.[2]
The overall reaction for the synthesis of this compound from ethylamine is as follows:
CH₃CH₂NH₂ + 2 HCHO + 2 HCOOH → CH₃CH₂N(CH₃)₂ + 2 CO₂ + 2 H₂O
Reaction Mechanism
The reaction proceeds through a two-step methylation process. First, ethylamine reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid to yield N-methylethylamine. This secondary amine then undergoes a second, analogous methylation step to produce the final product, this compound.[2]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol details the synthesis of this compound from ethylamine.
Materials:
-
Ethylamine (70% solution in water)
-
Formaldehyde (37% solution in water)
-
Formic acid (88-91%)
-
Sodium hydroxide (solid)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add formic acid (46 g, 1.0 mol).
-
Addition of Ethylamine: Cool the flask in an ice-water bath and slowly add ethylamine (70% solution, 32.2 g, 0.5 mol) with continuous stirring.
-
Addition of Formaldehyde: To the resulting solution, add formaldehyde (37% solution, 81 g, 1.0 mol).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 8-12 hours. The evolution of carbon dioxide will be observed.
-
Work-up - Basification: After cooling the reaction mixture to room temperature, carefully add solid sodium hydroxide pellets until the solution is strongly basic (pH > 12). This will liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether by simple distillation.
Purification by Vacuum Distillation
Due to its low boiling point, this compound can be effectively purified by vacuum distillation.
Apparatus:
-
Distillation flask
-
Claisen adapter
-
Vigreux column (short path)
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., water aspirator or vacuum pump)
-
Manometer
Procedure:
-
Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[4]
-
Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and gently heat the flask.[4]
-
Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is approximately 20 °C at 200 mmHg.
Analytical Characterization
Quantitative Analysis by Non-Aqueous Acid-Base Titration
The basic nature of this compound allows for its quantification via acid-base titration in a non-aqueous solvent. This method is particularly useful for samples where water might interfere with the titration.[5]
Reagents:
-
Glacial acetic acid
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Crystal violet indicator
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound (approximately 0.1-0.2 g) into a clean, dry flask.
-
Dissolution: Dissolve the sample in 25 mL of glacial acetic acid.
-
Titration: Add 2-3 drops of crystal violet indicator and titrate with standardized 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to blue-green.[6]
-
Calculation: The percentage purity of this compound can be calculated using the following formula:
% Purity = (V × N × 73.14) / (W × 10)
Where:
-
V = Volume of perchloric acid titrant (mL)
-
N = Normality of perchloric acid titrant
-
73.14 = Molecular weight of this compound
-
W = Weight of the sample (g)
-
Spectroscopic Analysis: ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR (Proton NMR):
The ¹H NMR spectrum of this compound is expected to show three distinct signals:
-
A triplet corresponding to the three protons of the methyl group of the ethyl moiety (-CH₂-CH ₃), typically appearing around δ 1.0-1.2 ppm. This signal is split by the adjacent methylene protons.
-
A quartet corresponding to the two protons of the methylene group (-CH ₂-CH₃), expected around δ 2.3-2.5 ppm. This signal is split by the adjacent methyl protons.
-
A singlet for the six equivalent protons of the two N-methyl groups (-N(CH ₃)₂), typically appearing around δ 2.2-2.4 ppm.[7]
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum of this compound will exhibit three signals corresponding to the three distinct carbon environments:
-
A signal for the carbon of the ethyl's methyl group (C H₃-CH₂-), expected at approximately δ 12-15 ppm.
-
A signal for the carbon of the methylene group (-C H₂-CH₃), expected around δ 50-55 ppm.
-
A signal for the two equivalent carbons of the N-methyl groups (-N(C H₃)₂), typically appearing around δ 42-45 ppm.[8]
Applications in Research and Development
This compound serves as a versatile reagent and catalyst in various research and industrial applications:
-
Catalyst: It is widely used as a catalyst in the production of polyurethanes and epoxy resins, particularly in the foundry industry for sand core production.[1]
-
Organic Synthesis: DMEA is employed as a base and nucleophile in a variety of organic transformations. It can facilitate reactions such as the enolization of aryl ketones.[1]
-
Precursor for Quaternary Ammonium Compounds: It serves as a key intermediate in the synthesis of quaternary ammonium compounds, which have applications as surfactants, phase-transfer catalysts, and biocides.[1]
-
Pharmaceutical and Agrochemical Synthesis: The dimethylaminoethyl moiety is present in numerous biologically active molecules. DMEA can be used as a building block in the synthesis of pharmaceuticals and agrochemicals.[3]
Safety and Handling
This compound is a highly flammable and corrosive liquid.[1] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[2]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use spark-proof tools and explosion-proof equipment.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Workflow
Caption: Workflow for the analytical characterization of this compound.
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- This compound 598-56-1 wiki - Guidechem. (URL not available)
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Eschweiler–Clarke reaction - Wikipedia. [Link]
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- Technical Guide: Synthesis of N,N-Dimethylphenethylamine from Phenethylamine via Eschweiler-Clarke Reaction - Benchchem. (URL not available)
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- 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL not available)
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nonaqueous potentiometric titration: Topics by Science.gov. [Link]
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N,N-Dimethylethylamine CAS number and IUPAC name.
An In-Depth Technical Guide to N,N-Dimethylethylamine
Authored by a Senior Application Scientist
Abstract
This compound (DMEA) is a versatile tertiary amine that serves as a critical component in a multitude of industrial and research applications. Its unique combination of basicity, volatility, and reactivity makes it an indispensable catalyst and building block in organic synthesis. This guide provides a comprehensive overview of DMEA, detailing its chemical identity, physicochemical properties, synthesis, key applications, and essential safety protocols. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization.
Core Identification and Chemical Structure
Precise identification is paramount for regulatory compliance and scientific accuracy. This compound is recognized by the following identifiers:
The structure of DMEA features a central nitrogen atom bonded to two methyl groups and one ethyl group, classifying it as a tertiary amine. This structure is fundamental to its chemical behavior, particularly its role as a non-nucleophilic base and a catalyst.
Physicochemical Properties: A Quantitative Overview
The utility of DMEA in various applications is directly governed by its physical and chemical properties. It is a colorless to light yellow liquid with a characteristic strong odor that can range from ammonia-like to fishy.[3][7][8] Its high volatility and low boiling point are critical for applications where easy removal of the catalyst post-reaction is required.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | -140 °C | [1][7][8][9] |
| Boiling Point | 36-38 °C | [4][7][8][9] |
| Density | 0.675 g/mL at 25 °C | [4][7][8][9] |
| Flash Point | -28 °C to -33 °F (closed cup) | [7][8][9] |
| Vapor Pressure | 8.09 psi (527 hPa) at 20 °C | [8][9] |
| Refractive Index | n20/D 1.372 | [4][8][9] |
| pH | 12.0 (50 g/L in H₂O at 20 °C) | |
| Solubility | Miscible with water and soluble in organic solvents. | [7] |
Synthesis and Industrial Production
The industrial production of this compound is typically achieved through catalytic processes designed for high yield and purity. One common method involves the reaction of ethylamine with methanol.[7] Another approach is the hydrogenation of N,N-dimethylacetamide.[10]
A generalized synthesis workflow can be visualized as follows:
Caption: Relationship between DMEA's properties and its major applications.
Experimental Protocol: DMEA as a Gelling Catalyst in Polyurethane Foam
This protocol outlines the conceptual use of DMEA as a catalyst in the formation of a rigid polyurethane foam. This process relies on DMEA's ability to potently catalyze the gelling reaction (isocyanate-polyol).
Objective: To demonstrate the catalytic efficacy of DMEA in a model polyurethane system.
Materials:
-
Polyol (e.g., a sucrose-based polyether polyol)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Surfactant (silicone-based)
-
Blowing Agent (e.g., water, pentane)
-
This compound (DMEA) as catalyst
-
Mixing vessel, high-speed mixer, stopwatch, fume hood
Methodology:
-
Preparation (Pre-mix): In a well-ventilated fume hood, combine the polyol, surfactant, and blowing agent in the mixing vessel.
-
Causality: This step creates a homogenous "B-side" mixture. The surfactant is crucial for stabilizing the foam cells as they form.
-
-
Catalyst Addition: Add a precisely measured amount of DMEA to the B-side mixture. Mix thoroughly for 10-15 seconds.
-
Causality: DMEA is added just before the reaction to ensure its catalytic activity is initiated at the correct time. The concentration will directly impact the reaction speed.
-
-
Initiation: Add the stoichiometric amount of pMDI (the "A-side") to the catalyzed B-side mixture.
-
Mixing & Observation: Immediately begin high-speed mixing. Start the stopwatch simultaneously. Mix vigorously for 5-7 seconds.
-
Causality: Rapid and thorough mixing is essential to create a uniform reaction front. Inadequate mixing leads to foam defects.
-
-
Data Recording: Record the key reaction profile times:
-
Cream Time: Time from mixing until the liquid begins to expand and change color.
-
Gel (or String) Time: Time until the mixture becomes tacky and forms strings when touched with a probe. DMEA strongly influences this parameter.
-
Tack-Free Time: Time until the foam surface is no longer sticky.
-
-
Curing: Allow the foam to cure fully in the fume hood (typically 24 hours) before post-analysis.
Self-Validation: The reproducibility of the cream, gel, and tack-free times across multiple runs (with identical component concentrations and temperatures) validates the protocol's consistency. The final foam's structural integrity (cell size, density) serves as a measure of catalytic performance.
Safety, Handling, and Toxicology
DMEA is a hazardous material and requires strict safety protocols.
-
Hazards: It is a highly flammable liquid and vapor (GHS02). [1]It is harmful if swallowed or inhaled (GHS07) and causes severe skin burns and eye damage (GHS05). [1][11]* Handling: Work must be conducted in a well-ventilated area or a fume hood. [6]Use spark-proof tools and explosion-proof equipment. All metal equipment must be grounded to prevent static discharge. [6]Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles, and a face shield. [9]* Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames, in a tightly closed container. It should be stored in a designated flammables area. [9]* Toxicology: The oral LD50 in rats is reported as 606 mg/kg. [6]It is corrosive and can cause severe damage to mucous membranes and upper respiratory tract upon inhalation. [3][11] Always consult the most current Safety Data Sheet (SDS) before handling this compound. [6][11][12]
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This compound. (n.d.). Wikipedia. Retrieved from [Link]
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This compound. (n.d.). Grokipedia. Retrieved from [Link]
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Synthesis of dimethylethylamine. (n.d.). PrepChem.com. Retrieved from [Link]
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Dimethylethylamine | C4H11N | CID 11723. (n.d.). PubChem - NIH. Retrieved from [Link]
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This compound|598-56-1. (n.d.). LookChem. Retrieved from [Link]
- Preparation of n,n' dimethylethanolamine. (n.d.). Google Patents.
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Basicity and pKa of N,N-Dimethylethylamine in aqueous solution.
An In-depth Technical Guide to the Basicity and pKa of N,N-Dimethylethylamine in Aqueous Solution
Authored by: A Senior Application Scientist
Abstract
This compound (DMEA) is a tertiary aliphatic amine whose utility as a catalyst and synthetic intermediate in pharmaceutical and materials science is fundamentally governed by its basicity.[1][2] The protonation state of DMEA at a given pH, quantified by its pKa value, is a critical parameter for reaction optimization, formulation stability, and predicting physiological behavior. This guide provides a comprehensive analysis of the basicity of DMEA in aqueous solution, grounded in fundamental physicochemical principles. We will dissect the electronic and steric factors influencing its proton affinity, present its experimentally determined pKa, outline a rigorous protocol for its empirical measurement, and discuss the implications of these properties for researchers in drug development and chemical synthesis.
Introduction: The Significance of Amine Basicity
Amines are organic derivatives of ammonia and, like their inorganic parent, are characterized by the lone pair of electrons on the nitrogen atom. This lone pair allows amines to act as both Brønsted-Lowry bases (proton acceptors) and Lewis bases (electron-pair donors). In aqueous environments, the Brønsted-Lowry basicity is the dominant characteristic and is described by the equilibrium between the free amine (B) and its protonated form, the conjugate acid (BH⁺).
The strength of a base is quantified by the equilibrium constant for this reaction, either the base dissociation constant (Kb) or, more commonly, the acid dissociation constant (Ka) of its conjugate acid. The pKa, the negative logarithm of Ka, is the most convenient scale for this purpose. A higher pKa value for the conjugate acid corresponds to a stronger base.[3] For professionals in drug development, the pKa of an active pharmaceutical ingredient (API) is paramount, as it dictates solubility, membrane permeability, and receptor binding—key determinants of a drug's pharmacokinetic and pharmacodynamic profile.
This compound, a simple tertiary amine, serves as an excellent model for understanding the nuanced factors that control the basicity of this important functional group.
Theoretical Framework: Factors Governing Amine Basicity in Aqueous Solution
The basicity of an alkylamine in aqueous solution is not governed by a single property but is rather the result of a delicate balance between several competing factors.[4] These include electronic effects, solvation effects, and steric hindrance.
2.1. Inductive Effect
Alkyl groups, such as the two methyl groups and one ethyl group in DMEA, are electron-donating relative to hydrogen.[3][5] This positive inductive effect (+I) pushes electron density onto the nitrogen atom, increasing the electron density of the lone pair and making it more available for donation to a proton.[5][6] Based on this effect alone, one would predict the basicity order in amines to be: Tertiary > Secondary > Primary > Ammonia.[7] This trend is indeed observed in the gaseous phase, where intermolecular interactions are negligible.
2.2. Solvation Effect
In an aqueous solution, the stability of the protonated amine (the conjugate acid) is a critical determinant of basicity.[4] The conjugate acid is stabilized by hydrogen bonding with surrounding water molecules.
-
A primary ammonium ion (RNH₃⁺) has three acidic protons and can form three strong hydrogen bonds.
-
A secondary ammonium ion (R₂NH₂⁺) has two protons for hydrogen bonding.
-
A tertiary ammonium ion (R₃NH⁺), like protonated DMEA, has only one acidic proton, limiting its stabilization by solvation.[6]
This differential solvation strongly stabilizes the conjugate acids of primary and secondary amines more than those of tertiary amines, thereby increasing their basicity in water relative to what the inductive effect alone would predict.[6]
2.3. Steric Effects
Steric hindrance refers to the physical obstruction caused by the bulk of the alkyl groups surrounding the nitrogen atom.[4][8] In tertiary amines like DMEA, the three alkyl groups can impede the approach of a proton to the nitrogen lone pair.[8] Furthermore, this bulkiness can interfere with the organization of water molecules around the resulting conjugate acid, further reducing its stability.[4]
The interplay of these three effects in an aqueous medium leads to the commonly observed basicity order of secondary > primary ≈ tertiary > ammonia for simple alkylamines, a clear deviation from the gas-phase trend.
Caption: Interplay of factors governing DMEA basicity.
Physicochemical Properties and pKa of this compound
The balance of the aforementioned factors determines the specific pKa of DMEA. The experimentally determined pKa of the conjugate acid of this compound in water is 10.16 .[9][10] This value indicates that DMEA is a moderately strong base, slightly weaker than many common secondary amines but stronger than ammonia.
At a pH equal to its pKa (10.16), DMEA exists as a 50:50 mixture of its neutral (basic) form and its protonated (conjugate acid) form.[11] At physiological pH (~7.4), which is significantly below the pKa, DMEA will exist almost entirely in its protonated, cationic form.[9] This is a critical consideration in drug design for absorption and distribution.
Caption: Acid-base equilibrium of DMEA in water.
A summary of key quantitative data for DMEA is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁N | [1] |
| Molecular Weight | 73.14 g/mol | [1][9] |
| pKa (Conjugate Acid) | 10.16 | [9][10] |
| Predicted pKa | 9.83 ± 0.28 | [12] |
| Boiling Point | 36 - 38 °C | [1][12] |
| Density | 0.675 g/mL at 25 °C | [1][12] |
| LogP | 0.70 | [9] |
Experimental Determination of pKa: A Validated Protocol
The pKa of an amine is most reliably determined experimentally. Potentiometric titration is a widely used and accurate method.[13][14] The protocol below describes a self-validating system for determining the pKa of DMEA.
4.1. Principle
A known concentration of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.
4.2. Step-by-Step Methodology
-
Reagent and Sample Preparation:
-
Standardized Titrant: Prepare or purchase a standardized 0.100 M Hydrochloric Acid (HCl) solution. The exact concentration must be known to four significant figures.
-
Analyte Solution: Accurately weigh approximately 0.15 g of this compound (purity ≥ 99%[1]) and dissolve it in ~50 mL of deionized, CO₂-free water in a 100 mL beaker. Causality: CO₂-free water is essential as dissolved atmospheric carbon dioxide forms carbonic acid, which would interfere with the titration of the amine base.
-
Calibrants: Use standard pH buffer solutions (e.g., pH 4.01, 7.00, 10.01) for electrode calibration.
-
-
Instrumentation and Calibration:
-
Apparatus: Use a calibrated pH meter with a glass electrode, a magnetic stirrer and stir bar, and a 10 mL Class A burette.
-
Calibration: Perform a three-point calibration of the pH electrode immediately before the experiment. Trustworthiness: A multi-point calibration ensures the electrode's response is linear across the expected pH range of the titration.
-
-
Titration Procedure:
-
Place the beaker with the DMEA solution on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette.
-
Begin gentle stirring. Record the initial pH of the solution.
-
Add the 0.100 M HCl titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the burette volume and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.05 mL or dropwise) to obtain a high-resolution titration curve.
-
Continue adding titrant well past the equivalence point until the pH curve flattens in the acidic region.
-
-
Data Analysis and pKa Determination:
-
Equivalence Point: Determine the equivalence volume (Vₑ) by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot corresponds to Vₑ.
-
Half-Equivalence Point: Calculate the volume at the half-equivalence point (V₁/₂ = Vₑ / 2).
-
pKa Determination: Interpolate the titration curve (pH vs. Volume) to find the exact pH at the half-equivalence volume (V₁/₂). This pH value is the experimental pKa. Trustworthiness: This graphical method is robust and less prone to error than relying on a single data point.
-
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The Architect of Polymerization: A Technical Guide to the Catalytic Mechanism of N,N-Dimethylethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylethylamine (DMEA), a tertiary aliphatic amine, is a cornerstone catalyst in the synthesis of a multitude of polymeric systems, most notably polyurethanes and epoxy resins. Its efficacy lies in its ability to significantly lower the activation energy of key polymerization reactions, thereby controlling reaction kinetics, influencing polymer morphology, and ultimately defining the end-use properties of the material. This in-depth technical guide elucidates the multifaceted mechanism of action of DMEA as a catalyst. We will explore its pivotal role in both the gelling and blowing reactions of polyurethane formation, dissecting the established mechanistic pathways. Furthermore, this guide will detail its accelerative function in the curing of epoxy resins, particularly in conjunction with anhydride hardeners. Through a synthesis of established theory, comparative data, and detailed experimental protocols, this document aims to provide researchers and professionals with a comprehensive understanding of DMEA's catalytic prowess, enabling more informed formulation and process optimization.
Introduction to this compound: A Versatile Catalyst
This compound (DMEA) is a colorless to pale yellow liquid with a characteristic amine odor.[1] As a tertiary amine, the nitrogen atom is bonded to three alkyl groups—two methyl groups and one ethyl group—leaving a lone pair of electrons that is central to its catalytic activity.[1] This structural feature imparts both nucleophilic and basic properties, allowing DMEA to participate in a variety of chemical transformations.
Its primary industrial applications as a catalyst are in the production of polyurethane foams, where it plays a crucial role in balancing the competing reactions that lead to foam formation, and as a curing accelerator for epoxy resins, where it significantly reduces curing times and temperatures.[2][3] The selection of DMEA in these systems is often driven by its specific reactivity profile, which can be tailored by using it in combination with other catalysts to achieve synergistic effects.[4]
Mechanism of Action in Polyurethane Synthesis
The formation of polyurethane is a polyaddition reaction between a polyol (containing hydroxyl groups, -OH) and an isocyanate (containing isocyanate groups, -NCO). In the production of polyurethane foams, a blowing agent, typically water, is added to react with the isocyanate to produce carbon dioxide gas, which expands the polymer matrix.[5] DMEA, as a tertiary amine catalyst, influences both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[4]
The Gelling Reaction: Urethane Linkage Formation
The gelling reaction is the fundamental chain-building step in polyurethane synthesis. DMEA accelerates this reaction through two primary proposed mechanisms:
-
Baker's Mechanism: This mechanism postulates the initial formation of a complex between the DMEA and the electrophilic carbon of the isocyanate group. This complexation increases the polarization of the N=C=O group, making the carbon atom more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[6]
-
Farkas's Mechanism: In contrast, Farkas's mechanism suggests that DMEA first forms a hydrogen-bonded complex with the hydroxyl group of the polyol. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate group.[6]
Both mechanisms ultimately lead to the formation of a urethane linkage and the regeneration of the DMEA catalyst. The operative mechanism can be influenced by factors such as the specific reactants, solvent polarity, and temperature.
The Blowing Reaction: Carbon Dioxide Generation
The blowing reaction between isocyanate and water is crucial for the formation of polyurethane foams. This reaction proceeds in two steps: first, the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine byproduct can then react with another isocyanate group to form a urea linkage.
DMEA catalyzes the initial reaction between water and isocyanate. Similar to the gelling reaction, this can occur through the activation of either the isocyanate or the water molecule. It is also proposed that tertiary amines with specific structures can chelate water molecules, increasing their reactivity towards the isocyanate.[6]
It has been observed that the tertiary amine can be chemically and irreversibly bound during this reaction through the formation of the quaternary ammonium salt. [7]
Quantitative Performance of DMEA as a Catalyst
The catalytic activity of DMEA can be quantified and compared to other tertiary amine catalysts through various parameters, including gel time, tack-free time, and rise time in polyurethane foam formulations.
| Catalyst | Cream Time (s) | Gel Time (s) | Rise Time (s) | Tack-Free Time (s) |
| DMEA | 8.5 - 9.5 | 39 - 46 | - | 55 - 65 |
| Triethylenediamine (TEDA) | 7.5 - 8.5 | 38 - 45 | - | 55 - 65 |
| Dimethylcyclohexylamine (DMCHA) | 5.0 - 6.0 | 40 - 45 | - | 55 - 65 |
Table 1: Comparative performance of DMEA and other tertiary amine catalysts in a representative rigid polyurethane foam formulation. Data is indicative and can vary based on the specific formulation and processing conditions. [3]
Experimental Protocols for Catalyst Evaluation
To assess the catalytic activity of DMEA in a laboratory setting, the following experimental protocols can be employed.
Determination of Gel Time in Polyurethane Foam
Objective: To measure the time from the initial mixing of polyurethane components until the formation of a gel-like state.
Methodology:
-
Preparation of Components: Pre-condition the polyol, isocyanate, DMEA catalyst, blowing agent, and any other additives to a controlled temperature (e.g., 25°C).
-
Mixing: In a suitable container, accurately weigh and pre-mix the polyol, DMEA catalyst, blowing agent, and other additives.
-
Initiation of Reaction: Add the pre-weighed isocyanate to the polyol mixture and immediately start a stopwatch while vigorously mixing for a specified time (e.g., 10 seconds).
-
Observation: Periodically probe the reacting mixture with a wooden spatula or a similar tool.
-
Endpoint Determination: The gel time is the point at which the mixture becomes stringy and no longer flows freely. Record the elapsed time.
This manual method provides a simple and effective way to compare the gelling activity of different catalyst concentrations. [8][9]For more precise measurements, an automated gel timer or a rheometer can be used. [8]
Monitoring Epoxy Curing by Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of DMEA on the curing kinetics of an epoxy-anhydride system.
Methodology:
-
Sample Preparation: Prepare a series of formulations containing the epoxy resin, anhydride curing agent, and varying concentrations of DMEA.
-
DSC Analysis:
-
Accurately weigh a small amount (5-10 mg) of the uncured mixture into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).
-
-
Data Analysis:
-
The DSC thermogram will show an exothermic peak corresponding to the curing reaction.
-
The onset temperature, peak exotherm temperature, and the total heat of reaction (ΔH) can be determined from the thermogram.
-
By comparing the thermograms of samples with and without DMEA, and at different DMEA concentrations, the accelerating effect of the catalyst can be quantified. A lower onset and peak exotherm temperature indicates a more effective acceleration.
-
Conclusion
This compound stands as a versatile and highly effective tertiary amine catalyst, integral to the modern polymer industry. Its ability to potently catalyze the gelling and blowing reactions in polyurethane synthesis allows for precise control over foam properties. In the realm of epoxy resins, its accelerative power in anhydride-based curing systems is indispensable for efficient processing. A thorough understanding of the underlying mechanistic principles, as detailed in this guide, empowers researchers and formulation scientists to harness the full potential of DMEA, leading to the development of advanced materials with tailored performance characteristics. The provided experimental protocols offer a framework for the systematic evaluation of DMEA's catalytic performance, ensuring a self-validating approach to formulation and process optimization.
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An In-Depth Technical Guide to the Solubility of N,N-Dimethylethylamine in Common Organic Solvents
Introduction
N,N-Dimethylethylamine (DMEA), a tertiary amine with the chemical formula C₄H₁₁N, is a versatile and pivotal compound in numerous industrial and research settings.[1] It appears as a clear, colorless to light-yellow liquid with a characteristic strong, ammonia-like or fishy odor.[2][3] With a low boiling point and status as a Brønsted-Lowry base, DMEA serves as a critical catalyst, a stabilizer for chlorinated hydrocarbons, and an intermediate in the synthesis of pharmaceuticals, agrochemicals, quaternary ammonium compounds, and polymers.[1][3]
Given its broad applicability, a comprehensive understanding of DMEA's solubility characteristics in common organic solvents is paramount for professionals in process chemistry, drug development, and materials science. Solubility dictates reaction kinetics, influences purification strategies, and is a key determinant in formulation and product stability. This guide provides a detailed examination of the theoretical principles governing DMEA's solubility, presents available solubility data, and offers field-proven, step-by-step protocols for the experimental determination of its miscibility and quantitative solubility.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like." This maxim is rooted in the intermolecular forces between solute and solvent molecules. For a solution to form, the energy released from the new solute-solvent interactions must be comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions. The key molecular properties influencing these interactions for this compound are its polarity, hydrogen bonding capability, and Van der Waals forces.
-
Polarity and Dipole Moment : DMEA possesses a moderate polarity. The nitrogen atom, being more electronegative than carbon, creates a dipole moment in the molecule. The lone pair of electrons on the nitrogen atom is a significant contributor to its molecular polarity and its basicity.[1] This inherent polarity suggests favorable interactions with other polar molecules.
-
Hydrogen Bonding : As a tertiary amine, DMEA lacks hydrogen atoms directly bonded to the nitrogen. Therefore, it cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.[1] This is a critical factor enabling its miscibility with protic solvents like water and alcohols.
-
Van der Waals Forces : These non-specific attractive forces, present in all molecules, are the primary mechanism for DMEA's solubility in nonpolar solvents.[1] The ethyl and methyl groups provide a sufficient nonpolar surface area to interact effectively with nonpolar solvent molecules like alkanes and aromatic hydrocarbons.
Physicochemical Properties: A Comparative Analysis
To predict or rationalize solubility, it is essential to compare the physicochemical properties of the solute (DMEA) with those of various solvents. The following table summarizes key properties of DMEA and a selection of common organic solvents categorized by their type.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Polarity (Relative) | Solvent Type |
| This compound | C₄H₁₁N | 73.14 | 36-38 [3][4] | 0.675 [3][4] | Moderate | Tertiary Amine |
| Methanol | CH₄O | 32.04 | 64.6 | 0.791 | 0.762[5] | Polar Protic |
| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 | 0.654[5] | Polar Protic |
| Water | H₂O | 18.02 | 100.0 | 0.998 | 1.000[5] | Polar Protic |
| Acetone | C₃H₆O | 58.08 | 56.0 | 0.786 | 0.355[5] | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189.0 | 1.100 | 0.444[5] | Polar Aprotic |
| Acetonitrile | C₂H₃N | 41.05 | 82.0 | 0.786 | 0.460[6] | Polar Aprotic |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 0.117[5] | Nonpolar |
| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 0.099[5] | Nonpolar |
| Hexane | C₆H₁₄ | 86.18 | 69.0 | 0.655 | 0.009[5] | Nonpolar |
Solubility Profile of this compound
Based on available technical data, this compound exhibits broad miscibility with a wide range of common organic solvents.[1][7][8] This is a direct consequence of its balanced molecular characteristics: a polar amine group capable of accepting hydrogen bonds and nonpolar alkyl groups that facilitate Van der Waals interactions.
| Organic Solvent | Solvent Type | Reported Solubility/Miscibility |
| Methanol | Polar Protic | Miscible[1] |
| Ethanol | Polar Protic | Miscible[1] |
| Water | Polar Protic | Soluble / Miscible[7][8][9] |
| Acetone | Polar Aprotic | Miscible[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible[10] |
| Diethyl Ether | Nonpolar | Miscible[1] |
| Toluene | Nonpolar | Miscible[1] |
| Hexane | Nonpolar | Miscible[1] |
Expert Insight: The term "miscible" implies solubility in all proportions. While this is widely reported for DMEA, for critical applications such as pharmaceutical formulations or high-precision synthesis, it is imperative to experimentally verify this miscibility and determine quantitative solubility under specific process conditions (e.g., temperature, presence of other solutes). The protocols outlined in the following section are designed for this purpose.
Experimental Protocols for Solubility Determination
Trustworthy solubility data is generated through rigorous and well-controlled experimental procedures. Below are two fundamental protocols: a qualitative method for rapidly assessing miscibility and a quantitative "gold standard" method for precise solubility measurement.
Protocol 1: Qualitative Determination of Miscibility
This protocol provides a rapid, visual assessment of whether DMEA is miscible, partially miscible, or immiscible with a given solvent at ambient temperature.
Causality: The choice of a simple visual test is based on efficiency. For many process chemistry applications, a clear, single-phase solution is the only requirement, and this can be confirmed without complex instrumentation. The use of a vortex mixer ensures that the system reaches an initial state of intimate mixing, preventing false negatives due to poor diffusion.
Materials:
-
This compound (≥99% purity)
-
Test solvents (analytical grade)
-
Calibrated pipettes or micropipettes
-
Small glass test tubes (e.g., 13 x 75 mm) with caps or stoppers
-
Vortex mixer
Methodology:
-
Solvent Addition: Using a calibrated pipette, add 1.0 mL of the test solvent to a clean, dry test tube.
-
Solute Addition: Add 1.0 mL of this compound to the same test tube.
-
Mixing: Cap the test tube securely and vortex the mixture vigorously for 30-60 seconds. This ensures thorough mixing of the two components.
-
Observation: Allow the test tube to stand undisturbed for 5-10 minutes. Observe the contents against a well-lit background.
-
Miscible: The mixture remains a single, clear, homogeneous liquid phase.
-
Immiscible: Two distinct layers are observed.
-
Partially Miscible: The mixture may initially appear cloudy or form an emulsion that separates over time into two layers, with the volume of each layer having changed from the initial 1.0 mL.
-
Workflow for Qualitative Miscibility Testing
Caption: Visual workflow for determining solvent miscibility.
Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method
This protocol describes the "gold standard" isothermal shake-flask method to determine the precise thermodynamic solubility of DMEA in a solvent at a specific temperature.[11]
Causality: This method is designed to achieve a true thermodynamic equilibrium between the solute and a saturated solution. Adding an excess of the solute ensures that the solvent becomes fully saturated. The constant agitation and temperature control are critical to ensure that the equilibrium is reached consistently and is representative of the specified conditions. Centrifugation and careful supernatant sampling are essential to avoid including undissolved solute in the final analysis, which would artificially inflate the measured solubility. The use of a validated analytical technique like Gas Chromatography (GC) provides the necessary precision and accuracy for quantitative measurement.
Materials:
-
This compound (≥99% purity)
-
Test solvent (analytical or HPLC grade)
-
Glass vials or flasks with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Analytical balance
Methodology:
Part A: Sample Preparation and Equilibration
-
Preparation: Add an excess amount of this compound to a series of vials. "Excess" means enough will be added so that a small amount of undissolved DMEA remains visible at the end of the experiment.
-
Solvent Addition: Dispense a precise volume (e.g., 5.0 mL) of the test solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study is recommended to determine the minimum time to reach equilibrium.
Part B: Sample Analysis 4. Phase Separation: After equilibration, allow the vials to stand in a temperature-controlled rack for several hours to let the undissolved DMEA settle. For finely dispersed material, centrifuge the vials at a moderate speed to pellet the excess solute. 5. Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. Be extremely careful not to disturb the undissolved DMEA. 6. Dilution: Immediately dilute the aliquot with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical calibration curve. This step is critical to ensure accurate quantification. 7. Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or GC-MS method. The calibration curve should be prepared using standards of DMEA of known concentrations in the same solvent. 8. Calculation: Calculate the concentration of DMEA in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL, mg/mL, or mol/L.
Workflow for Quantitative Solubility Determination
Caption: Workflow for the shake-flask solubility method.
Conclusion
This compound is a fundamentally important chemical whose utility is enhanced by its excellent solubility in a wide array of organic solvents. Its molecular structure, featuring both a polar, hydrogen-bond accepting amine head and nonpolar alkyl groups, allows it to be miscible with polar protic, polar aprotic, and nonpolar solvents alike. While qualitative data confirms this broad miscibility, for applications demanding high precision, the quantitative determination of solubility under specific process conditions is essential. The protocols provided in this guide offer a robust framework for both rapid miscibility screening and rigorous thermodynamic solubility measurement, empowering researchers, scientists, and drug development professionals to effectively and safely utilize this compound in their work.
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An In-Depth Technical Guide to N,N-Dimethylethylamine (DMEA) for Scientific Professionals
Introduction: Understanding the Versatility of a Core Tertiary Amine
N,N-Dimethylethylamine (DMEA) is a versatile tertiary amine that serves as a fundamental building block and catalyst across a spectrum of industrial and research applications.[1][2] Characterized by its simple aliphatic structure, it consists of an ethyl group and two methyl groups attached to a central nitrogen atom.[1] This configuration imparts a combination of basicity, nucleophilicity, and steric accessibility that makes it a reagent of choice for professionals in chemical synthesis, polymer science, and drug development.[1][2] This guide provides an in-depth examination of its core properties, synthesis, applications, and handling protocols, tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity and physical characteristics. This compound is a colorless to pale yellow, volatile liquid with a distinct amine odor, often described as ammonia-like or fishy.[1][3][4] Its high volatility and low flash point are critical parameters that dictate its handling and storage requirements.
| Identifier | Value | Source(s) |
| Chemical Formula | C₄H₁₁N | [3][4][5][6][7] |
| Molecular Weight | 73.14 g/mol | [3][4][5][6][7] |
| IUPAC Name | N,N-Dimethylethanamine | [1][4] |
| Common Synonyms | DMEA, N-Ethyldimethylamine, Dimethylethylamine | [4][5][8] |
| CAS Number | 598-56-1 | [4][6][9] |
| Physicochemical Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [3][9] |
| Odor | Strong, ammonia-like to fish-like | [4][9] |
| Boiling Point | 36–38 °C | [3][6][9] |
| Melting Point | -140 °C | [3][8][9] |
| Density | 0.675 g/mL at 25 °C | [3][6][9] |
| Flash Point | -28 °C (-18.4 °F) | [3][10] |
| Solubility | Miscible with water, soluble in organic solvents | [3] |
Synthesis and Manufacturing
Industrial Production
Industrially, DMEA is most commonly produced through the catalytic reaction of ethylamine with methanol.[3] This process is favored for its efficiency and ability to produce high-purity DMEA suitable for large-scale applications.[3] Another established method involves the catalytic hydrogenation of N,N-dimethylacetamide.[11]
Laboratory-Scale Synthesis Protocol
For research purposes, a more controlled synthesis may be required. The following protocol describes the synthesis of DMEA via the ruthenium-catalyzed addition of dimethylamine to ethylene. This method is illustrative of amine alkylation reactions.
Causality of Component Selection:
-
Dimethylamine: Serves as the nitrogen and dual methyl group source.
-
Ethylene: Acts as the ethylating agent.
-
[Ru(NH₃)₄(OH)Cl]Cl·2H₂O: A specific ruthenium catalyst chosen for its efficacy in promoting the addition of the N-H bond across the ethylene double bond.
-
1,4-Dioxane: Used as an inert solvent to facilitate the reaction in a single phase.[12]
Step-by-Step Methodology: [12]
-
Reactor Preparation: A 300 mL stainless steel autoclave is charged with 104 parts of 1,4-dioxane, 5.6 parts of dimethylamine, and 0.363 parts of the ruthenium catalyst.
-
Pressurization: The sealed autoclave is purged of air and then pressurized with ethylene to 200 psig.
-
Reaction: The mixture is heated and agitated according to the specific kinetic requirements of the catalyst, allowing for the addition reaction to proceed.
-
Workup and Isolation: Upon completion, the reactor is cooled and depressurized. The resulting mixture contains DMEA, diethylmethylamine, and unreacted starting materials.
-
Purification: The product is isolated and purified from the reaction mixture, typically via fractional distillation, leveraging its low boiling point (36-38 °C) for separation.
Applications in Research and Drug Development
The utility of DMEA is rooted in the reactivity of its tertiary amine functional group. It serves as a non-nucleophilic base, a catalyst, and a synthetic precursor.
-
Catalysis: DMEA is extensively used as a catalyst, particularly in polymerization. It is a key component in the "cold-box" process for producing sand cores in foundries and acts as a curing agent for polyamides and epoxy resins.[3][9] In a research context, it functions as a catalyst in the production of polyurethanes, which are vital for manufacturing flexible foams and coatings.[2]
-
Synthetic Intermediate: DMEA is a valuable intermediate for synthesizing more complex molecules.[2][6] It is a precursor to various quaternary ammonium compounds, which have applications as surfactants and phase-transfer catalysts.[2][9] In the pharmaceutical and agrochemical industries, the N,N-dimethylethyl moiety is incorporated into numerous target molecules to modulate properties such as solubility, bioavailability, and receptor binding affinity.[2][6] The broader dimethylamine (DMA) pharmacophore is a structural feature in a wide array of FDA-approved drugs, underscoring the importance of DMA and its derivatives in medicinal chemistry.[13][14]
-
Specialized Reagent: In organic synthesis, DMEA is employed as a non-nucleophilic base for reactions such as the enolization of aryl ketones.[3] Its steric bulk around the nitrogen atom disfavors direct nucleophilic attack, allowing it to function primarily as a proton acceptor. It has also been utilized in the preparation of advanced materials like pH and reduction dual-responsive polypeptide nanogels.[15][16]
Analytical Characterization
Verification of DMEA's identity and purity is achieved through standard analytical techniques. Researchers synthesizing or using this compound should be familiar with its characteristic spectroscopic signatures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is characterized by a triplet corresponding to the methyl protons of the ethyl group (~1.06 ppm), a singlet for the two equivalent N-methyl groups (~2.22 ppm), and a quartet for the methylene protons of the ethyl group (~2.32 ppm).[17]
-
¹³C NMR: The spectrum will show distinct signals for the N-methyl carbons, the ethyl group's methyl carbon, and the ethyl group's methylene carbon.[17][18]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of DMEA displays characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-N stretching vibrations, which are typical for tertiary amines.[19][20]
Safety, Handling, and Toxicology
The physicochemical properties of DMEA necessitate stringent safety protocols. Its high flammability and corrosivity are the primary hazards.
Hazard Summary:
-
Flammability: DMEA is a highly flammable liquid and vapor with a very low flash point of -28 °C.[10][21] Vapors can form explosive mixtures with air.
-
Corrosivity: It causes severe skin burns and serious eye damage upon contact.[21][22]
-
Toxicity: The compound is harmful if swallowed or inhaled.[21][22] Inhalation of high concentrations can lead to symptoms such as headache, dizziness, and nausea.[22] Upon combustion, it can produce toxic oxides of nitrogen (NOx).[4][9]
Safe Handling and Storage Protocol:
-
Ventilation: Always handle DMEA in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[21][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[10][22]
-
Ignition Source Control: Keep away from open flames, hot surfaces, sparks, and other ignition sources.[21][23] Use non-sparking tools and explosion-proof equipment.[22][23] All metal equipment should be grounded to prevent static electricity discharge.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[21][23] Store away from incompatible materials such as strong oxidizing agents and acids.[9]
-
Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[22]
Toxicological Profile: Upon absorption, DMEA is metabolized in the body. A significant portion is oxidized to dimethylethylamine-N-oxide, with both the parent compound and the metabolite being excreted primarily in the urine.[4] This metabolic pathway is relevant for biological monitoring of exposure in occupational settings.[4]
Visualization of DMEA in a Synthetic Workflow
The following diagram illustrates the role of DMEA as a non-nucleophilic base in a common organic transformation: the deprotonation of a ketone to form an enolate. This is a foundational step for many carbon-carbon bond-forming reactions, such as aldol additions or alkylations.
Caption: Workflow of DMEA as a base catalyst for enolate formation.
Conclusion
This compound is more than a simple aliphatic amine; it is a highly functional and enabling reagent for scientific innovation. Its well-defined chemical and physical properties, combined with its utility as a catalyst and synthetic intermediate, ensure its continued relevance in both academic research and industrial development. For the drug development professional, its structural motif is a recurring theme in pharmacologically active compounds. A comprehensive understanding of its properties, applications, and stringent safety requirements is paramount for harnessing its full potential while ensuring a safe laboratory environment.
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Navigating the Unseen Threat: A Technical Guide to the Health and Safety Hazards of N,N-Dimethylethylamine in Research Settings
This guide provides an in-depth analysis of the health and safety hazards associated with N,N-Dimethylethylamine (DMEA) in a research environment. It is intended for researchers, scientists, and drug development professionals who handle this volatile and hazardous compound. By understanding the physicochemical properties, toxicological profile, and reactivity of DMEA, laboratory personnel can implement robust safety protocols to mitigate risks and ensure a safe working environment.
Introduction to this compound (DMEA)
This compound (CAS No. 598-56-1) is a tertiary aliphatic amine that presents as a clear, colorless liquid with a strong, pungent odor that can range from ammonia-like to fishy.[1][2] It is a volatile compound, with a boiling point of 36-38 °C and a high vapor pressure, making inhalation a primary route of exposure.[3][4] In research and development, DMEA is utilized as a catalyst for epoxy resins and polyurethanes, in the polymerization of polyamides, and as an intermediate in the synthesis of quaternary ammonium compounds.[1][5] Its utility, however, is matched by its significant health and safety risks.
Health Hazard Profile
Exposure to DMEA can lead to a range of adverse health effects, from irritation to severe tissue damage. The primary routes of occupational exposure are inhalation and skin contact.
Acute Toxicity
DMEA is harmful if swallowed or inhaled.[4][6] Ingestion can cause severe burns to the gastrointestinal tract, leading to permanent damage.[7] Inhalation of vapors can cause chemical burns to the respiratory tract, dizziness, and suffocation.[7] Acute oral toxicity in rats (LD50) is reported as 606 mg/kg.[4]
Corrosivity and Irritation
DMEA is corrosive and causes severe skin burns and serious eye damage.[4][6] Contact with the liquid or high concentrations of vapor can lead to severe irritation and burns to the skin and eyes.[7][8] Eye contact can result in permanent damage, including corneal opacities and blindness, if not immediately and thoroughly rinsed.[8] Inhalation can irritate the nose, throat, and lungs, causing coughing and shortness of breath.[8] High exposures may lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[8]
Systemic and Chronic Effects
Occupational exposure to DMEA vapor has been reported to cause visual disturbances such as haze, blurred vision, and halo perception, along with mild edema of the corneal epithelium.[5] Systemic effects following significant exposure can include dizziness, chest tightness and pain, abdominal cramps, increased heart rate, headache, and nausea.[5] While comprehensive data on long-term effects such as carcinogenicity and reproductive toxicity is limited, the corrosive nature of the compound necessitates stringent control of exposure to prevent chronic tissue damage.[9]
Physical and Chemical Hazards
Beyond its health effects, DMEA poses significant physical hazards, primarily related to its high flammability and reactivity.
Flammability
DMEA is a highly flammable liquid and vapor (Category 2 Flammable Liquid).[4][6] It has a low flash point of -28 °C (-18.4 °F) and its vapors can form explosive mixtures with air.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[7][10] Containers may explode when heated.[7][10]
Reactivity and Incompatibility
DMEA is a strong base and can react exothermically with acids.[7][10] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[6][7] Contact with these materials can lead to violent reactions. It may also generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for DMEA to facilitate quick reference for risk assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 598-56-1 | [6] |
| Molecular Formula | C4H11N | [9] |
| Molecular Weight | 73.14 g/mol | [9] |
| Boiling Point | 36-38 °C | [3] |
| Melting Point | -140 °C | [3] |
| Flash Point | -28 °C (-18.4 °F) (closed cup) | [3] |
| Density | 0.675 g/mL at 25 °C | [3] |
| Vapor Pressure | 527 mbar @ 20 °C | [4] |
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Source(s) |
| LD50 Oral | 606 mg/kg | Rat | [4] |
| LD50 Dermal | > 2000 mg/kg | Rabbit | [1] |
| LC50 Inhalation | 2.3 - 15.4 mg/L (1 h) | Rat | [4] |
Table 3: Occupational Exposure Limits
| Organization | Limit | Notes | Source(s) |
| ACGIH TLV-TWA | 5 ppm | - | [8] |
| ACGIH TLV-STEL | 15 ppm | - | [8] |
| NIOSH REL-TWA | 10 ppm | 10-hour workshift | [8] |
| OSHA PEL-TWA | 10 ppm | 8-hour workshift | [8] |
Note: The provided exposure limits for Dimethylamine are used as a reference due to the structural similarity and similar toxicological profile, as specific limits for this compound are not consistently established across all agencies. Always consult the most current local regulations.
Risk Assessment and Control Measures
A thorough risk assessment is paramount before any work with DMEA commences. The hierarchy of controls should be applied to minimize exposure.
Caption: Hierarchy of Controls for Managing DMEA Risks.
Engineering Controls
-
Ventilation: Always handle DMEA in a certified chemical fume hood to control vapor inhalation.[9] Ensure the fume hood has adequate face velocity.
-
Closed Systems: For larger scale reactions or frequent use, employ a closed system to minimize the release of vapors.[9]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[4]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving DMEA. These should cover handling, storage, disposal, and emergency procedures.
-
Training: All personnel handling DMEA must receive comprehensive training on its hazards, safe handling practices, and emergency response.
-
Designated Areas: Designate specific areas within the laboratory for DMEA use and clearly label these areas with appropriate hazard warnings.
-
Work Practices: Do not work alone when handling DMEA. Wash hands thoroughly after handling.[9] Avoid eating, drinking, or smoking in areas where DMEA is used.[9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with DMEA.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield when there is a potential for splashing.[9][11]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves for light-duty tasks, thicker gloves for more extensive handling) and a lab coat.[9][11] For significant splash potential, impervious protective clothing and boots may be necessary.[9]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia is required.[6][12] A cartridge change-out schedule must be in place as part of a comprehensive respiratory protection program.[11]
Experimental Protocols: Safe Handling, Storage, and Disposal
Safe Handling Protocol
-
Preparation: Before starting work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on a lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves.
-
Dispensing: Use a grounded, bonded system for transferring DMEA to prevent static discharge.[6] Use only non-sparking tools.[6] Dispense the required amount of DMEA slowly and carefully to avoid splashing.
-
Reaction Setup: If adding DMEA to a reaction, do so slowly and in a controlled manner, especially if the reaction is exothermic.
-
Post-Handling: Tightly close the DMEA container immediately after use. Decontaminate any surfaces that may have come into contact with DMEA.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface.[13] Wash hands thoroughly with soap and water.
Storage Protocol
-
Store DMEA in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][9]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6]
-
Store locked up and away from incompatible materials such as acids and oxidizing agents.[6][9]
-
Avoid prolonged storage as the product may degrade over time.[9]
Spill and Emergency Response
Caption: Workflow for Responding to a DMEA Spill.
In case of a spill:
-
Evacuate: Immediately evacuate the area and alert others.[14]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Remove all sources of ignition.[9]
-
Containment: For small spills, absorb the material with a non-combustible, inert absorbent such as sand or dry lime.[9] Do not use combustible materials like sawdust.
-
Collection: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area and contact emergency services immediately.[8]
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[9] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the victim is conscious, rinse their mouth with water and have them drink plenty of water.[4] Seek immediate medical attention.
Disposal Protocol
-
Dispose of unused DMEA and contaminated materials as hazardous waste in accordance with all federal, state, and local regulations.[9]
-
Do not dispose of DMEA down the drain.[9]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]
Conclusion
This compound is a valuable reagent in research, but its significant health and safety hazards demand the utmost respect and caution. By implementing a multi-faceted safety approach that includes robust engineering controls, stringent administrative protocols, and the consistent use of appropriate personal protective equipment, researchers can mitigate the risks associated with this compound. A thorough understanding of its properties and a commitment to a strong safety culture are the cornerstones of working safely with DMEA.
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Discovery and history of N,N-Dimethylethylamine synthesis.
An In-depth Technical Guide to the Discovery and Synthetic History of N,N-Dimethylethylamine
Abstract
This compound (DMEA), a tertiary amine with the molecular formula C₄H₁₁N, is a versatile and industrially significant chemical.[1] Characterized as a volatile, colorless to pale yellow liquid with a distinct amine odor, DMEA serves as a crucial catalyst and intermediate in a multitude of applications, from foundry resins to pharmaceutical synthesis.[1][2][3] Its utility in promoting polyurethane formation and epoxy resin curing, particularly in the "cold-box" process for producing sand cores in metal casting, underscores its industrial importance.[1][3][4] This guide provides a comprehensive exploration of the synthetic history of DMEA, tracing its evolution from foundational laboratory methods to highly optimized, large-scale industrial processes. We will examine the core chemical principles, explain the causality behind key experimental choices, and detail the methodologies that have defined its production, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to this compound: Properties and Significance
This compound is a low-boiling point (36–38 °C) amine that is miscible with water and soluble in common organic solvents.[1] Its chemical reactivity is dictated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity. This fundamental property is the cornerstone of its catalytic activity and its function as a building block in chemical synthesis.
Key Industrial Applications:
-
Catalyst: Primarily used in foundries as a catalyst for epoxy resins and polyurethanes.[1][3]
-
Chemical Intermediate: Acts as a precursor for the synthesis of quaternary ammonium compounds, which are used in adhesives, sealants, and process regulators.[1][5][6]
-
Pharmaceuticals and Agrochemicals: Serves as a valuable intermediate in the synthesis of various pharmaceuticals and in the formulation of pesticides and herbicides.[2]
-
Polymerization: Employed as a curing agent in the polymerization of polyamides.[1][5]
Foundational Synthesis: The Advent of Reductive Amination
While a singular "discovery" of DMEA is not prominently documented, its synthesis is intrinsically linked to the development of fundamental reactions for N-alkylation of amines. The most significant of these early methods is the Eschweiler-Clarke reaction, a classic and robust technique for the exhaustive methylation of primary and secondary amines.
The Eschweiler-Clarke Reaction
First reported by Wilhelm Eschweiler in 1905 and later refined by Hans Thacher Clarke in 1933, this reaction provides a direct pathway to tertiary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[7] For the synthesis of DMEA, this would involve the methylation of ethylamine.
Reaction Principle: The overall transformation is a reductive amination process: CH₃CH₂NH₂ + 2 CH₂O + 2 HCOOH → CH₃CH₂N(CH₃)₂ + 2 CO₂ + 2 H₂O
Causality and Mechanism: The genius of the Eschweiler-Clarke reaction lies in its one-pot nature and its clever use of reagents. Formaldehyde reacts with the amine to form an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid. The decomposition of formic acid into CO₂ and H₂ renders the reduction step irreversible.[8] A key advantage of this method is that it inherently avoids the formation of quaternary ammonium salts, a common side product in alkylations using methyl halides, because a tertiary amine cannot form another iminium ion with formaldehyde.[8][9]
Figure 1: Mechanism of DMEA synthesis via the Eschweiler-Clarke reaction.
The Industrial Era: Catalytic Routes to this compound
For commercial-scale production, efficiency, cost of raw materials, and catalyst performance are paramount. Industrial synthesis of DMEA has evolved along several major catalytic pathways, each with distinct advantages and challenges.
Synthesis from Ethanol and Dimethylamine
A prominent industrial method involves the catalytic reaction of ethanol with dimethylamine. This process is detailed in patent literature and represents a highly optimized gas-phase amination.[4]
Reaction Principle: CH₃CH₂OH + (CH₃)₂NH --[Catalyst, H₂]--> CH₃CH₂N(CH₃)₂ + H₂O
Experimental Protocol & Causality: This continuous process is conducted in the gas phase at elevated temperatures (180-240 °C) and pressures (1-15 bar absolute) over a hydrogenation-dehydrogenation catalyst.[4]
-
Catalyst: Copper-chromium oxide based catalysts are typically used. These catalysts are effective at both dehydrogenating the alcohol and hydrogenating the intermediate imine/enamine.[4]
-
Mechanism: The reaction proceeds via the initial dehydrogenation of ethanol on the catalyst surface to form acetaldehyde. The in situ generated acetaldehyde then reacts with dimethylamine to form an iminium ion, which is subsequently hydrogenated to yield DMEA.
-
Role of Hydrogen: A gaseous mixture of hydrogen and dimethylamine is fed into the reactor. The presence of excess hydrogen is crucial; it prevents catalyst deactivation and ensures the rapid reduction of the intermediate, driving the reaction towards the final product.[4]
-
Optimization: The molar ratio of dimethylamine to ethanol and hydrogen to ethanol is carefully controlled (e.g., DMA/ethanol between 0.25-0.6) to maximize the yield of DMEA and minimize the formation of byproducts.[4] Yields can reach as high as 97% relative to the dimethylamine consumed.[4]
Figure 2: Simplified workflow for the catalytic synthesis of DMEA from ethanol.
Synthesis from Ethylamine and Methanol
An alternative large-scale route involves the N-methylation of ethylamine using methanol as the methylating agent. This method leverages readily available bulk chemicals.
Reaction Principle: CH₃CH₂NH₂ + 2 CH₃OH --[Catalyst]--> CH₃CH₂N(CH₃)₂ + 2 H₂O
Causality and Selectivity: This reaction is also performed over a heterogeneous catalyst, such as a copper chromite type.[10] A study demonstrated that a yield of 70% DMEA could be achieved, with the primary byproduct being diethylmethylamine (DEMA), formed from the condensation of ethylamine.[10] This highlights the critical challenge of selectivity. The catalyst's properties, particularly its basicity, can be modified to influence the reaction pathways. By adjusting the catalyst, the rate of ethylamine condensation can be suppressed relative to its methylation, increasing the DMEA yield to 85%.[10] This demonstrates a core principle in industrial catalysis: fine-tuning the catalyst surface chemistry is essential for maximizing the yield of the desired product.
Reductive Amination of Acetaldehyde with Dimethylamine
This method is a direct application of reductive amination, where acetaldehyde is reacted with dimethylamine in the presence of hydrogen and a hydrogenation catalyst.
Reaction Principle: CH₃CHO + (CH₃)₂NH + H₂ --[Catalyst]--> CH₃CH₂N(CH₃)₂ + H₂O
Process Conditions: The reaction is typically carried out at temperatures between 50 to 150°C under hydrogen pressure (1 to 20 MPa) in the presence of catalysts containing metals like Nickel, Cobalt, Copper, or Palladium.[11] This route is highly efficient as it directly couples the two requisite fragments of the DMEA molecule.
Comparative Analysis of Major Synthetic Routes
The choice of a specific synthetic route depends on factors like raw material cost, capital expenditure, required product purity, and environmental considerations.
| Synthesis Method | Primary Precursors | Typical Catalyst | Key Conditions | Advantages | Disadvantages/Challenges |
| Eschweiler-Clarke | Ethylamine, Formaldehyde, Formic Acid | None (Reagent-based) | ~100 °C, Atmospheric | High selectivity, no quaternary salts[8], good for lab scale. | Stoichiometric waste (CO₂), not atom-economical for industrial scale. |
| Ethanol + Dimethylamine | Ethanol, Dimethylamine | Cu/Cr Oxide | 180-240 °C, 1-15 bar, H₂ atmosphere[4] | High yield (>95%)[4], continuous process, uses bulk chemicals. | Requires high temperature/pressure, catalyst management. |
| Ethylamine + Methanol | Ethylamine, Methanol | Copper Chromite | High Temperature | Uses inexpensive C1 source (methanol). | Selectivity can be an issue; formation of byproducts like DEMA.[10] |
| Acetaldehyde + Dimethylamine | Acetaldehyde, Dimethylamine | Ni, Co, Cu, Pd, etc. | 50-150 °C, 1-20 MPa H₂ pressure[11] | Direct, high-conversion reaction. | Acetaldehyde is highly volatile and reactive, requiring careful handling. |
Modern Perspectives and Conclusion
The synthesis of this compound is a clear illustration of the evolution of chemical manufacturing. The journey began with stoichiometric, reagent-driven laboratory methods like the Eschweiler-Clarke reaction, which, while elegant and effective, are ill-suited for bulk production. The demands of industry spurred the development of catalytic gas-phase processes that offer high throughput, efficiency, and atom economy by leveraging robust heterogeneous catalysts.
Current research in amine synthesis continues to push for more sustainable and efficient methods. This includes the development of non-precious metal catalysts (e.g., iron-based) for reductive amination and the use of greener C1 sources.[12] While the established industrial routes for DMEA production are highly optimized, the principles of catalyst design and process intensification continue to evolve, promising future improvements in efficiency and environmental footprint.
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Methodological & Application
Using N,N-Dimethylethylamine as a catalyst for polyurethane foam production.
An Application Guide to N,N-Dimethylethylamine (DMEA) as a Catalyst in Polyurethane Foam Production
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the application of this compound (DMEA) as a catalyst in the production of polyurethane (PU) foams. DMEA, a tertiary amine, is a versatile and moderately active catalyst that plays a crucial role in balancing the complex chemical reactions that govern foam formation. This guide elucidates the catalytic mechanism of DMEA, its influence on the kinetics of both flexible and rigid foam systems, and provides comprehensive, step-by-step protocols for laboratory-scale foam preparation and analysis. By explaining the causality behind formulation choices and experimental procedures, this document serves as a practical resource for optimizing foam properties and troubleshooting common manufacturing challenges.
Introduction: The Role of Catalysis in Polyurethane Foam
Polyurethane foam synthesis is a precisely orchestrated chemical event, relying on two primary, simultaneous reactions: the gelling reaction and the blowing reaction .[1]
-
Gelling Reaction: The polyaddition of an isocyanate and a polyol, which builds the polymer backbone and forms the urethane linkage. This reaction is responsible for the mixture's viscosity increase, network formation, and eventual solidification.[1][2]
-
Blowing Reaction: The reaction of isocyanate with water, which generates carbon dioxide (CO₂) gas. This gas acts as the blowing agent, expanding the polymer matrix to create the foam's cellular structure.[2][3]
The success of foam production hinges on the delicate balance between these two reactions. If the gelling reaction is too fast, the polymer network will become too viscous before sufficient expansion has occurred, resulting in a dense, high-density foam with closed cells. Conversely, if the blowing reaction dominates, the gas will evolve too quickly and escape from a weak, underdeveloped polymer matrix, leading to foam collapse.[4]
Tertiary amine catalysts are essential for controlling the rates of these reactions.[3][5][6] this compound (DMEA) is a widely utilized tertiary amine catalyst valued for its moderate and controllable activity, making it a versatile tool for formulators.[7]
Table 1: Physical and Chemical Properties of this compound (DMEA)
| Property | Value |
| CAS Number | 598-56-1 |
| Molecular Formula | C₄H₁₁N |
| Molecular Weight | 73.14 g/mol |
| Appearance | Clear, colorless liquid |
| Odor | Amine-like, fishy |
| Boiling Point | 37-38 °C |
| Density | ~0.676 g/cm³ at 25 °C |
| Flash Point | -37 °C (Closed Cup) |
| Solubility | Miscible with water, ethanol, and polyols |
Source: Thermo Fisher Scientific, Fisher Scientific.[8][9]
Catalytic Mechanism of DMEA
DMEA's catalytic activity stems from the lone pair of electrons on its tertiary nitrogen atom. The accepted mechanism involves the formation of a complex between the amine catalyst and the reactants, which lowers the activation energy of the reaction.[6] DMEA influences both the gelling and blowing reactions, but it is often characterized by its relatively strong influence on the front-end of the blowing reaction.[4][10]
The basicity of the amine and the steric hindrance around the nitrogen atom are key factors determining its catalytic strength.[11] DMEA's moderate basicity and relatively low steric hindrance provide a balanced catalytic effect, which is highly desirable in many foam systems.[4]
A unique feature of DMEA is the presence of a hydroxyl group in its structure, which is not found in other common amine catalysts like triethylenediamine (TEDA) or bis(2-dimethylaminoethyl)ether (BDMAEE). While DMEA is not typically classified as a "reactive" catalyst in the same vein as dimethylethanolamine (DMEA), this similar naming convention can cause confusion. This compound (DMEA) is a distinct molecule. The presence of the ethyl group rather than a hydroxyethyl group means DMEA is a non-reactive, volatile catalyst.
Caption: DMEA catalyzes both the gelling and blowing reactions.
Application in Flexible Polyurethane Foams
In flexible PU foams, which are characterized by an open-cell structure, DMEA is highly effective.[12][13] The goal is to achieve a fine balance where the foam rises and the cell walls open at the peak of expansion to create a soft, breathable, and resilient material.[12]
Causality of DMEA in Flexible Foams
-
Promoting Foam Rise: DMEA's strong initial blowing activity ensures rapid generation of CO₂, initiating a good foam rise profile.[4]
-
Balancing Cure Time: Its moderate gelling activity allows the polymer network to build strength at a rate that can support the expansion without premature collapse or excessive shrinkage.[14]
-
Cell Opening: By balancing the blow and gel reactions, DMEA helps achieve the critical "cell opening" point. This occurs when the polymer has enough strength to be self-supporting, but the cell walls are still thin enough to rupture under the pressure of the CO₂, creating the desired open-cell structure.[4]
DMEA is often used in combination with other catalysts. For instance, it can be paired with a strong gelling catalyst like stannous octoate to accelerate the final cure without compromising the initial rise characteristics.[1]
Application in Rigid Polyurethane Foams
Rigid PU foams have a predominantly closed-cell structure, which is essential for their excellent thermal insulation properties.[12][15][16] In these systems, the objective is to trap the blowing agent (CO₂ and/or a physical blowing agent) within the cells. Therefore, the gelling reaction must be fast enough to create a strong, cross-linked polymer network that can withstand the pressure of the blowing gas without rupturing or collapsing.[17]
Causality of DMEA in Rigid Foams
-
Co-Catalyst Role: While stronger gelling catalysts like N,N-Dimethylcyclohexylamine (DMCHA) are often the primary choice for rigid foams, DMEA is frequently used as a co-catalyst.[10][12][18]
-
Improving Flowability: DMEA can improve the flowability of the reacting mixture in the initial stages, which is crucial for filling complex molds and ensuring a uniform foam density.
-
Balancing Reactivity: It helps to balance the overall reaction profile, ensuring that the blowing reaction is sufficient for good expansion while the gelling reaction proceeds rapidly to form a stable, closed-cell structure.[7] A study found that a 4:1 mixture of dimethylethanolamine and triethylenediamine could effectively shorten curing time and improve production efficiency in rigid foams.[11]
Experimental Protocols
The following protocols provide a framework for evaluating DMEA in a laboratory setting. All parts are given in parts per hundred polyol (phr) .
General Laboratory Workflow
Caption: Standard laboratory workflow for polyurethane foam preparation.
Protocol 1: Evaluation of DMEA in a Flexible Slabstock Foam Formulation
This protocol is designed to assess the effect of varying DMEA concentration on the reaction kinetics and physical properties of a simple water-blown flexible foam.
Materials:
-
Conventional polyether polyol (3000 MW, functionality 3)
-
Toluene diisocyanate (TDI 80/20)
-
Silicone surfactant
-
Stannous octoate (gelling co-catalyst)
-
This compound (DMEA)
-
Deionized water
Table 2: Flexible Foam Formulation
| Component | Control (phr) | Test 1 (phr) | Test 2 (phr) |
| Polyether Polyol | 100.0 | 100.0 | 100.0 |
| Deionized Water | 4.0 | 4.0 | 4.0 |
| Silicone Surfactant | 1.0 | 1.0 | 1.0 |
| Stannous Octoate | 0.2 | 0.2 | 0.2 |
| DMEA | 0.1 | 0.3 | 0.5 |
| TDI 80/20 (Isocyanate Index) | 110 | 110 | 110 |
Procedure:
-
Preparation: Condition all raw materials to 25 ± 1 °C.
-
Premixing: In a 1-liter paper cup, weigh the polyol, water, silicone surfactant, and the specified amount of DMEA and stannous octoate.
-
Mixing (Part A): Mix the contents using a high-shear mixer at 2000 RPM for 60 seconds.
-
Isocyanate Addition: Add the pre-weighed TDI to the cup.
-
High-Speed Mixing: Immediately mix at 3000 RPM for 5 seconds.
-
Observation: Pour the reacting liquid into a 30x30x30 cm cardboard box and simultaneously start a stopwatch. Record the following:
-
Cream Time: Time from mixing until the liquid turns creamy and starts to rise.
-
Gel (String) Time: Time when touching the foam with a spatula yields sticky polymer strings.
-
Rise Time: Time until the foam stops rising.
-
Tack-Free Time: Time until the foam surface is no longer sticky to the touch.
-
-
Curing & Analysis: Allow the foam to cure for 24 hours at ambient temperature. Cut samples from the core of the foam block to test for density, hardness (IFD), and cell structure (microscopy).
Expected Outcome: Increasing the DMEA concentration will lead to a decrease in all reaction times (cream, gel, rise). This may also lead to a slightly lower density due to a more vigorous blowing reaction. A study demonstrated that adding 0.3 phr of a similar amine, DMEA, to a flexible foam formulation could extend the cream time and improve foam density uniformity.[4]
Protocol 2: Evaluation of DMEA as a Co-Catalyst in a Rigid Foam Formulation
This protocol evaluates DMEA's role in combination with a primary gelling catalyst in a rigid foam system.
Materials:
-
Sucrose/glycerin-based polyether polyol (Hydroxyl value ~450 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Silicone surfactant
-
N,N-Dimethylcyclohexylamine (DMCHA) (primary gelling catalyst)
-
This compound (DMEA) (co-catalyst)
-
Deionized water
Table 3: Rigid Foam Formulation
| Component | Control (phr) | Test 1 (phr) |
| Polyether Polyol | 100.0 | 100.0 |
| Deionized Water | 2.0 | 2.0 |
| Silicone Surfactant | 1.5 | 1.5 |
| DMCHA | 1.5 | 1.2 |
| DMEA | 0 | 0.3 |
| pMDI (Isocyanate Index) | 115 | 115 |
Procedure:
-
Follow the same mixing and observation procedure as in Protocol 1.
-
Curing & Analysis: After curing for 24 hours, cut samples and measure core density, compressive strength, and percentage of closed-cell content (according to ASTM D6226).
Expected Outcome: The introduction of DMEA (Test 1) is expected to shorten the cream time and potentially improve the flowability of the foam. While the overall gel and tack-free times might be similar to the control due to the reduction in the stronger gelling catalyst (DMCHA), the balance provided by DMEA can lead to a more uniform cell structure and better dimensional stability.[7]
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards: DMEA is a highly flammable liquid and vapor.[8] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[8][9] Inhalation of high concentrations can cause symptoms like headaches, dizziness, and nausea.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with face shield, and a lab coat.[9][19] All handling should be performed in a well-ventilated area or under a chemical fume hood.[20]
-
Handling: Use explosion-proof equipment and non-sparking tools.[9] Ground all equipment to prevent static discharge.[8] Keep away from heat, sparks, open flames, and strong oxidizing agents.[20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[8][19]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Foam Collapse | Blowing reaction is too fast relative to the gelling reaction. | Decrease DMEA concentration. Increase concentration of gelling co-catalyst (e.g., stannous octoate). |
| High Density / Poor Rise | Insufficient blowing reaction or premature gelling. | Increase DMEA and/or water concentration. Ensure proper mixing to incorporate all components. |
| Splits or Cracks | The foam core cured too quickly, creating internal stress as the outer skin cured. | Optimize the catalyst package. A delayed-action catalyst might be needed. Reduce overall catalyst level. |
| Coarse Cell Structure | Poor nucleation or coalescence of cells. | Check the efficiency and concentration of the silicone surfactant. Ensure adequate mixing speed and time. |
Conclusion
This compound is a versatile and effective tertiary amine catalyst for polyurethane foam production. Its moderate activity and balanced influence on both the gelling and blowing reactions make it an invaluable tool for formulators. In flexible foams, it promotes excellent rise and cell-opening characteristics, while in rigid foams, it serves as an effective co-catalyst to improve flow and create uniform cell structures. A thorough understanding of its catalytic function, combined with systematic evaluation through structured protocols, enables scientists and researchers to harness the full potential of DMEA to develop polyurethane foams with optimized performance characteristics.
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Application of Dimethylethanolamine (DMEA) as a Catalyst in Polyurethane Systems. (n.d.). Polyurethane Catalysts. [Link]
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The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.). Polyurethane Catalysts. [Link]
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DMEA: The Role in Developing Sustainable Polyurethane Solutions. (2025). DMEADDMEA. [Link]
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dmea: a novel catalyst for sustainable polyurethane production. (2025). DMEADDMEA. [Link]
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Polyurethane Catalysis by Tertiary Amines. (2025). ResearchGate. [Link]
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the role of dmea dimethylethanolamine in controlling the reaction kinetics and processing win of polyurethane systems. (2025). BDMAEE. [Link]
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gelling polyurethane amine catalyst dmea, dmp-30 application characteristics notes. (2025). BDMAEE. [Link]
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Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. (2023). National Institutes of Health (NIH). [Link]
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Important Amine Catalysts and Their Applications. (2024). Sabtech Machine. [Link]
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Variation of Mechanical Characteristics of Polyurethane Foam: Effect of Test Method. (n.d.). MDPI. [Link]
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What Is The Difference Between Flexible And Rigid Polyurethane Foam?. (2025). YouTube. [Link]
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What Are the Different Types of Polyurethane Foam?. (n.d.). LECRON SHARE. [Link]
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Application Note & Protocol: The Strategic Use of N,N-Dimethylethylamine in Polyamide Polymerization
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N,N-Dimethylethylamine (DMEA) in polyamide synthesis. Moving beyond a simple recitation of steps, this note elucidates the critical role of DMEA as both a catalyst and an acid scavenger, particularly in low-temperature polycondensation reactions such as interfacial polymerization. We will explore the chemical principles governing its function, present a detailed, field-proven protocol for the synthesis of a model polyamide, and discuss essential safety, characterization, and troubleshooting considerations.
Foundational Principles: The Dual Role of DMEA in Polyamide Synthesis
Polyamides, a class of polymers characterized by repeating amide linkages (–CO–NH–), are cornerstone materials in industries ranging from textiles to advanced engineering plastics.[1][2] Their synthesis, most commonly via the step-growth polymerization of a diamine and a dicarboxylic acid derivative, requires precise control of reaction conditions to achieve high molecular weights and desired material properties.[2][3]
While high-temperature melt polycondensation is a common industrial method, many laboratory and specialized applications utilize low-temperature solution or interfacial polymerization. These methods often employ highly reactive diacid chlorides instead of dicarboxylic acids. This choice, however, introduces a critical challenge: the stoichiometric generation of hydrogen chloride (HCl) gas for every amide bond formed.[4]
This is where this compound (DMEA), a tertiary amine, serves a crucial dual function:
A. Primary Role: Acid Scavenger The primary and most critical role of DMEA is to act as an acid scavenger. The HCl byproduct readily reacts with the nucleophilic amine groups of the diamine monomer, protonating them to form an unreactive ammonium salt. This effectively removes the diamine from the reaction, halting polymer chain growth.
-
R-NH₂ + HCl → R-NH₃⁺Cl⁻ (Inactive Monomer)
By irreversibly neutralizing the HCl as it forms, DMEA ensures that the diamine monomer remains in its active, nucleophilic state, allowing the polymerization to proceed to completion and achieve a high degree of polymerization.
-
(CH₃)₂NC₂H₅ + HCl → (CH₃)₂N⁺H(C₂H₅)Cl⁻ (DMEA Hydrochloride Salt)
The choice of DMEA is strategic. Its basicity (pKa of the conjugate acid is ~10.16) is sufficient to scavenge HCl effectively.[5] Furthermore, the resulting DMEA hydrochloride salt is typically soluble in the aqueous phase of an interfacial system, facilitating its removal during purification.
B. Secondary Role: Nucleophilic Catalyst Tertiary amines can also function as nucleophilic catalysts in acylation reactions.[6][7] The mechanism involves the tertiary amine attacking the electrophilic carbonyl carbon of the diacid chloride to form a highly reactive acylammonium intermediate. This intermediate is then more susceptible to nucleophilic attack by the diamine monomer than the original acid chloride, thus accelerating the rate of polymerization.[7] While the acid-scavenging role is paramount, this catalytic activity is a beneficial secondary effect that contributes to the rapid polymer formation seen in these systems, especially at low temperatures.
Safety Protocol: Handling this compound
DANGER: this compound is a highly flammable, corrosive, and toxic liquid and vapor.[8][9][10] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All handling of DMEA must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8][9] Ensure that an eyewash station and safety shower are immediately accessible.[8] Use explosion-proof ventilation and electrical equipment.[9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[9]
-
Handling: Ground and bond all containers when transferring the liquid to prevent static discharge, which can be an ignition source.[9][10] Use only non-sparking tools.[9][10] Keep away from heat, sparks, open flames, and strong oxidizing agents.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and designated flammables area away from incompatible materials like acids and oxidizing agents.[8][9]
-
First Aid:
-
Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
-
Experimental Protocol: Interfacial Polymerization of Polyamide 6,10
This protocol details the synthesis of Polyamide 6,10 (Nylon 6,10) from hexamethylenediamine and sebacoyl chloride, a classic example of interfacial polymerization where DMEA is used as the acid acceptor.[4][11]
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| Hexamethylenediamine | >99% | Monomer (Aqueous Phase) |
| Sebacoyl Chloride | >99% | Monomer (Organic Phase) |
| This compound (DMEA) | >99% | Acid Scavenger / Catalyst |
| Hexane | Anhydrous | Organic Solvent |
| Deionized Water | N/A | Aqueous Solvent |
| Acetone | ACS Grade | Washing Solvent |
| 250 mL Beakers | Glass | Reaction Vessel |
| Glass Rod or Forceps | N/A | Polymer Collection |
| Magnetic Stir Plate & Bar | N/A | Solution Preparation |
| Graduated Cylinders | N/A | Volume Measurement |
| Vacuum Oven | N/A | Drying |
Step-by-Step Methodology
Step 1: Preparation of the Aqueous Amine Phase
-
In a chemical fume hood, add 120 mL of deionized water to a 250 mL beaker.
-
Add 4.5 g of hexamethylenediamine to the water and stir until fully dissolved.
-
Carefully add 5.0 mL of this compound (DMEA) to the aqueous solution. Stir to ensure homogeneity. This solution now contains the diamine monomer and the acid scavenger.
Step 2: Preparation of the Organic Acid Chloride Phase
-
In a separate 250 mL beaker, add 120 mL of hexane.
-
Add 4.0 mL of sebacoyl chloride to the hexane. Gently stir until the solution is homogeneous. Caution: Sebacoyl chloride is a lachrymator and corrosive.
Step 3: Interfacial Polymerization
-
Gently and slowly pour the organic phase (Step 2) down the side of the beaker containing the aqueous phase (Step 1).
-
Minimize turbulence to create a distinct interface between the two immiscible layers.
-
A white film of Polyamide 6,10 will form instantly at the liquid-liquid interface.[11]
Step 4: Polymer Isolation and Purification
-
Using a pair of forceps or a glass rod, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous "rope" of polyamide can be drawn out.
-
Wrap the polymer rope around a glass rod or into a separate beaker. Continue pulling until the monomer in the limiting reagent is depleted.
-
Thoroughly wash the collected polymer rope with deionized water to remove the DMEA hydrochloride salt and unreacted hexamethylenediamine.
-
Perform a second wash with acetone to help remove water and unreacted sebacoyl chloride.
-
Press the polymer to remove excess solvent.
Step 5: Drying and Characterization
-
Place the washed polymer in a vacuum oven set to 60-70 °C and dry under vacuum for 12-24 hours or until a constant weight is achieved.
-
The resulting dry, white solid is Polyamide 6,10.
-
Proceed with characterization to validate the synthesis and determine polymer properties.
Visualization of the Workflow
Caption: Workflow for the interfacial synthesis of Polyamide 6,10.
Self-Validation and Characterization
To ensure the trustworthiness of the protocol, the resulting polymer should be characterized to confirm its identity and quality.
| Technique | Purpose | Expected Result for Polyamide 6,10 |
| FTIR Spectroscopy | Confirm functional groups | Appearance of a strong amide C=O stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Disappearance of the acid chloride C=O stretch (~1800 cm⁻¹). |
| NMR Spectroscopy | Elucidate polymer structure | Signals corresponding to the methylene protons of both the hexamethylenediamine and sebacoyl chloride repeating units. |
| DSC/TGA | Determine thermal properties | Measurement of glass transition (Tg), melting point (Tm ~220 °C), and thermal degradation temperature.[3] |
| GPC/SEC | Measure molecular weight | Determination of number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). High molecular weights indicate a successful polymerization.[3] |
Visualizing the Chemical Reaction
Caption: Role of DMEA as an acid scavenger in polyamide synthesis.
Conclusion
This compound is a highly effective and strategically important reagent in the synthesis of polyamides via low-temperature polycondensation. Its primary function as a potent acid scavenger is essential for achieving high molecular weight polymers by preventing the deactivation of the amine monomer. Complemented by its secondary role as a nucleophilic catalyst, DMEA facilitates rapid and efficient polymerization under mild conditions. By following the detailed protocols for handling, reaction, and purification outlined in this guide, researchers can reliably and safely synthesize high-quality polyamides for a wide range of scientific and developmental applications.
References
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: N,N'-Dimethylethylenediamine. [Link]
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Knowledge. (2022). Reaction principle of tertiary amine catalyst. [Link]
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Request PDF. (2025). Interfacial polymerization of polyamide nanofiltration membrane. [Link]
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Aaltodoc. (2016). Synthesis and characterization of novel polyamides. [Link]
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Capítulo 2. Tertiary amines - Catalyst. [Link]
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National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
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ResearchGate. (2025). Synthesis and characterization of new polyamide-imides containing pendent adamantyl groups | Request PDF. [Link]
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SciELO. Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. [Link]
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NIH. (2025). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. [Link]
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Polymer Chemistry (RSC Publishing). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. [Link]
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ResearchGate. (2025). Novel interfacially-polymerized polyamide thin-film composite membranes: Studies on characterization, pervaporation, and positron annihilation spectroscopy | Request PDF. [Link]
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MDPI. Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. [Link]
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ResearchGate. (2006). Tertiary amine catalyzed polymerizations of α‐amino acid N‐carboxyanhydrides: The role of cyclization. [Link]
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NIH. Dynamic Polyamide Networks via Amide–Imide Exchange. [Link]
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Scribd. ExpPreparation of A Polyamide by Condensation | PDF | Polymerization | Nylon. [Link]
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One Part of Chemistry. (2013). Preparation of polyamide by condensation polymerization. [Link]
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YouTube. (2025). What Is The Polyamide Polymerization Process? - Chemistry For Everyone. [Link]
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ResearchGate. (PDF) Polyamide Syntheses. [Link]
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NIH. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. [Link]
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ResearchGate. (PDF) Preparation of new poly(amide–imide)s with chiral architectures via direct polyamidation reaction. [Link]
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Juniper Publishers. (2020). Recent Advances in the Synthesis and Analysis of Polyamide 6 and Products therefrom: From Polymerization Chemistry of εcaprolac. [Link]
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MDPI. Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. [Link]
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ResearchGate. Polycondensation of Acid anhydrides with Asparaginyl Imide Diamine and Curing with Styrene as Smart Polymers for Sustained Release Drug Delivery System. [Link]
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Application Notes and Protocols: N,N-Dimethylethylamine in Modern Organic Synthesis
This guide provides an in-depth exploration of N,N-Dimethylethylamine (DMEA), a versatile tertiary amine, and its significant applications in the landscape of modern organic synthesis. As a compound with the formula (CH₃)₂NC₂H₅, DMEA's utility extends far beyond its role as a simple organic base; it is a critical reagent, catalyst, and precursor in a multitude of chemical transformations.[1][2] Its low boiling point (36–38 °C) and miscibility with water and organic solvents make it a practical choice for various reaction setups.[1] This document will elucidate the causality behind its use in key synthetic applications, provide trusted, step-by-step protocols, and ground these insights in authoritative references, targeting researchers, scientists, and professionals in drug development.
Part 1: this compound as a Sterically Hindered Base in Elimination Reactions
Application Note: The Role of Steric Hindrance and Basicity
In organic synthesis, the selection of a base is pivotal to achieving the desired reaction outcome. Tertiary amines like this compound are prized for their role as non-nucleophilic, hindered bases. The ethyl and two methyl groups surrounding the nitrogen atom create sufficient steric bulk to impede its participation in SN2 reactions (nucleophilic substitution), while the lone pair on the nitrogen remains accessible to abstract a proton. This characteristic makes DMEA an excellent choice as an acid scavenger in reactions that generate acidic byproducts (e.g., HCl in acylation reactions) and as a base to promote elimination reactions over substitution.
Focus Application: Dehydrohalogenation of Alkyl Halides
Dehydrohalogenation is a fundamental method for synthesizing alkenes and alkynes, involving the removal of a hydrogen and a halogen atom from adjacent carbons of an alkyl halide substrate.[3][4] This transformation is typically achieved via an E2 (elimination, bimolecular) mechanism, which requires a base to abstract a proton anti-periplanar to the leaving group. While strong bases like alkoxides are often used, tertiary amines can also facilitate this reaction. More critically, DMEA serves as an effective solvent and base in conjunction with exceptionally strong, non-nucleophilic bases like sodium diisopropylamide (NaDA).[5][6] In such systems, DMEA can influence the solvation of the base, modulating its reactivity and selectivity.[5]
The choice of base and solvent system is crucial for favoring elimination over the competing substitution pathway. The use of a hindered base like DMEA, or its use as a solvent for even stronger bases, helps ensure the formation of the desired alkene product.[3][5]
Experimental Protocol 1: Alkene Synthesis via Dehydrohalogenation using a NaDA/DMEA System (Illustrative)
This protocol is adapted from methodologies described for dehydrohalogenations using sodium diisopropylamide (NaDA), where this compound (DMEA) is used in the preparation of the stock base solution.[5][6]
Objective: To synthesize 4-tert-butylcyclohexene from cis-1-bromo-4-tert-butylcyclohexane.
Materials:
-
cis-1-bromo-4-tert-butylcyclohexane
-
Sodium diisopropylamide (NaDA) as a 1.0 M stock solution in DMEA/hexane
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert argon atmosphere, add anhydrous THF (10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the NaDA/DMEA stock solution (0.65 mmol) to the cooled THF.
-
Substrate Addition: In a separate flask, dissolve cis-1-bromo-4-tert-butylcyclohexane (0.50 mmol) in anhydrous THF (1.0 mL). Add this solution dropwise to the stirred NaDA/THF solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture for 1.5 hours at -78 °C. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated NH₄Cl solution (1.0 mL) while the flask is still at low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with Et₂O (2 x 10 mL).
-
Washing: Wash the combined organic layers with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography using hexane as the eluent to afford the pure 4-tert-butylcyclohexene product.
Causality: The use of the powerful NaDA base ensures efficient deprotonation, initiating the E2 elimination.[6] DMEA, as a component of the base solution, contributes to a specific solvation environment that influences the base's aggregation state and reactivity.[5] The low reaction temperature (-78 °C) helps to control the reaction rate and minimize side reactions.
Data Summary: Bases in Dehydrohalogenation
| Base System | Typical Solvent(s) | Substrate Class | Key Feature |
| NaDA/DMEA | THF/Hexane | Alkyl Halides | Extremely strong, non-nucleophilic base system for facile eliminations.[5][6] |
| Potassium tert-butoxide (KOtBu) | tert-Butanol, DMSO | Alkyl Halides | Bulky base, favors formation of the Hofmann (less substituted) product.[4] |
| Sodium Ethoxide (NaOEt) | Ethanol | Alkyl Halides | Strong base, typically favors the Zaitsev (more substituted) product.[4] |
Diagram: E2 Elimination Mechanism
A concerted reaction where the base abstracts a proton, leading to the formation of a C=C double bond and the departure of the leaving group.
Caption: SN2 mechanism for quaternary ammonium salt formation.
Part 3: this compound as a Polymerization Catalyst
Application Note: Catalysis in Polymer Manufacturing
Tertiary amines are widely employed as catalysts in the production of polymers, most notably polyurethanes. [2][7][8]DMEA is used as a polymerization catalyst for polyurethane resins, particularly in the "cold box" process for creating foundry molds. [2][8]In polyurethane formation, which involves the reaction between a polyol and a diisocyanate, DMEA catalyzes the reaction by activating the reactants. The proposed mechanism involves the formation of a complex between the amine's lone pair and the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack by the polyol's hydroxyl group. This catalysis accelerates both the gelling (polymer extension) and blowing (CO₂ formation in foams) reactions, and the choice of amine catalyst can be used to balance these rates.
Diagram: DMEA Catalytic Workflow in Polyurethane Formation
Caption: Workflow of DMEA catalysis in polyurethane synthesis.
References
- This compound - Grokipedia.
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- This compound|598-56-1 - LookChem.
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- Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation | The Journal of Organic Chemistry - ACS Public
- Dehydrohalogen
- Key Notes on Dehydrohalogenation and Rel
- Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - MDPI.
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- Synthesis, Purification and Characterization of Polymerizable Multifunctional Qu
- Quaternary ammonium salts – Knowledge and References - Taylor & Francis.
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Application Notes & Protocols: The Strategic Use of N,N-Dimethylethylamine in Advanced Agrochemical Formulations
Abstract: This technical guide provides researchers, scientists, and formulation development professionals with a comprehensive overview of the applications of N,N-Dimethylethylamine (DMEA) in modern agrochemical formulations. Moving beyond a simple reagent listing, this document elucidates the chemical principles behind DMEA's utility, offering detailed, field-proven protocols for its primary roles as a potent neutralizing agent for soluble liquid concentrates and as a functional stabilizer in emulsifiable concentrates. The protocols are designed as self-validating systems, incorporating critical quality control checkpoints to ensure formulation integrity and performance.
Introduction: The Versatility of this compound in Crop Protection
This compound (CAS 598-56-1) is a versatile tertiary amine that serves as a crucial component in the formulation of high-performance pesticides and herbicides.[1] While its applications are diverse, its primary strategic value in agrochemicals lies in its function as a powerful neutralizing agent and a catalyst.[2] Its high basicity and solubility characteristics enable the conversion of insoluble acidic active ingredients into stable, water-soluble salts, a cornerstone of many modern herbicide formulations.[3][4] Furthermore, its role extends to acting as a stabilizing agent in complex systems like emulsifiable concentrates and as a catalyst in the synthesis of key agrochemical intermediates.[1][2]
This guide will explore the fundamental properties of DMEA and provide detailed methodologies for its practical application, ensuring formulators can leverage its full potential to create stable, effective, and reliable crop protection products.
Physicochemical Properties and Formulation Significance
The efficacy of DMEA in agrochemical formulations is a direct result of its distinct physical and chemical properties. Understanding these characteristics is essential for predicting its behavior in various formulation matrices.
| Property | Value | Significance in Formulation |
| Molecular Formula | C₄H₁₁N[1][3] | Basic structure for reactivity and compatibility calculations. |
| Molecular Weight | 73.14 g/mol [1][2] | Used for precise stoichiometric calculations in neutralization reactions. |
| Appearance | Clear, colorless to pale yellow liquid[2][3] | Allows for visual inspection of formulation clarity and homogeneity. |
| Odor | Strong, fishy, ammonia-like[1][5] | Requires handling in well-ventilated areas. |
| Boiling Point | 36 - 38 °C[1][2][6] | High volatility necessitates use of closed systems and careful temperature control during processing. |
| Density | ~0.675 g/mL at 25 °C[1][2] | Important for weight-to-volume calculations in formulation recipes. |
| pKa (Predicted) | 9.83 ± 0.28[3] | Indicates strong basicity, making it highly effective for neutralizing acidic active ingredients. |
| Water Solubility | Soluble[2][3] | Ensures that the resulting amine salt of the active ingredient is also highly water-soluble. |
| Flash Point | -28 °C (-18.4 °F)[2] | Extremely flammable; requires stringent safety protocols, including grounding of equipment.[6] |
Core Application: Neutralizing Agent for Soluble Liquid (SL) Herbicides
The most prominent application of DMEA is in the creation of Soluble Liquid (SL) formulations of acidic herbicides, such as those in the phenoxyacetic acid class (e.g., 2,4-D, MCPA). In their acid form, these active ingredients have very low water solubility. DMEA acts as a potent base to neutralize the acid, forming an N,N-dimethylethylammonium salt that is highly soluble in water.[4][7]
Mechanism of Action: Acid-Base Neutralization
The reaction is a straightforward acid-base neutralization where the lone pair of electrons on the nitrogen atom of DMEA accepts a proton (H⁺) from the carboxylic acid group of the herbicide. This forms a stable, water-soluble ionic pair.
Caption: Acid-base neutralization of an acidic herbicide with DMEA.
Protocol 1: Laboratory-Scale Preparation of a 2,4-D DMEA Salt SL Formulation
This protocol details the preparation of a 1 L batch of a soluble liquid formulation containing the N,N-dimethylethylammonium salt of 2,4-D, with a target concentration equivalent to 480 g/L of 2,4-D acid.
Objective: To convert water-insoluble 2,4-D acid into a stable, water-soluble concentrate.
Materials & Equipment:
-
2,4-D Acid (Technical grade, >98% purity)
-
This compound (>99% purity)
-
Deionized Water
-
Propylene Glycol (optional, as antifreeze/stabilizer)
-
1.5 L Jacketed Glass Reactor with Overhead Stirrer
-
Temperature Probe and Chiller/Heater Circulator
-
Digital Scale (±0.01 g)
-
pH Meter
-
Fume Hood
Procedure:
-
Stoichiometric Calculation:
-
Molecular Weight of 2,4-D Acid (C₈H₆Cl₂O₃): 221.04 g/mol .
-
Molecular Weight of DMEA (C₄H₁₁N): 73.14 g/mol .[1]
-
For a 1:1 molar ratio, calculate the required mass of DMEA. A slight molar excess of DMEA (e.g., 2-5%) is recommended to ensure complete neutralization and drive the reaction to completion.
-
Calculation for 1 L Batch (480 g 2,4-D Acid):
-
Moles of 2,4-D = 480 g / 221.04 g/mol = 2.171 moles.
-
Moles of DMEA (with 3% excess) = 2.171 * 1.03 = 2.236 moles.
-
Mass of DMEA = 2.236 moles * 73.14 g/mol = 163.5 g.
-
-
-
Formulation Assembly:
-
Place the reactor vessel in a fume hood.
-
Add ~450 g of deionized water to the reactor.
-
Begin agitation at a moderate speed (e.g., 200-300 rpm) to create a vortex.
-
Set the circulator to maintain the batch temperature at 25-30 °C. The neutralization is exothermic, so cooling may be required.
-
Slowly and carefully add the calculated 480 g of 2,4-D acid powder to the water. A slurry will form.
-
-
Neutralization Reaction:
-
Slowly add the calculated 163.5 g of DMEA dropwise or via a peristaltic pump into the slurry over 30-60 minutes.
-
Causality: A slow addition rate is critical to control the exothermic reaction and prevent excessive fuming of the volatile DMEA.
-
Monitor the batch temperature, ensuring it does not exceed 45 °C.
-
As the DMEA is added, the 2,4-D acid will react and dissolve, and the solution will begin to clarify.
-
-
Completion and Quality Control:
-
After all DMEA has been added, continue stirring for an additional 60 minutes to ensure the reaction is complete.
-
The solution should be clear and homogenous.
-
QC Check 1 (pH): Take a sample of the concentrate and measure the pH. The target pH should be in the range of 7.5 - 9.0. A pH below 7.0 may indicate incomplete neutralization.
-
QC Check 2 (Solubility): Visually inspect for any undissolved solids.
-
Add any optional adjuvants like propylene glycol at this stage.
-
Add the remaining deionized water to bring the final batch volume to 1 L (or final weight, if formulating by mass). Stir until uniform.
-
-
Final Analysis:
-
Perform final quality control tests, including active ingredient concentration by a suitable analytical method (e.g., HPLC), density, and cold temperature stability.
-
Role in Emulsifiable Concentrate (EC) Formulations
While not a primary emulsifier, DMEA can be incorporated into Emulsifiable Concentrate (EC) formulations as a functional additive. ECs are solutions of an active ingredient in a water-immiscible solvent, combined with emulsifiers, which form a stable oil-in-water emulsion upon dilution.[8][9][10]
DMEA's Function in ECs:
-
pH Regulator/Stabilizer: Certain active ingredients are susceptible to hydrolysis under acidic or strongly basic conditions. DMEA can be used to buffer the formulation and the resulting spray solution to a pH range that maximizes the active ingredient's stability.
-
Acid Scavenger: Over time, solvents or the active ingredient itself can degrade to form acidic byproducts. These acids can destabilize the emulsion system. DMEA can neutralize these trace acids, prolonging the shelf life of the product.
Caption: Workflow for incorporating DMEA as a stabilizer in EC development.
Protocol 2: Emulsion Stability Test for an EC Formulation
This protocol is a critical quality control step to validate the performance of an EC formulation, including those containing DMEA as a stabilizer.
Objective: To assess the spontaneity and stability of the emulsion formed when the EC is diluted in water of standardized hardness.
Materials & Equipment:
-
EC formulation sample
-
Standard hard water (e.g., CIPAC Standard Water D, 342 ppm)
-
100 mL glass-stoppered measuring cylinders
-
Stopwatch
-
Constant temperature water bath (e.g., set to 30 °C)
Procedure:
-
Preparation:
-
Place the measuring cylinders in the water bath and allow them to equilibrate to 30 °C.
-
Fill a cylinder to the 95 mL mark with standard hard water.
-
-
Spontaneity Test:
-
Pipette 5 mL of the EC formulation into the cylinder. Do not shake.
-
Start the stopwatch. Observe the "bloom" as the EC spontaneously forms an emulsion.
-
A good formulation will form a milky emulsion that disperses throughout the cylinder with minimal separation.
-
-
Stability Test:
-
After adding the EC, stopper the cylinder and invert it 10 times.
-
Return the cylinder to the water bath and let it stand undisturbed.
-
QC Check: Record the volume (in mL) of any cream (top layer) or sediment (bottom layer) at intervals of 30 minutes, 1 hour, and 2 hours.
-
Trustworthiness: A robust formulation should exhibit minimal to no separation within the 2-hour period. Regulatory standards often specify acceptable limits (e.g., < 2 mL of cream or trace sediment).
-
-
Re-emulsification:
-
After the 2-hour reading, invert the cylinder another 10 times.
-
Observe if the separated layers readily and fully re-disperse into a homogenous emulsion. This is critical for tank-mix applications where agitation may not be continuous.
-
Analytical Quality Control
Verifying the concentration of DMEA in a final product is essential for ensuring batch-to-batch consistency and meeting regulatory specifications.
Protocol 3: Determination of Free DMEA by Gas Chromatography (GC)
This method provides a framework for quantifying residual (unreacted) DMEA in a soluble liquid formulation.
Principle: The volatile nature of DMEA makes it well-suited for analysis by Gas Chromatography (GC), often with a nitrogen-specific detector for enhanced sensitivity and selectivity.[11]
Instrumentation:
-
Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS).
-
Capillary GC column suitable for amines (e.g., a wax or amine-specific phase).
-
Autosampler.
Procedure Outline:
-
Standard Preparation:
-
Prepare a stock solution of DMEA in a suitable solvent (e.g., methanol or neutralized deionized water).[11]
-
Create a series of calibration standards by serial dilution to cover the expected concentration range of free DMEA in the samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the SL formulation into a volumetric flask.
-
Dilute to volume with the chosen solvent. The sample may need to be neutralized or pH-adjusted to ensure DMEA is in its free base form for volatilization.
-
The sample may require filtration or centrifugation to remove non-volatile matrix components.
-
-
GC Analysis:
-
Set up the GC method with appropriate inlet temperature, oven temperature program, and detector parameters.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Quantification:
-
Identify the DMEA peak in the sample chromatograms by comparing its retention time to that of the standards.
-
Calculate the concentration of DMEA in the sample using the calibration curve.
-
Safety and Handling Precautions
This compound is a hazardous chemical that requires strict safety protocols.
-
Flammability: DMEA is extremely flammable with a low flash point.[2][3] All equipment must be electrically grounded to prevent static discharge.[6] Work must be conducted away from open flames, sparks, and hot surfaces.
-
Corrosivity: The liquid and vapors are corrosive and can cause severe skin burns and eye damage.[2][6]
-
Toxicity: DMEA is harmful if inhaled or swallowed, causing irritation to the respiratory tract and mucous membranes.[5][6][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with a face shield, and a vapor respirator if ventilation is inadequate.[13][14]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Use a closed system for transfers whenever possible.[6] Ensure safety showers and eyewash stations are immediately accessible.[14]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials such as strong oxidizing agents and acids.[3][13]
Conclusion
This compound is a high-value functional component in the agrochemical formulator's toolkit. Its primary role as a neutralizing agent enables the production of high-concentration, water-soluble formulations of acidic herbicides, significantly enhancing their utility and application efficiency. Furthermore, its capacity to act as a stabilizer and acid scavenger contributes to the shelf-life and robustness of complex formulations like emulsifiable concentrates. By understanding its chemical properties and adhering to the detailed protocols for application, quality control, and safe handling outlined in this guide, scientists can effectively utilize DMEA to develop superior and reliable agrochemical products.
References
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- Google Patents. (2015). CN105175249A - Preparation method of 2,4-D dimethyl amine salt solid.
- Google Patents. (2015). CN104447289A - Preparation method of 2, 4-D dimethylamine salt and water-soluble granules thereof.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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OSHA. (1987). This compound (Method PV2096). Retrieved from [Link]
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Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation. Retrieved from [Link]
- Google Patents. (2014). CN103626654A - Method for preparing 2,4-D dimethylamine salt raw pesticide.
- Thermo Fisher Scientific. (2010).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11723, Dimethylethylamine. Retrieved from [Link]
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Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]
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WorkSafe New Zealand. (2022). This compound. Retrieved from [Link]
- The MAK Collection for Occupational Health and Safety. (2024).
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24d.info. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Retrieved from [Link]
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Scribd. (n.d.). Chapter 3 - Emulsifiable Concentrates (EC). Retrieved from [Link]
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ResearchGate. (2024). Amines – Determination of this compound, N,N-dimethylisopropyl-amine, N,N-dimethyl-n-propylamine and triethylamine in workplace air using ion chromatography (IC). Air monitoring method. Retrieved from [Link]
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Agro Chemicals. (n.d.). Formulation. Retrieved from [Link]
- NIH - National Center for Biotechnology Information. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
- Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
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Ataman Kimya. (n.d.). N,N-DIMETHYLETHANOLAMINE. Retrieved from [Link]
- Google Patents. (2013). WO2013126947A1 - Emulsifiable concentrate formulation.
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ResearchGate. (2016). A Review of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Derivatives: 2,4-D Dimethylamine Salt and 2,4-D Butyl Ester. Retrieved from [Link]
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Application Note: A Robust GC-MS Method for the Sensitive Detection and Quantification of N,N-Dimethylethylamine (DMEA)
Abstract
This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the selective detection and precise quantification of N,N-Dimethylethylamine (DMEA). DMEA is a volatile tertiary amine used in various industrial processes, and its monitoring is crucial for quality control, process optimization, and safety.[1][2] The inherent basicity and high volatility of DMEA present analytical challenges, often leading to poor chromatographic peak shape and unreliable results.[3] This protocol addresses these challenges through optimized sample preparation and specialized GC column selection, ensuring high sensitivity, accuracy, and reproducibility. The method is validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines, making it suitable for implementation in research, development, and quality control laboratories.[4][5]
Introduction: The Analytical Imperative for DMEA Monitoring
This compound (C₄H₁₁N) is a colorless, volatile liquid with a characteristic ammonia-like or fishy odor.[2][6] Its primary industrial applications include acting as a catalyst in the production of sand cores for metal casting, a curing agent for polyamides and epoxy resins, and an intermediate in the synthesis of quaternary ammonium compounds.[1][2][7] Given its role in polymerization and manufacturing, residual DMEA can be present as an impurity in final products. Its volatility and reactivity necessitate a reliable analytical method to ensure product quality, consistency, and safety.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application, offering the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[8] However, the analysis of volatile amines like DMEA is notoriously difficult. Their polar and basic nature leads to strong interactions with active sites (e.g., free silanols) on conventional silica-based GC columns and inlet liners, resulting in significant peak tailing, poor sensitivity, and reduced column lifetime.[3]
This guide presents a self-validating protocol that leverages a specialized volatile amine GC column. This column chemistry is designed to be highly inert towards basic compounds, mitigating unwanted secondary interactions and ensuring symmetrical peak shapes.[3][9] The methodology described herein provides a robust framework for researchers, scientists, and drug development professionals to accurately quantify DMEA.
Experimental Workflow Overview
The entire analytical process, from sample acquisition to final data reporting, follows a systematic and logical progression. This workflow is designed to ensure consistency and minimize potential sources of error.
Caption: Overall experimental workflow from sample preparation to data analysis.
Materials and Methodology
Reagents and Standards
-
This compound (DMEA): Purity ≥ 99.5% (Sigma-Aldrich or equivalent).
-
Methanol: HPLC or GC-grade, suitable for trace analysis (Fisher Scientific or equivalent).
-
Helium: Ultra-high purity (≥ 99.999%), for use as GC carrier gas.
-
Internal Standard (IS) (Optional but Recommended): N-Ethyldimethylamine-d9 or other suitable deuterated analog for highest accuracy.
-
Glassware: Class A volumetric flasks and pipettes.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[10]
Instrumentation
The analysis is performed on a standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer.
| Component | Specification | Rationale for Selection |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident peak identification. |
| Autosampler | G4513A or equivalent | Ensures high-throughput and injection precision. |
| GC Column | Rtx-Volatile Amine, 30 m x 0.32 mm ID, 1.0 µm | Specifically designed for the analysis of volatile amines, providing excellent peak shape and inertness to prevent analyte adsorption.[3][9] |
| Inlet Liner | Agilent Ultra Inert, splitless, single taper with glass wool | Minimizes active sites in the inlet, further preventing analyte degradation or adsorption. |
Detailed Protocols
Preparation of Standard Solutions
Causality: Creating a precise calibration curve is fundamental for accurate quantification. Working from a concentrated stock solution minimizes weighing errors and allows for the creation of a wide range of calibration levels.
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of pure DMEA into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This solution should be stored at 2-8°C and can be stable for several months.
-
-
Working Standard Solutions (0.1 to 25 µg/mL):
-
Perform serial dilutions of the Primary Stock Solution using methanol to prepare a series of at least five calibration standards. A typical range would be 0.1, 0.5, 2.5, 10, and 25 µg/mL.
-
Transfer each standard to a 2 mL autosampler vial and seal immediately to prevent the loss of the volatile analyte.
-
Sample Preparation
The goal of sample preparation is to dilute the sample into a solvent compatible with the GC-MS system and to ensure the final concentration of DMEA falls within the calibrated range.[10][11]
-
Weighing and Dissolution:
-
Accurately weigh approximately 100 mg of the sample matrix (e.g., polymer, drug substance) into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution and extraction of DMEA.
-
Allow the solution to return to room temperature, then dilute to the mark with methanol.
-
-
Filtration:
-
If the solution contains particulates, filter it through a 0.22 µm PTFE syringe filter into an autosampler vial. This prevents blockage of the injection syringe and contamination of the GC inlet.[10]
-
GC-MS Instrument Parameters
The following parameters have been optimized for the separation and detection of DMEA. The choice of a specialized column is the most critical factor for success.[9]
| GC Parameter | Setting | Rationale |
| Inlet | Splitless | To maximize sensitivity for trace-level detection. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of DMEA without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium | Inert carrier gas compatible with MS detection. |
| Flow Rate | 2.0 mL/min (Constant Flow) | Optimized for good separation efficiency on a 0.32 mm ID column.[12] |
| Oven Program | ||
| - Initial Temp | 40 °C, hold for 2 min | Allows for good peak focusing at the head of the column. |
| - Ramp | 15 °C/min to 240 °C | Provides efficient separation from solvent and other potential impurities. |
| - Hold | Hold at 240 °C for 5 min | Ensures that all components are eluted from the column ("bake-out"). |
| MS Parameter | Setting | Rationale |
| Transfer Line Temp | 250 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass filter. |
| Acquisition Mode | Full Scan (m/z 35-150) & SIM | Full Scan for initial identification and confirmation. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy. |
| SIM Ions for DMEA | m/z 58 (Quantifier) , 73 (Qualifier) | m/z 58 is the base peak in the DMEA spectrum, providing the highest signal. m/z 73 (molecular ion) serves as a qualifier. |
Method Validation Protocol
To ensure the method is trustworthy and fit for purpose, it must be validated.[4] The validation follows ICH Q2(R1) guidelines.[5][8]
-
Specificity: Inject a blank (methanol) and a sample matrix known to be free of DMEA to confirm no interfering peaks are present at the retention time of the analyte.
-
Linearity: Analyze the calibration standards (e.g., 0.1 to 25 µg/mL) in triplicate. Plot the peak area response against concentration and perform a linear regression. The correlation coefficient (r²) should be >0.99.[12]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3 and LOQ at S/N ≥ 10. The LOQ must be demonstrated with acceptable precision and accuracy.[13]
-
Accuracy: Analyze a sample matrix spiked with known concentrations of DMEA at three levels (e.g., low, medium, high). The recovery should be within 80-120%.[12][14]
-
Precision:
-
Repeatability (Intra-day): Perform six replicate injections of a single standard solution. The relative standard deviation (RSD) should be ≤ 5%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day or with a different analyst. The RSD between the two sets of data should be ≤ 10%.
-
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on the results.[4]
Data Analysis and Interpretation
The process of converting raw instrument data into a quantifiable result involves several key steps.
Caption: Step-by-step workflow for GC-MS data processing and quantification.
-
Peak Identification: DMEA is identified by its characteristic retention time, established by injecting a pure standard. Identity is unequivocally confirmed by comparing the acquired mass spectrum of the peak with a reference spectrum (e.g., NIST library or the injected standard). The expected mass spectrum for DMEA will show a prominent base peak at m/z 58 ([M-CH₃]⁺) and a molecular ion at m/z 73.
-
Calibration Curve Generation: Using the data from the calibration standards, a plot of peak area (from the quantifier ion, m/z 58) versus concentration is generated. A linear regression analysis is applied to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: The peak area of DMEA in the unknown sample is measured. Its concentration is then calculated using the regression equation derived from the calibration curve. The final amount is reported based on the initial sample weight (e.g., in ppm or µg/g).
Conclusion
This application note provides a validated, robust, and reliable GC-MS method for the determination of this compound. By employing a specialized volatile amine column and optimized instrument parameters, this protocol overcomes the common analytical difficulties associated with polar, basic compounds. The method exhibits excellent specificity, linearity, accuracy, and precision, making it an authoritative guide for quality control and research applications where the accurate measurement of DMEA is required.
References
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- Dimethylethylamine | C4H11N | CID 11723 - PubChem. (n.d.). National Institutes of Health.
- This compound | 598-56-1. (n.d.). ChemicalBook.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Journal of Pharmaceutical and Biomedical Analysis.
- DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). ResearchGate.
- Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). MDPI.
- Application of GC-MS with a SPME and thermal desorption technique for determination of dimethylamine and trimethylamine in gaseous samples for medical diagnostic purposes. (n.d.). ResearchGate.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). MDPI.
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- Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF. (n.d.). ResearchGate.
- Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. (n.d.).
- Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS.
- SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. (n.d.). ResearchGate.
- Sample preparation (GC-FID, GC-MS). (n.d.). IMM Instrument Guides.
- Application Notes and Protocols for the Quantification of N-Methylethenaminium. (n.d.). Benchchem.
- Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (2020). Restek.
- Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (n.d.).
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). National Institutes of Health.
- Analytical Methods. (n.d.).
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Application Note: Quantification of Airborne N,N-Dimethylethylamine in Workplace Environments
Introduction: The Imperative for Monitoring N,N-Dimethylethylamine (DMEA)
This compound (DMEA) is a tertiary aliphatic amine utilized across various industrial sectors, including foundries as a catalyst for core production, in the manufacturing of polymers, pharmaceuticals, and as a corrosion inhibitor.[1][2] Despite its utility, airborne DMEA poses significant occupational health risks. Exposure can lead to a range of adverse health effects, from irritation of the eyes, skin, and respiratory tract to more severe conditions such as corneal damage, pulmonary irritation, and potential liver and kidney damage.[2][3] Notably, workers exposed to DMEA have reported vision disturbances, including blurred or foggy vision and the perception of halos around lights.[4][5] These symptoms can impair a worker's ability to perform tasks safely, increasing the risk of accidents.[5] Therefore, the accurate quantification of airborne DMEA concentrations in workplace settings is paramount for ensuring worker safety, assessing the efficacy of control measures, and maintaining compliance with occupational exposure limits.
This application note provides a comprehensive guide for the sampling and analysis of airborne DMEA, designed for researchers, industrial hygienists, and analytical scientists. The methodologies detailed herein are grounded in established analytical principles to ensure robust and reliable quantification.
Workplace Exposure Limits and Health Considerations
Several regulatory bodies and occupational health organizations have established workplace exposure limits (WELs) for various amines to protect workers from their adverse health effects. While there is no specific OSHA Permissible Exposure Limit (PEL) for DMEA, NIOSH has investigated workplace exposures and associated health effects.[2][4] Investigations have shown that vision disturbances and other systemic effects occurred at 8-hour time-weighted average (TWA) concentrations at or above 6 mg/m³ (2 ppm) and with 15-minute short-term exposures as high as 29 mg/m³ (9.7 ppm).[4] For context, related compounds like diethylamine have an OSHA PEL of 25 ppm as an 8-hour TWA.[6] Given the potential for significant health impacts at low concentrations, sensitive and accurate monitoring methods are crucial.
Table 1: Key Health Effects Associated with DMEA Exposure
| Health Effect | Description |
| Ocular Effects | Blurred vision, foggy vision, halo vision (glaucopsia), severe eye irritation, and potential for permanent corneal damage.[3][4][5] |
| Respiratory Irritation | Irritation of the nose, throat, and lungs, leading to coughing and shortness of breath. High exposures can cause pulmonary edema.[3] |
| Dermal Effects | Skin irritation and severe burns upon contact.[3] |
| Systemic Effects | Headaches, nausea, and stomach pain have been reported by exposed workers.[4] Repeated exposure may lead to liver damage.[3] |
Experimental Workflow: From Air Sampling to Quantification
The accurate determination of airborne DMEA involves a multi-step process encompassing sample collection, preparation, and instrumental analysis. The choice of methodology is critical to overcome the challenges associated with analyzing volatile and polar amines.
Figure 1: General experimental workflow for the quantification of airborne DMEA.
Causality Behind Experimental Choices
Direct analysis of free amines by gas chromatography (GC) can be challenging due to their polarity, which leads to peak tailing and potential adsorption on the analytical column.[7][8] To mitigate these issues, two primary approaches are considered:
-
Direct Analysis with a Specific Detector: Utilizing a highly selective detector, such as a Nitrogen-Phosphorus Detector (NPD), enhances sensitivity and selectivity for nitrogen-containing compounds like DMEA, allowing for direct analysis without derivatization.
-
Derivatization: Chemically modifying the amine to create a less polar and more volatile derivative improves chromatographic performance.[7][9] This is a common strategy for amine analysis but adds a step to the sample preparation process.
For this application note, we will focus on a direct analysis method adapted from historical OSHA recommendations, which provides a straightforward and reproducible approach.[2]
Detailed Protocol: Air Sampling and Sample Preparation
This protocol is based on the principles outlined in historical OSHA methodology for DMEA.[2]
Materials and Reagents
-
Sampling Media: Jumbo alumina solid sorbent tubes (e.g., 400-mg primary section and 200-mg backup section). Note: The capacity of alumina tubes can vary between lots, so it is crucial to verify the capacity for each new lot used.[2]
-
Sampling Pump: Calibrated personal sampling pump capable of operating at a flow rate of 0.1 L/min.
-
Desorption Solution: Deionized water, neutralized to a pH of 7.
-
Vials: 2 mL glass vials with PTFE-lined caps.
-
Pipettes and Syringes: Calibrated for accurate volume measurements.
-
Safety Equipment: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[10]
Air Sampling Protocol
-
Pump Calibration: Calibrate the personal sampling pump to a flow rate of 0.1 L/min using a representative sorbent tube in the calibration train.
-
Sample Collection:
-
Break the ends of a new alumina sorbent tube immediately before sampling.
-
Connect the backup section of the tube (smaller sorbent bed) to the sampling pump with flexible tubing.
-
For personal monitoring, attach the sampling tube in the worker's breathing zone.[11] For area monitoring, place the tube in a stationary location.
-
Draw a known volume of air through the tube. A typical sampling duration is 40 minutes at 0.1 L/min, for a total volume of 4 L.[2]
-
-
Post-Sampling:
-
After sampling, remove the tube and immediately seal both ends with the provided plastic caps.
-
Label each sample clearly.
-
With each batch of samples, include at least one blank tube that has been handled in the same manner as the samples (ends broken, sealed) but with no air drawn through it.[2]
-
Sample Preparation Protocol
-
Tube Preparation: Carefully break open the sorbent tube and transfer the primary (larger) and backup (smaller) sorbent sections into separate 2 mL vials.
-
Desorption:
-
Pipette exactly 2.0 mL of the neutralized deionized water into each vial.
-
Immediately cap each vial.
-
-
Elution:
-
Allow the samples to desorb for 30 minutes, with occasional shaking to ensure thorough mixing.[2]
-
-
Sample Transfer: After desorption, the supernatant is ready for analysis. If necessary, filter the sample through a syringe filter to remove any particulate matter before injection into the GC.
Instrumental Analysis: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Column: A column suitable for amine analysis, such as a base-deactivated polyethylene glycol (PEG) or a porous polymer column.[12]
-
Carrier Gas: Purified nitrogen or helium.[2]
-
Detector Gases: Hydrogen and purified air.[2]
-
Injector and Detector Temperatures: Optimized for the analysis of volatile amines (e.g., 250 °C).[12]
-
Oven Temperature Program: An isothermal or temperature-programmed method to ensure adequate separation of DMEA from any potential interferences.
Table 2: Example GC-NPD Parameters
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 110 °C isothermal | A simple starting point; may need optimization based on interferences.[12] |
| Detector Temperature | 250 °C | Maintains the analyte in the gas phase and ensures optimal detector response. |
| Carrier Gas Flow | ~1-2 mL/min | Optimized for column dimensions and desired resolution. |
| Injection Volume | 1 µL | A typical injection volume for this type of analysis.[2] |
Calibration and Quantification
-
Stock Standard Preparation: Prepare a stock standard of DMEA in neutralized deionized water.
-
Working Standards: Create a series of working standards by diluting the stock standard to cover the expected concentration range of the workplace samples. At least four separate standards should be prepared.[2]
-
Calibration Curve: Inject the working standards into the GC-NPD system and generate a calibration curve by plotting the peak area response against the concentration of DMEA. The response of an NPD can be non-linear, so a multi-point calibration curve is necessary.[2]
-
Sample Analysis: Inject the desorbed samples and blanks into the GC-NPD system.
-
Quantification: Determine the concentration of DMEA in the samples by comparing their peak areas to the calibration curve.
The airborne concentration of DMEA can be calculated using the following formula:
Concentration (mg/m³) = (C * V_d) / (V_a * D_e)
Where:
-
C = Concentration of DMEA in the desorption solution (µg/mL)
-
V_d = Volume of the desorption solution (mL)
-
V_a = Volume of air sampled (L)
-
D_e = Desorption efficiency (expressed as a decimal)
Note: The desorption efficiency should be determined experimentally by spiking known amounts of DMEA onto sorbent tubes and analyzing them alongside the samples.
Quality Control and Method Validation
A robust analytical method requires a system of self-validation to ensure the trustworthiness of the results.
Figure 2: Interrelationship of method validation and quality control parameters.
-
Field Blanks: Analyze field blanks to check for contamination during handling and transport.[2]
-
Spiked Samples: Analyze media spikes at different concentrations to determine the desorption efficiency and assess the accuracy of the method.
-
Replicate Samples: Analyze replicate samples to assess the precision of the entire sampling and analytical process.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ to define the sensitivity of the method. The analytical procedure's detection limit for a similar method was reported as 5 ng per injection.[2]
Conclusion
The quantification of airborne this compound is a critical component of a comprehensive occupational health and safety program in workplaces where this compound is used. The method described, involving active sampling on alumina sorbent tubes followed by GC-NPD analysis, provides a reliable and sensitive approach for monitoring worker exposure. Adherence to stringent quality control measures and proper validation are essential for generating data that can be confidently used to protect worker health. By implementing such monitoring strategies, employers can better assess workplace risks, ensure the effectiveness of engineering controls and PPE, and maintain a safe working environment.
References
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]
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Atmospheric Analysis & Consulting, Inc. (2007). Development of a New Method for Sampling and Analysis of Amines. Retrieved from [Link]
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Occupational Safety and Health Administration. (1987). This compound (Method PV2096). Retrieved from [Link]
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New Jersey Department of Health and Senior Services. (2001). Hazardous Substance Fact Sheet: Dimethylamine. Retrieved from [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
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Fraunhofer-Publica. (n.d.). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. Retrieved from [Link]
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Scribd. (n.d.). Derivatization of Amines. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (1988). Alert: Preventing Vision Disturbances and Acute Physical Distress Due to Dimethylethylamine (DMEA) Exposure. DHHS (NIOSH) Publication No. 88-103. Retrieved from [Link]
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Ge, X., et al. (2011). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. Atmosphere, 2(4), 566-577. Retrieved from [Link]
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Occupational Safety and Health Administration. (1982). Dimethylamine (Method 34). Retrieved from [Link]
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Restek. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]
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Ellis, R. A., et al. (2013). Measurement of gas-phase ammonia and amines in air by collection onto an ion exchange resin and analysis by ion chromatography. Atmospheric Measurement Techniques, 6(9), 2375-2382. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (1989). NIOSH Manual of Analytical Methods, Third Edition, Third Supplement. Retrieved from [Link]
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New Jersey Department of Health and Senior Services. (2009). Hazardous Substance Fact Sheet: Diethylamine. Retrieved from [Link]
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Kim, J. Y., et al. (2018). Amines as occupational hazards for visual disturbance. Annals of Occupational and Environmental Medicine, 30, 43. Retrieved from [Link]
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MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Retrieved from [Link]
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Lundstrom, R. C., & Racicot, L. D. (1983). Gas chromatographic determination of dimethylamine and trimethylamine in seafoods. Journal of the Association of Official Analytical Chemists, 66(5), 1158-1163. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Diethylamine (Method 41). Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Quaternary Ammonium Compounds from N,N-Dimethylethylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of Quaternization
Quaternary ammonium compounds (QACs) represent a class of molecules with a permanent positive charge, rendering them invaluable as cationic surfactants, phase-transfer catalysts, and, critically, as potent antimicrobial agents in pharmaceutical development.[1][2][3] Their efficacy in disrupting microbial cell membranes is a cornerstone of many antiseptic and disinfectant formulations.[2][4] The synthesis of QACs from tertiary amines, such as N,N-Dimethylethylamine, is a fundamental transformation known as the Menshutkin reaction.[5][6] This process involves the alkylation of the tertiary amine, converting the neutral, nucleophilic nitrogen into a permanently charged quaternary ammonium center.[7]
This document provides a comprehensive guide to the synthesis, purification, and characterization of QACs derived from this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to rationally design synthetic strategies, troubleshoot experimental challenges, and validate the integrity of their final products.
The Mechanistic Core: Understanding the SN2 Pathway
The quaternization of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The foundational logic of this transformation rests on the interaction between an electron-rich nucleophile and an electron-poor electrophile.
-
The Nucleophile: this compound features a nitrogen atom with a lone pair of electrons, making it an effective nucleophile.[8]
-
The Electrophile: An alkylating agent, typically an alkyl halide (R-X), provides an electrophilic carbon atom due to the polarization of the carbon-halide bond.
-
The Transition State: The reaction proceeds through a single, concerted step where the nitrogen's lone pair attacks the electrophilic carbon, simultaneously displacing the halide leaving group.[7][9] This forms a new carbon-nitrogen bond and results in the quaternary ammonium salt.
Caption: SN2 mechanism for the quaternization of this compound.
Causality Behind Experimental Choices:
-
Choice of Alkylating Agent: The reaction rate is highly dependent on the leaving group ability of the halide. Reactivity follows the order: R-I > R-Br > R-Cl .[6] Alkyl iodides are the most reactive due to the weakness of the C-I bond, but are also more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability. Other alkylating agents like dimethyl sulfate are also highly effective.[10]
-
Solvent Selection: Polar aprotic solvents such as acetonitrile, acetone, or N,N-dimethylformamide (DMF) are preferred.[11][12] These solvents can stabilize the charged transition state, accelerating the reaction, without strongly solvating the amine nucleophile, which would hinder its reactivity.[7] For certain applications, solvent-free (neat) reactions at elevated temperatures can be an effective and environmentally "greener" alternative.[10]
-
Temperature Control: The Menshutkin reaction is often slow at room temperature and typically requires heating to proceed at a practical rate.[10][11] The specific temperature depends on the reactivity of the amine and the alkylating agent. Monitoring the reaction is crucial to avoid potential decomposition at excessively high temperatures.
Experimental Protocols: From Synthesis to Characterization
This section provides a self-validating workflow, ensuring that each step from synthesis to final characterization confirms the success of the previous one.
Caption: A validated workflow for QAC synthesis and characterization.
Protocol 1: Synthesis of N-Benzyl-N,N-dimethylethanaminium Chloride
Objective: To synthesize a representative QAC via the alkylation of this compound with benzyl chloride.
Materials & Equipment:
-
This compound (Reagent Grade)
-
Benzyl Chloride (Reagent Grade)
-
Acetonitrile (Anhydrous)
-
Diethyl Ether (Anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for filtration (Büchner funnel, filter flask)
Safety Precautions:
-
This compound: Highly flammable and corrosive. Causes severe skin burns and eye damage.[13]
-
Alkylating Agents (Benzyl Chloride): Toxic, lachrymatory, and potential carcinogen.[14] All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemically resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat at all times.[13][15]
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 68.4 mmol).
-
Solvent Addition: Add 30 mL of anhydrous acetonitrile to dissolve the amine. Begin stirring.
-
Reagent Addition: Slowly add benzyl chloride (8.66 g, 68.4 mmol, 1.0 equiv) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible. The formation of a white precipitate (the QAC product) is often a visual indicator of reaction progression.
-
Isolation: After completion, cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Precipitation: Add 50 mL of cold diethyl ether to the flask to fully precipitate the quaternary ammonium salt.[11]
-
Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid twice with small portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the product under high vacuum to yield the final N-Benzyl-N,N-dimethylethanaminium chloride.
Protocol 2: Purification by Recrystallization
Objective: To purify the crude QAC product to analytical grade.
Procedure:
-
Solvent Selection: Choose a solvent system in which the QAC is soluble when hot but sparingly soluble when cold. A common system for this type of salt is isopropanol/diethyl ether.
-
Dissolution: Place the crude QAC in an Erlenmeyer flask and add the minimum amount of hot isopropanol required to fully dissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 3: Structural Characterization and Validation
Objective: To confirm the identity and purity of the synthesized QAC.
-
NMR Spectroscopy: This is the most definitive method for structural confirmation. Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR: Look for the disappearance of the this compound signals and the appearance of new, downfield-shifted signals corresponding to the protons adjacent to the now positively charged nitrogen. The benzyl group protons will also be clearly visible in their characteristic aromatic and benzylic regions.[16][17]
-
¹³C NMR: Observe the downfield shift of the carbon atoms directly bonded to the nitrogen atom upon quaternization.[18]
-
-
Mass Spectrometry (MS): Use Electrospray Ionization (ESI-MS) in positive ion mode. This will show a prominent peak corresponding to the mass of the quaternary ammonium cation, confirming its molecular weight.[16][18]
-
Melting Point: A sharp, defined melting point range is a strong indicator of high purity for a crystalline solid.[16]
Data Presentation & Troubleshooting
Table 1: Representative Reaction Parameters
| Alkylating Agent | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| 1-Bromobutane | Acetonitrile | 80 | 6-12 | Forms a simple alkyl QAC. |
| Benzyl Chloride | Acetone | 56 | 4-8 | Benzyl group is highly reactive. |
| Methyl Iodide | Tetrahydrofuran (THF) | Room Temp - 40 | 1-4 | Highly reactive; reaction is often fast. |
| Dimethyl Sulfate | Neat (Solvent-free) | 80-100 | 2-5 | Potent alkylating agent; requires careful handling.[10] |
Table 2: Expected ¹H NMR Shift Comparison
| Group | This compound (ppm) | N-Benzyl-N,N-dimethylethanaminium Chloride (ppm) | Rationale for Shift |
| -N-CH₂ -CH₃ | ~2.4 | ~3.5 | Deshielding due to adjacent N⁺ |
| -N-(CH₃ )₂ | ~2.2 | ~3.1 | Deshielding due to adjacent N⁺ |
| -N-CH₂-CH₃ | ~1.0 | ~1.4 | Minor inductive effect from N⁺ |
| N-CH₂ -Ph | N/A | ~4.7 | Benzylic protons adjacent to N⁺ |
| Aromatic-H | N/A | ~7.4 - 7.6 | Standard aromatic region |
Field-Proven Insights & Troubleshooting
-
Challenge: The reaction appears stalled or yields are low.
-
Expert Insight: Ensure all reagents and solvents are anhydrous. Water can interfere with the reaction. Consider switching to a more reactive alkylating agent (e.g., from a bromide to an iodide) or a more polar solvent to better stabilize the transition state. Increasing the reaction temperature or time may also be necessary.
-
-
Challenge: The product isolates as a persistent oil or gum instead of a solid.
-
Expert Insight: This is common for QACs with shorter alkyl chains or certain counter-ions, which can be hygroscopic. Ensure the product is rigorously dried under high vacuum. Attempt precipitation from different solvent/anti-solvent combinations (e.g., ethanol/ethyl acetate). If it remains an oil, confirm its purity via NMR; a clean spectrum may indicate the product is simply not crystalline under these conditions.
-
-
Challenge: The final product is discolored.
-
Expert Insight: Discoloration often arises from impurities in the starting materials or minor decomposition during heating. A thorough recrystallization, perhaps with the addition of a small amount of activated charcoal during the hot dissolution step (followed by hot filtration), can often remove colored impurities.
-
References
- ProQuest. (n.d.). Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography.
- Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds.
- Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
- Grieve, R. E., & Waiker, G. R. (1981). Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. Plant Physiology, 67(5), 930-933.
- Pharmaceutical Technology. (2022, January 27). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines.
- Oxford Academic. (n.d.). Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. Plant Physiology.
- Walczak, M. A., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules, 28(15), 5871. MDPI.
- Wikipedia. (n.d.). Quaternary ammonium cation.
- Nishimura, R., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega, 4(8), 13376-13385.
- Wang, Y., et al. (2020). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. Journal of Agricultural and Food Chemistry, 68(10), 3037-3046.
- Ríos, J. D., et al. (2012). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 17(11), 13356-13371.
- TCI AMERICA. (2018, July 6). Safety Data Sheet: this compound.
- Synquest Labs. (2018, July 17). Safety Data Sheet: N-Methylethylamine.
- Ramirez, J., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Polymers, 11(4), 683.
- Journal of Medicinal and Pharmaceutical Chemistry Research. (2025).
- G.S.S. Saini, et al. (2002). Synthesis, Isolation and Spectroscopic Characterization of N-Alkyl Quaternary Ammonium Salts as Typical Precursors of Cyanines. Molecules, 7(3), 320-329.
- Yao, Y., et al. (2023). Quaternary Ammonium Compounds and Their Composites in Antimicrobial Applications.
- ECHEMI. (n.d.). Quaternization reaction.
- ResearchGate. (2006). An NMR study of quaternary ammonium salts of 5,7-dimethyl-1,3-diazaadamantan-6-one.
- BOC Sciences. (n.d.). Quaternary Ammonium Compounds: Applications in Modern Chemistry.
- Organic Chemistry Portal. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. [Video]. YouTube.
- Google Patents. (n.d.). EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate.
- ResearchGate. (n.d.).
- PrepChem.com. (n.d.). Synthesis of quaternary ammonium salt.
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- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides.
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Application Notes & Protocols: N,N-Dimethylethylamine (DMEA) as a Curing Agent for Epoxy Resins
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N,N-Dimethylethylamine (DMEA) as a catalytic curing agent for epoxy resin systems. These notes delve into the chemical mechanisms, formulation strategies, and detailed experimental protocols. The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower users to optimize their epoxy formulations for specific performance outcomes.
Introduction: The Role of DMEA in Epoxy Chemistry
Epoxy resins are a class of thermosetting polymers renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] These characteristics are imparted during the curing process, a chemical reaction that transforms the liquid resin into a rigid, three-dimensional cross-linked network.[3] The choice of curing agent, or hardener, is critical as it dictates the reaction kinetics, the final network structure, and ultimately, the performance of the cured material.[4]
This compound (DMEA), a tertiary amine, functions as an effective catalyst for the anionic polymerization of epoxy resins.[5][6][7][8][9] Unlike primary or secondary amine curing agents that are incorporated into the polymer backbone through addition reactions, tertiary amines like DMEA primarily act as initiators for the epoxy homopolymerization.[1][10][11] This catalytic action makes DMEA a versatile tool for controlling cure speed, particularly in applications requiring rapid processing or low-temperature curing.[12] This guide will explore the nuances of leveraging DMEA to achieve desired properties in cured epoxy systems.
Curing Mechanism: Anionic Homopolymerization
The curing of epoxy resins with DMEA proceeds via an anionic ring-opening polymerization mechanism. The process is initiated by the nucleophilic attack of the tertiary amine on an electrophilic carbon atom of the epoxide ring.[1]
Step 1: Initiation The lone pair of electrons on the nitrogen atom of DMEA attacks one of the methylene carbons of the epoxide group. This results in the opening of the strained epoxide ring and the formation of a zwitterionic intermediate, which contains both a quaternary ammonium cation and an alkoxide anion.
Step 2: Propagation The newly formed, highly reactive alkoxide anion then acts as the propagating species. It attacks another epoxy monomer, opening its ring and extending the polymer chain while regenerating the alkoxide at the new chain end. This process repeats, leading to the formation of polyether linkages.
While DMEA can induce homopolymerization, the reaction can be slow and may have a significant induction period.[10] For this reason, DMEA is often used in conjunction with co-curing agents or accelerators that contain active hydrogens, such as alcohols or phenols. These co-agents can react with the zwitterionic intermediate to generate a more stable initiating species, leading to a more controlled and often faster cure.[13]
Visualizing the Curing Pathway
The following diagram illustrates the key steps in the DMEA-initiated anionic homopolymerization of a generic epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA).
Caption: DMEA-initiated anionic polymerization of epoxy resin.
Formulation Guidelines and Performance Characteristics
The concentration of DMEA and the curing temperature are the primary variables that control the reaction kinetics and the final properties of the cured epoxy.
DMEA Concentration
DMEA is typically used in catalytic amounts, ranging from 1 to 10 parts by weight per 100 parts of epoxy resin (phr) .
-
Low Concentrations (1-3 phr): At lower levels, DMEA acts as a gentle accelerator, suitable for applications where a longer pot life is required. The cure will be slower, allowing for better handling of larger batches or more complex parts.
-
High Concentrations (4-10 phr): Increasing the concentration of DMEA significantly accelerates the curing reaction. This leads to a shorter pot life and a more rapid development of hardness. However, excessively high concentrations can lead to a highly exothermic reaction, potentially causing thermal degradation of the polymer and built-in stresses.
Pot Life and Cure Time
Pot life (or working life) is the time available to work with the mixed resin and curing agent before it begins to gel and becomes unworkable.[14][15][16][17][18] Cure time refers to the total time required for the epoxy to reach its full mechanical and chemical properties.[14][15][16]
The following table provides estimated pot life and cure times for a standard Bisphenol A-based epoxy resin at different DMEA concentrations and temperatures. These values should be considered as starting points, as the exact times will depend on the specific resin system, batch size, and ambient conditions.[14][17]
| DMEA (phr) | Temperature (°C) | Estimated Pot Life (minutes) | Hard Cure Time (hours) | Full Cure Time (days) |
| 2 | 25 | ~120 | 12-18 | 7 |
| 5 | 25 | ~45 | 6-8 | 5-7 |
| 10 | 25 | ~15-20 | 2-4 | 5 |
| 2 | 60 | ~30 | 2-3 | 1 |
| 5 | 60 | ~10 | 1 | 1 |
Note: These are illustrative values. It is imperative to perform empirical testing for your specific application.
Mechanical Properties
The final mechanical properties of the DMEA-cured epoxy are highly dependent on the extent of the cure and the cross-link density.[4] While DMEA can produce a rigid, cross-linked polymer, its catalytic nature can sometimes result in a more linear polymer structure compared to curing agents that create chemical cross-links. This may influence properties like tensile and flexural strength.[19][20][21] Post-curing at an elevated temperature is often recommended to ensure the completion of the polymerization and to maximize the material's performance.
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: e.g., Diglycidyl ether of bisphenol A (DGEBA)
-
Curing Agent: this compound (DMEA)
-
Disposable mixing containers and stirring rods
-
Vacuum chamber for degassing
-
Molds for casting test specimens
-
Programmable oven for curing and post-curing
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat[22][23][24]
General Curing Protocol
This protocol outlines the fundamental steps for curing an epoxy resin with DMEA.
Caption: General workflow for curing epoxy resin with DMEA.
Step-by-Step Methodology:
-
Preparation: Ensure all materials are at room temperature. Prepare molds by cleaning and applying a suitable release agent if necessary.
-
Weighing: Accurately weigh the epoxy resin into a clean, disposable container. Based on the desired parts per hundred resin (phr), calculate and weigh the corresponding amount of DMEA.
-
Mixing: Add the DMEA to the epoxy resin. Mix thoroughly for at least 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Avoid whipping excessive air into the mixture.
-
Degassing: Place the container with the mixture into a vacuum chamber. Apply vacuum until the mixture bubbles and then collapses. This step is crucial to remove air bubbles that could create voids in the final cured product.
-
Casting: Pour the degassed epoxy-DMEA mixture into the prepared mold.
-
Curing: Place the filled mold into an oven set to the desired curing temperature. Allow it to cure for the time determined during formulation trials (refer to the table in section 3.2).
-
Post-Curing: After the initial cure, the part can be demolded. For applications requiring optimal thermal and mechanical properties, a post-cure at a temperature above the initial cure temperature is recommended. A typical post-cure schedule might be 2-4 hours at 100-120°C.
Safety and Handling
This compound is a flammable and corrosive liquid with a strong amine-like odor.[8][22][25] It is imperative to handle this chemical with appropriate safety precautions.
-
Ventilation: Always work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[23][24][26]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[22][23][24]
-
Storage: Store DMEA in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[22][23][26]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[22][26]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[22][26]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[26]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[22][26]
-
Always consult the Safety Data Sheet (SDS) for this compound before use.[23][24][26]
References
- Ataman Kimya A.Ş. (2010, October 20). DMEA ( DIMETHYLETHANOLAMINE).
- CJ Chemicals. Dimethylethanolamine (DMEA).
- ChemicalBook. This compound(598-56-1).
- Ataman Kimya. Dimethylethanolamine.
- TCI AMERICA. (2018, July 6). Safety Data Sheet: this compound.
- Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET: this compound.
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- FAR EAST CO.,LTD. DMEA-3ACE.
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- Equilex. Dimethyl ethanolamine (DMEA).
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- Epoxy Technology. Tech Tip 26 Pot Life, Working Life and Gel Time of Epoxies.
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- N,N-Dimethylbenzylamine. Epoxy Resin Curing: The Accelerating Power of N,N-Dimethylbenzylamine.
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- YouTube. (2023, September 21). Mechanical and Physical Properties of Epoxy Resins - Session 5.
- ResearchGate. Mechanical properties of the cured epoxy resin.
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- Henkel. (2010, June 8). Material Safety Data Sheet.
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Troubleshooting & Optimization
Technical Support Center: N,N-Dimethylethylamine (DMEA) Reaction Workup & Purification
Welcome to the technical support center for N,N-Dimethylethylamine (DMEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the workup and purification of reactions involving this versatile tertiary amine. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Foundational Knowledge: Understanding this compound
This compound, also known as N,N-dimethylethanamine or DMEA, is a tertiary amine widely used as a catalyst, particularly in the production of polyurethanes and for sand cores in the foundry industry.[1][2] In the laboratory setting, it serves as a non-nucleophilic base in a variety of organic transformations. Its unique physical properties, especially its high volatility, present specific challenges and opportunities for its removal and purification post-reaction.
A firm grasp of its properties is critical for designing effective workup and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₁N | [1][2] |
| Molecular Weight | 73.14 g/mol | [1][2][3] |
| Boiling Point | 36–38 °C | [1][2][4][5] |
| Density | 0.675 g/mL at 25 °C | [1][2][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Odor | Strong, ammonia-like to fishy | [3][5] |
| Solubility | Miscible with water; soluble in organic solvents | [1] |
| pKa (of conjugate acid) | ~10.2 (Estimated based on similar tertiary amines) | |
| Flash Point | -28 °C (-18 °F) | [1] |
Troubleshooting Guide: Reaction Workup
This section addresses common issues encountered when terminating a reaction and beginning the isolation process.
Q1: My reaction is complete. How do I effectively quench the reaction and neutralize the DMEA?
Answer: The quenching strategy depends on the other reagents present. DMEA itself is a base and does not typically require quenching.[5] However, if your reaction contains highly reactive species (e.g., organolithiums, hydrides), they must be neutralized first.
-
Expert Insight: The primary goal of the "DMEA quench" is not to neutralize the amine itself, but to prepare the reaction mixture for an extractive workup that will remove it. The most common and effective method is to convert the basic, organic-soluble DMEA into a water-soluble salt.
Step-by-Step Protocol: Acidic Quench & Extraction
-
Initial Quench (if necessary): If pyrophoric reagents are present, cool the reaction vessel to 0 °C in an ice bath. Slowly add a quenching agent like isopropanol, followed cautiously by water, until gas evolution ceases.[6][7][8] This must be done under an inert atmosphere.[6]
-
Acid Wash: After the initial quench, the key to removing DMEA is an acidic wash. This protonates the tertiary amine, forming an ammonium salt that is highly soluble in the aqueous phase.[9][10]
-
Transfer the reaction mixture to a separatory funnel.
-
Add a suitable volume of an organic solvent (e.g., ethyl acetate, diethyl ether) if your product is not already in one.
-
Wash the organic layer with a dilute aqueous acid solution. Common choices include:
-
1 M Hydrochloric Acid (HCl)
-
5-10% aqueous Citric Acid (for highly acid-sensitive products)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) (a milder acidic salt solution)
-
-
-
Phase Separation: After shaking, allow the layers to separate. The DMEA hydrochloride (or other salt) will be in the aqueous layer.[11][12] Drain the aqueous layer.
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal of the DMEA.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a wash with brine (saturated NaCl) to reduce the amount of dissolved water in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure to isolate your crude product.
-
Trustworthiness: This acid/base extraction technique is a cornerstone of organic chemistry for separating basic impurities like amines from neutral or acidic products.[9][13] The success of the separation is visually confirmed by the clean separation of layers and can be analytically confirmed by TLC or GC-MS of the organic layer.
Q2: I've performed an acid wash, but I'm getting a persistent emulsion. What should I do?
Answer: Emulsion formation is common during the workup of amine-containing reactions, often due to the surfactant-like properties of the protonated amine salts.
Troubleshooting Emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.
-
Brine Addition: Add a significant amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by "salting out" the organic components.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.
Q3: My desired product is DMEA. How do I isolate it after the reaction?
Answer: If DMEA is your product, the strategy is reversed. After an initial workup to remove non-basic impurities, you will intentionally form the salt, isolate it, and then liberate the free base.
Step-by-Step Protocol: DMEA Isolation
-
Initial Cleanup: Perform a basic or neutral aqueous wash to remove any acidic or water-soluble byproducts.
-
Acidification: Cool the organic solution containing DMEA and slowly add an excess of HCl (e.g., as a solution in dioxane or diethyl ether) to precipitate this compound hydrochloride.[13]
-
Isolation of Salt: Collect the precipitated solid by filtration, wash with a small amount of cold ether, and dry under vacuum.
-
Liberation of Free Base: To recover the pure DMEA, dissolve the hydrochloride salt in a minimal amount of water.
-
Basification: Cool the aqueous solution in an ice bath and add a strong base, such as 50% NaOH, until the solution is strongly basic (pH > 12). The DMEA will separate as an oily layer.
-
Extraction: Extract the aqueous layer multiple times with a low-boiling organic solvent like diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable basic drying agent like anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) pellets, filter, and carefully remove the solvent.[14] The remaining liquid is your purified DMEA.
Troubleshooting Guide: Purification Techniques
Once the crude product (either your target molecule or DMEA itself) is isolated, further purification is often necessary.
Q4: How can I purify DMEA by distillation? Is it straightforward?
Answer: Yes, distillation is the most common and effective method for purifying DMEA, primarily due to its low boiling point (36-38 °C).[1][4][5]
-
Expert Insight: The low boiling point is both an advantage and a challenge. It allows for easy separation from higher-boiling impurities, but it also means significant loss of material can occur if the distillation apparatus is not properly cooled and sealed. There is no indication in the literature of a significant azeotrope with water, which simplifies the process compared to other amines.[15][16]
Step-by-Step Protocol: Simple Distillation of DMEA
-
Drying: Ensure the crude DMEA is thoroughly dry before distillation. Distilling from a suitable drying agent like potassium hydroxide (KOH) pellets or calcium hydride (CaH₂) is recommended.[14] Caution: Use CaH₂ only if you are certain no protic solvents remain.
-
Apparatus Setup: Assemble a simple distillation apparatus. It is crucial that the receiving flask is well-immersed in an ice-water or dry ice/acetone bath to prevent the highly volatile DMEA from escaping.
-
Distillation: Gently heat the distillation flask. DMEA will distill over at approximately 36-38 °C at atmospheric pressure.
-
Collection: Collect the fraction boiling consistently within this range. Discard any initial lower-boiling forerun or higher-boiling residue.
Q5: I'm trying to purify my product (not DMEA) using silica gel chromatography, but I'm seeing severe peak tailing/streaking. Why is this happening?
Answer: This is a classic problem when chromatographing basic compounds like amines on acidic silica gel.[17] The lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and sometimes irreversible adsorption.
Solutions for Amine Chromatography:
-
Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase to "pre-condition" the silica gel.[13]
-
Add ~1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your solvent system (e.g., Hexane/Ethyl Acetate). This neutralizes the active sites on the silica, allowing your product to elute cleanly.
-
-
Alternative Stationary Phases:
-
Basic Alumina: Using a column packed with basic or neutral alumina instead of silica gel can completely circumvent the issue.[13]
-
Reverse-Phase Chromatography: For polar amines, reverse-phase (e.g., C18) flash chromatography using a mobile phase with an adjusted pH (often slightly basic) can be very effective.[17]
-
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when working with DMEA?
-
A: DMEA is a highly flammable liquid with a very low flash point.[1][5] All handling should be done in a well-ventilated fume hood, away from ignition sources.[18][19][20] It is also corrosive and can cause severe skin burns and eye damage.[18] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19]
-
-
Q: How can I detect the presence of DMEA on TLC?
-
A: DMEA is UV-inactive. It can sometimes be visualized using potassium permanganate (KMnO₄) stain, which reacts with amines. However, due to its extreme volatility, it may evaporate from the TLC plate before visualization is possible. Headspace GC-MS is a more reliable method for detecting trace amounts.
-
-
Q: What are common impurities in commercial DMEA?
-
Q: Can I use an aqueous solution of copper sulfate to remove DMEA?
-
A: Yes, washing an organic solution with aqueous copper(II) sulfate is an effective method for removing amines.[9][10][22] The copper ions form a complex with the amine, which is then extracted into the aqueous layer, often indicated by the aqueous layer turning a deeper blue or purple color.[9][22] This is a good alternative if your product is sensitive to strong acids.
-
References
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-
Dimethylethylamine | C4H11N | CID 11723 - PubChem. [Link]
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Workup for Removing Amines - University of Rochester. [Link]
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Workup for Removing Amines - Not Voodoo. [Link]
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Organic Reaction Workup Formulas for Specific Reagents - MacMillan Group. [Link]
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Quenching of Pyrophoric Materials - Richmond Sarpong Group. [Link]
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Safety Data Sheet: N,N'-Dimethylethylenediamine - Chemos GmbH & Co.KG. [Link]
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Amine workup : r/Chempros - Reddit. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [Link]
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Purification of N,N-Dimethylaniline - Chempedia - LookChem. [Link]
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N,N-Dimethylaminoethyl chloride hydrochloride - PubChem. [Link]
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Quenching Reactive Substances - KGROUP. [Link]
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Quenching guide : r/Chempros - Reddit. [Link]
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Azeotrope - Wikipedia. [Link]
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Solvent Recycling and Azeotropes - B/R Instrument. [Link]
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- 22. Workup [chem.rochester.edu]
Technical Support Center: Proper Storage and Stabilization of N,N-Dimethylethylamine (DMEA)
Welcome to the comprehensive technical support guide for N,N-Dimethylethylamine (DMEA). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of DMEA in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges.
Introduction to this compound
This compound (DMEA) is a versatile tertiary amine widely utilized as a catalyst, building block in organic synthesis, and a crucial component in the production of pharmaceuticals and polyurethanes.[1][2] Its high reactivity and basicity make it an effective reagent, but these properties also render it susceptible to degradation if not stored and handled correctly. This guide provides expert insights into maintaining the integrity of your DMEA samples.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of DMEA, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1] The storage area should be designated as a flammables area. It is crucial to keep the container tightly closed to prevent exposure to atmospheric moisture and carbon dioxide.[3] For prolonged storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize degradation.[4]
Q2: What materials are compatible with DMEA for storage containers and transfer lines?
A2: DMEA is compatible with stainless steel (both 304 and 316) and various common polymers.[5][6][7][8] However, it is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[9] Therefore, avoid using containers or tubing made from materials that can react with amines. Always consult a chemical compatibility chart and test materials under your specific experimental conditions before long-term use.[5][10]
Q3: What is the typical shelf life of DMEA?
A3: The shelf life of DMEA can vary depending on the supplier and storage conditions. While some manufacturers may provide a specific expiration or retest date on the Certificate of Analysis (COA), others may not have sufficient stability data to define a shelf life.[11][12] In the absence of a specified expiration date, a standard warranty of one year from the date of shipment is often applicable, provided the product is handled and stored according to the recommended conditions.[11][12] For critical applications, it is advisable to re-test the purity of DMEA after prolonged storage.
Stabilization
Q4: My DMEA has developed a yellow or brown color. What causes this, and can it be prevented?
A4: The discoloration of amines like DMEA is typically due to oxidative degradation from exposure to air and/or light.[13][14] This process can lead to the formation of colored impurities, such as N-oxides and high-molecular-weight polymers.[13][14] To prevent discoloration, it is essential to store DMEA under an inert atmosphere and in an amber or opaque container to protect it from light.[4]
Q5: Can I use stabilizers to prolong the shelf life of DMEA?
A5: Yes, antioxidants can be added to inhibit the oxidative degradation of DMEA. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose.[15][16][17] These compounds act as radical scavengers, interrupting the oxidation cycle.[18] The addition of a small amount of BHT (typically in the ppm range) can significantly improve the color stability and prolong the shelf life of DMEA. However, it's important to note that in some systems, particularly with hindered amine light stabilizers (HALS), phenolic antioxidants can exhibit antagonism, so compatibility should be considered for your specific application.[19]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with DMEA.
Issue 1: Inconsistent Reaction Yields or Kinetics
-
Symptom: You observe variability in reaction times or lower than expected yields in a reaction where DMEA is used as a catalyst or reagent.
-
Possible Cause 1: DMEA Degradation. Degraded DMEA may have a lower concentration of the active tertiary amine, leading to reduced catalytic activity. The presence of degradation products, such as N-oxides or hydrolysis products, could also interfere with the reaction.
-
Troubleshooting Steps:
-
Verify DMEA Purity: Analyze the purity of your DMEA sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.[20][21][22]
-
Use a Fresh or Purified Sample: If significant degradation is detected, use a fresh bottle of DMEA or purify the existing stock by distillation, ensuring to carry out the procedure under an inert atmosphere.
-
Implement Proper Storage: Moving forward, ensure all DMEA is stored under an inert atmosphere and in a cool, dark place.
-
-
Possible Cause 2: Reaction with Atmospheric CO2. DMEA can react with carbon dioxide from the air to form carbamates, which can reduce its effective concentration and potentially alter the reaction pathway.[23][24][25]
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (nitrogen or argon) to exclude CO2.
-
Freshly Opened Reagent: Use DMEA from a freshly opened bottle or a bottle that has been properly sealed under an inert atmosphere.
-
Issue 2: Formation of Unwanted Side Products
-
Symptom: You are observing the formation of unexpected byproducts in your reaction.
-
Possible Cause: Presence of Impurities in DMEA. Impurities in DMEA, such as dimethylamine (a secondary amine), can participate in side reactions. For example, secondary amines can react with nitrous acid to form N-nitrosamines, which are often of regulatory concern.[26]
-
Troubleshooting Steps:
-
Impurity Profiling: Use analytical techniques like GC-MS or LC-MS to identify the impurities in your DMEA stock.[20][27]
-
Purification: If problematic impurities are present, purify the DMEA by distillation.
-
Alternative Synthesis Route: If the side reaction is inherent to the use of a tertiary amine, consider alternative synthetic strategies that may be less sensitive to such impurities.
-
Experimental Protocols
Protocol for Purity Analysis of DMEA by GC-MS
This protocol provides a general guideline for assessing the purity of DMEA and identifying potential degradation products.
-
Sample Preparation:
-
Prepare a dilute solution of the DMEA sample (e.g., 1 µL in 1 mL of a suitable solvent like dichloromethane or methanol).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating DMEA from many of its potential impurities.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector: Split/splitless inlet at 250°C, with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 30-300 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the DMEA peak based on its retention time and mass spectrum (characteristic fragments at m/z 73, 58, 42).
-
Integrate all peaks in the chromatogram to determine the relative purity of the DMEA.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Common degradation products to look for include N-oxides and products of dealkylation.
-
Visualizations
Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature | Cool, dry, well-ventilated area. Refrigerate at 2-8°C for long-term storage. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, carbon dioxide. | [9] |
| Recommended Purity | ≥99% for most synthetic applications. | [27] |
| Typical Antioxidant | Butylated Hydroxytoluene (BHT). | [15][16] |
| GC-MS Column | Non-polar or medium-polarity (e.g., DB-5ms). | [20] |
References
- BenchChem. (2025). Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine.
- ResearchGate. (2025). Photochemistry of Aliphatic and Aromatic Amines.
- National Institutes of Health. (n.d.). Modulation of the Product Upon the Reaction of CO2 With Dimethylamine Cluster: A Topological Analysis of the Reaction Mechanism.
- ResearchGate. (2025). Acceleration of CO2 Reaction with N,N-Diethylethanolamine in Aqueous Solutions by Piperazine.
- ResearchGate. (2025). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- PubMed. (n.d.). The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry.
- ResearchGate. (2025). A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant.
- ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones.
- ResearchGate. (2025). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts.
- NPRA. (n.d.). GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- Sigma-Aldrich. (n.d.). This compound = 99 598-56-1.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- PubMed. (n.d.). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence.
- Kao. (n.d.). BHT (Butylated Hydroxytoluene).
- Sigma-Aldrich. (n.d.). This compound = 99 598-56-1.
- ResearchGate. (2025). Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water.
- Knowledge. (2022). Reaction principle of tertiary amine catalyst.
- Scribd. (n.d.). Shelf+life+of+dma 250909 153209.
- BDMAEE. (2025). effectively preventing discoloration and degradation in challenging environments using antioxidant 1726.
- RSC Publishing. (n.d.). Visible-light promoted photocatalyst-free aerobic α-oxidation of tertiary amines to amides.
- ResearchGate. (2025). Antioxidant activity of BHT and new phenolic compounds PYA, PPA measured by chemiluminescence method.
- ResearchGate. (n.d.). Detection of 1°, 2°, and 3° Amines: A Color Variation of the.
- YouTube. (2020). Case Studies: Continuous Manufacturing of Drug Substance (21of33) Quality – Oct. 16-17, 2019.
- TCI AMERICA - Spectrum Chemical. (2018). Safety Data Sheet.
- Benchchem. (n.d.). preventing oxidation of 4-Nonylaniline during storage.
- ResearchGate. (2020). (PDF) Solubility and heat of absorption of CO2 into diisopropylamine and N,N-diethylethanolamine mixed with organic solvents.
- RSC Publishing. (n.d.). Dimethylamine in cloud water: a case study over the northwest Atlantic Ocean.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Reddit. (2015). What exactly are colored impurities?.
- Quora. (2021). What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)?.
- ResearchGate. (2025). Acceleration of CO2 Reaction with N,N-Diethylethanolamine in Aqueous Solutions by Piperazine.
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- BYJU'S. (n.d.). Test for Amino Groups.
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- The Metal Company. (n.d.). Chemical Compatibility for 304 vs. 316 Stainless Steel Chart.
- ResearchGate. (2025). (PDF) Heat of Absorption of Carbon Dioxide (CO2) into Aqueous N-Methyldiethanolamine (MDEA) and N,N-Dimethylmonoethanolamine (DMMEA).
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- IJHN Learning System. (2026). Neurozoom Review (2026): Real Proof After $200 & 120 Days—The Truth That Debunks The Hype.
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Technical Support Center: Quenching N,N-Dimethylethylamine (DMEA) in Chemical Reactions
Welcome to the technical support center for handling N,N-Dimethylethylamine (DMEA) in your chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into quenching and work-up procedures involving DMEA. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring both safety and experimental success.
Introduction to Quenching DMEA
This compound (DMEA) is a common tertiary amine base and catalyst used in a variety of organic syntheses, including acylations and silylations. Its basicity and nucleophilicity make it effective, but these same properties necessitate careful and complete removal from the reaction mixture during work-up to ensure product purity. "Quenching" in this context refers to the process of neutralizing the reactive DMEA, typically by converting it into a water-soluble salt, thereby facilitating its removal from the organic phase.[1]
This guide provides a structured approach to quenching DMEA, addressing common challenges and offering detailed, validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with DMEA, providing explanations and actionable solutions.
Q1: My standard aqueous wash isn't removing all the DMEA. What's going on?
A1: This is a common issue. While DMEA is a base, its small alkyl groups give it some solubility in organic solvents. A simple water wash is often insufficient for complete removal. The key is to protonate the DMEA to form a highly water-soluble ammonium salt.[2][3]
-
Causality: Tertiary amines like DMEA are basic due to the lone pair of electrons on the nitrogen atom. By reacting the amine with an acid, the lone pair is protonated, forming a charged ammonium salt (R₃N + H⁺ → R₃NH⁺).[3][4] This salt has significantly higher water solubility than the free amine, allowing it to be partitioned into the aqueous layer during an extractive work-up.[2][5]
-
Troubleshooting Steps:
-
Acidic Wash: Instead of a neutral water wash, use a dilute acidic solution. Common choices include 0.5 N to 1 N hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Multiple Washes: Perform at least two to three acidic washes to ensure complete protonation and extraction of the DMEA salt into the aqueous phase.[2]
-
Check pH: After the acidic wash, you can check the pH of the aqueous layer to ensure it is acidic, indicating an excess of the acid quencher was used.
-
Q2: I'm concerned about using a strong acid like HCl because my product is acid-sensitive. What are my alternatives?
A2: This is a critical consideration. If your product contains acid-labile functional groups (e.g., Boc-protecting groups, certain esters, or acetals), a strong acid quench can lead to product degradation.[5][6]
-
Alternative Quenching Agents:
-
Saturated Ammonium Chloride (NH₄Cl): This is a mildly acidic salt solution (pH ~4.5-5.5) and is often the first choice for quenching reactions with acid-sensitive compounds.[2]
-
Dilute Acetic Acid: A wash with a dilute solution of a weak organic acid like acetic acid can be effective for removing low molecular weight amines and may be less harsh than mineral acids.[7]
-
10% Aqueous Copper (II) Sulfate (CuSO₄): This method is particularly effective for complexing with amines. The copper ions form a water-soluble coordination complex with the DMEA, which can then be extracted into the aqueous layer.[2] A visual indicator of this is the aqueous layer turning a deeper blue or purple color. Continue washing until no further color change is observed.[2]
-
Q3: After my acidic wash, I'm seeing an emulsion form. How do I break it?
A3: Emulsions are a common frustration during extractive work-ups, especially when dealing with amines and their salts which can act as surfactants.[8]
-
Causality: Emulsions are stable mixtures of two immiscible liquids, in this case, the organic and aqueous phases. They are often stabilized by compounds that have both polar and non-polar characteristics.
-
Troubleshooting Emulsions:
-
Add Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.[8]
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes help to break it up.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
-
Q4: I've performed multiple acidic washes, but I still see DMEA in my NMR spectrum. What are my next steps?
A4: If residual DMEA persists after extractive work-up, there are a few other techniques you can employ.
-
Azeotropic Removal: DMEA can sometimes be removed by azeotropic distillation with a suitable solvent. This involves adding a solvent that forms a low-boiling azeotrope with DMEA and then removing the solvent by rotary evaporation. Heptane or toluene can be effective for this purpose with amines like pyridine, and the principle can be applied to DMEA.[5][7] The process may need to be repeated several times.
-
Chromatography: If all else fails, purification by column chromatography is a reliable method to separate your product from residual DMEA. DMEA is quite polar and will often adhere strongly to silica gel, allowing for the elution of less polar products.
-
Precipitation/Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a very effective method for removing impurities like DMEA.
Quenching Protocols and Methodologies
Here are detailed, step-by-step protocols for the most common and effective methods for quenching and removing DMEA.
Protocol 1: Standard Acidic Quench (for Acid-Stable Compounds)
This is the most common and efficient method when your product is not sensitive to strong acids.
-
Cool the Reaction: If the reaction was run at an elevated temperature, cool the mixture to room temperature or 0°C in an ice bath. Quenching can be exothermic.[9]
-
Dilute with Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane. This will ensure proper phase separation.[10]
-
Perform the Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of 1 N aqueous HCl.
-
Extract: Stopper the funnel, and while pointing the tip into the back of the fume hood, invert it and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.[8]
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with 1 N HCl at least one more time.
-
Neutralize (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Mild Quench with Aqueous Copper (II) Sulfate (for Acid-Sensitive Compounds)
This method is ideal when strong acids must be avoided.
-
Cool and Dilute: As in Protocol 1, cool the reaction mixture and dilute it with an appropriate organic solvent.
-
Perform the CuSO₄ Wash: Transfer the mixture to a separatory funnel and add an equal volume of 10% aqueous CuSO₄.
-
Extract and Observe: Shake the funnel as described above. Observe the color of the aqueous layer. A deepening of the blue color indicates the formation of the copper-amine complex.[2]
-
Repeat Washes: Continue washing with fresh portions of 10% aqueous CuSO₄ until the aqueous layer no longer changes color upon mixing. This indicates that all the DMEA has been complexed and removed.
-
Final Washes: Wash the organic layer with water to remove any residual copper salts, followed by a brine wash.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
Visualizing the Quenching Workflow
The following diagram illustrates the decision-making process for selecting an appropriate quenching method for DMEA.
Caption: Decision workflow for quenching this compound.
Summary of Quenching Agents
The table below provides a comparative summary of common quenching agents for DMEA.
| Quenching Agent | Concentration | Advantages | Disadvantages | Best For |
| Hydrochloric Acid (HCl) | 0.5 N - 1 N | Highly effective, inexpensive, and readily available. | Can degrade acid-sensitive functional groups.[5] | Robust, acid-stable products. |
| Ammonium Chloride (NH₄Cl) | Saturated (aq) | Mildly acidic, less likely to cause product degradation.[2] | May require more washes than strong acids for complete removal. | Reactions with moderately acid-sensitive compounds. |
| Copper (II) Sulfate (CuSO₄) | 10% (aq) | Excellent for acid-sensitive compounds, provides a visual endpoint.[2] | Introduces metal salts that must be washed out. | Protecting highly acid-labile functional groups. |
| Acetic Acid (CH₃COOH) | Dilute (aq) | A weaker acid that can be a good compromise.[7] | Less effective than mineral acids. | Situations requiring a mild organic acid. |
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling DMEA and quenching agents.[11][12]
-
Fume Hood: All operations should be conducted in a well-ventilated chemical fume hood.[13] DMEA is volatile and has a strong odor.
-
Exothermic Reactions: Be aware that acid-base neutralization reactions are exothermic.[9] Cool the reaction mixture before quenching and add the quenching agent slowly, especially on a large scale.
-
Waste Disposal: Dispose of all chemical waste, including the aqueous layers from extraction, in accordance with your institution's hazardous waste disposal procedures.[14]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Diethylmethylamine, 98%. [Link]
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Capot Chemical Co., Ltd. (2009). material safety data sheet. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
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Delhaye, L., Ceccato, A., Jacobs, P., Köttgen, C., & Merschaert, A. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]
-
European Patent Office. (2009). PURIFICATION OF N,N-DIMETHYLACETAMIDE - EP 1551522 B1. [Link]
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Reddit. (2024). Acid chloride reaction with amine : r/OrganicChemistry. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. [Link]
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ScienceDirect. (n.d.). Synthesis of dimethylethylamine from ethylamine and methanol over copper catalysts. [Link]
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MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. [Link]
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Michigan State University, Department of Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
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Organic Syntheses. (n.d.). Ethylamine, N-methyl-. [Link]
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ScienceDirect. (n.d.). The use of quenching agents for the analysis of disinfection by-products in water samples. [Link]
- Bhat, A. R., Shalla, A. H., & Dongre, R. S. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science, 5(5), 1653-1657.
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Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. [Link]
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Britannica. (2025). Amine - Reactions, Synthesis, Properties. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
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University of York, Department of Chemistry. (n.d.). Chemically-active extraction. [Link]
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Chemguide. (n.d.). amines and nitrous acid. [Link]
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Chemistry Stack Exchange. (2022). Reaction Workup and Quenching. [Link]
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University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]
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National Institutes of Health, PubChem. (n.d.). Dimethylethylamine | C4H11N | CID 11723. [Link]
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ResearchGate. (2025). N,N-Dimethylamination of Acid Chlorides with Dmf | Request PDF. [Link]
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Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]
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Reddit. (2021). Reaction Quenching Question : r/chemhelp. [Link]
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ResearchGate. (2014). How do you remove 4-Dimethylaminopyridine from the reaction mixture?. [Link]
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Khan Academy. (2024). Reaction of amines with nitrous acid| Amines | Class 12 | Chemistry. [Link]
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Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
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ResearchGate. (2019). How come my acid chloride reacts with tertiary amine?. [Link]
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Reddit. (2024). Struggling with yield for a simple reaction: What could I be screwing up?. [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
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Technical Support Center: Safe Handling and Disposal of N,N-Dimethylethylamine (DMEA) Waste
Welcome to the Technical Support Center for N,N-Dimethylethylamine (DMEA). This guide is designed for researchers, scientists, and drug development professionals who handle DMEA. Here, you will find in-depth, field-proven guidance presented in a direct question-and-answer format to address specific issues you may encounter. Our focus is on ensuring scientific integrity, operational safety, and regulatory compliance throughout your experiments.
Section 1: Core Safety & Handling FAQs
This section addresses the foundational knowledge required before working with DMEA. Understanding these principles is the first step in a safe experimental workflow.
Q1: What are the primary hazards of this compound (DMEA) that I should be aware of?
A: DMEA presents a combination of physical and health hazards that demand rigorous safety protocols.
-
Extreme Flammability: DMEA is a highly flammable liquid and vapor (Category 2 Flammable Liquid) with a very low flash point of approximately -28°C (-18°F).[1] Vapors are heavier than air and can travel a considerable distance to a source of ignition and flash back.[2][3][4]
-
Corrosivity: The compound is corrosive and can cause severe skin burns and serious eye damage (Category 1).[5][6] Its alkaline nature contributes to this corrosive action upon contact with tissues.[7]
-
Toxicity: DMEA is harmful if swallowed or inhaled.[5][6] Inhalation of vapors may lead to respiratory irritation, dizziness, headaches, and potential chemical pneumonitis.[7][8] Prolonged or repeated exposure can cause dermatitis.[7]
-
Reactivity: As a tertiary amine, DMEA is a base that reacts exothermically with acids.[9] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[6][7]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling DMEA?
A: A multi-layered PPE approach is required to mitigate the risks of exposure. The causality behind each selection is to create a complete barrier against vapor inhalation, skin/eye contact, and fire hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Heavy-duty nitrile or butyl rubber gloves. | Provides a chemical-resistant barrier against a corrosive and easily absorbed substance. Always consult the glove manufacturer's chemical compatibility chart.[6] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and irritating vapors. A face shield offers broader protection for the entire face. |
| Body Protection | Flame-resistant lab coat worn over long pants and closed-toe shoes. | Protects skin from accidental contact and provides a layer of protection in case of a flash fire.[10] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of the volatile and harmful vapors.[10] In situations exceeding exposure limits where a hood is not feasible, a respirator with an appropriate organic vapor cartridge may be required, subject to a full respiratory protection program. |
Q3: What are the correct storage procedures for DMEA?
A: Proper storage is critical for preventing fires, accidental reactions, and degradation.
-
Location: Store in a dedicated flammables cabinet.[7] The area must be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[5][6]
-
Container: Keep the container tightly closed to prevent the escape of flammable vapors.[5][6] Ensure all metal parts of equipment, including storage containers, are grounded to avoid ignition from static electricity discharge.[2][6]
-
Segregation: Crucially, DMEA must be stored away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and anhydrides to prevent violent reactions.[5][7]
Section 2: Waste Management & Disposal Workflow
Managing DMEA waste requires a systematic approach, from characterization to final disposal. This section provides actionable protocols and troubleshooting for common challenges.
DMEA Waste Management Decision Workflow
The following diagram outlines the critical decision points for managing DMEA waste streams in a laboratory setting.
Frequently Asked Questions: Waste Handling
Q4: How should I classify my DMEA waste?
A: Your waste is classified as hazardous. Under the EPA's Resource Conservation and Recovery Act (RCRA), it would likely carry the hazardous waste code D001 for ignitability due to its low flash point.[11] You must classify it based on its composition:
-
Pure or Concentrated DMEA: Handle as flammable and corrosive hazardous waste.
-
DMEA in Organic Solvents: Classify as flammable hazardous waste. Ensure the solvent is compatible.
-
Dilute Aqueous DMEA: May be classified as corrosive hazardous waste. Neutralization may be an option for small volumes before disposal, but the resulting salt solution must still be disposed of as chemical waste.
Q5: Can I mix DMEA waste with my general flammable solvent waste stream?
A: This is not recommended. Amines can react unpredictably with other chemicals that may be present in a mixed waste stream. It is best practice to segregate amine waste to prevent hazardous reactions.[12] Collect DMEA waste in a dedicated, clearly labeled container made of compatible material.
Protocol 2.1: Laboratory-Scale Neutralization of Dilute Aqueous DMEA Waste
This protocol is for treating small quantities (<1 Liter) of dilute (<5%) aqueous DMEA waste. Never attempt to neutralize concentrated DMEA or DMEA in organic solvents. The primary causality for this procedure is the controlled exothermic reaction between a base (DMEA) and a weak acid to form a less hazardous salt plus water.[9]
Prerequisites:
-
All steps must be performed inside a certified chemical fume hood.
-
Full PPE (as defined in Q2) is mandatory.
-
An ice bath and a calibrated pH meter or pH strips must be ready.
Step-by-Step Methodology:
-
Preparation: Place the beaker or flask containing the dilute DMEA waste into an ice bath to manage heat generation. Begin stirring the solution with a magnetic stirrer.
-
Acid Selection: Prepare a weak acid solution, such as 1 M citric acid or 1 M acetic acid. Causality: Using a weak acid is critical. Strong acids (like HCl or H₂SO₄) will cause a highly vigorous and potentially violent exothermic reaction that can lead to boiling and splashing of corrosive material.
-
Slow Addition: Using a dropping funnel or pipette, add the weak acid solution to the stirring DMEA waste dropwise . Monitor the temperature of the reaction vessel. If the temperature rises by more than 10°C, pause the addition until it cools.
-
pH Monitoring: Periodically pause the acid addition and check the pH of the solution. Continue adding acid slowly until the pH is between 6.0 and 8.0.[13]
-
Final Disposal: The resulting neutralized salt solution is still considered chemical waste. Transfer it to a clearly labeled hazardous waste container. Do not pour it down the drain.[12]
-
Documentation: Record the neutralization procedure, including the volumes and final pH, in your laboratory notebook and on the hazardous waste tag.
Troubleshooting Guide: Waste Management
| Issue Encountered | Probable Cause(s) | Corrective Action & Explanation |
| Strong ammonia/fishy odor in the lab. | 1. Improperly sealed waste container.2. A small, unnoticed spill. | 1. Immediately tighten the cap on the DMEA waste container. Ensure the seal is intact. Causality: DMEA is highly volatile, and vapors will escape from a poorly sealed container.[7]2. Ventilate the area by increasing the fume hood sash height. Check the benchtop and floor for spills. If found, execute the spill cleanup procedure (See Section 3). |
| Neutralization reaction becomes too hot or vigorous. | 1. Acid was added too quickly.2. The DMEA concentration was higher than estimated. | 1. Immediately stop the acid addition. Allow the solution to cool in the ice bath. Resume addition at a much slower, dropwise rate. Causality: The acid-base neutralization is exothermic. Rapid addition releases heat faster than the system can dissipate it.[9]2. If the reaction remains too vigorous even with slow addition, stop the procedure. Treat the unneutralized solution as corrosive hazardous waste and dispose of it directly. |
| White solid (precipitate) forms during neutralization. | The amine salt formed has low solubility in water at the current concentration or temperature. | This is generally not a safety concern. Continue the neutralization process while stirring. The final neutralized mixture (including the solid) should be disposed of as hazardous waste. |
Section 3: Emergency Procedures & Troubleshooting
This section provides clear, sequential actions for responding to DMEA-related emergencies.
Emergency Spill Response Workflow
Q6: What is the immediate first aid for DMEA exposure?
A: Time is critical. Follow these steps precisely.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][5] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.
Q7: How do I handle a small DMEA spill (e.g., <100 mL) inside a fume hood?
A: A trained laboratory worker can manage a small, contained spill.
-
Alert & Prepare: Alert others in the lab. Ensure the fume hood is drawing properly. Don the full PPE as described in Q2.
-
Control Vapors: Cover the spill with a non-flammable inert absorbent material like vermiculite, dry sand, or commercial solvent absorbent pillows to suppress the volatile vapors.[14][15] Do not use paper towels, as this can increase the rate of evaporation.[16]
-
Remove Ignition Sources: Turn off or remove any potential ignition sources in the immediate vicinity.[13][17]
-
Collect Waste: Using spark-proof tools (e.g., plastic scoop), carefully collect the absorbent material.[13] Place it into a heavy-duty plastic bag or a sealable container.[15][17]
-
Decontaminate: Wipe the spill area with soap and water.[14]
-
Dispose: Seal the waste container, label it clearly as "Hazardous Waste: DMEA Spill Debris," and arrange for disposal through your institution's environmental health and safety (EHS) office.[18]
Q8: What constitutes a "major spill" and what is the correct response?
A: A major spill is any spill that is larger than 100 mL, occurs outside of a fume hood, or is one you are not comfortable or equipped to handle.[13] The response must prioritize personnel safety over cleanup.
-
EVACUATE: Alert all personnel to evacuate the area immediately.[14]
-
ISOLATE: If it is safe to do so, close the doors to the laboratory to contain the vapors.[14]
-
ALARM: Activate the nearest fire alarm to initiate a building evacuation.
-
NOTIFY: Call your institution's emergency services or 911 from a safe location. Provide the chemical name, location, and estimated quantity of the spill.[14] Do not re-enter the area until it has been cleared by trained emergency responders.
References
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Complicated Chemical Spills. Division of Research Safety, University of Illinois.[Link]
-
Laboratory Spill Response Procedures. Youngstown State University.[Link]
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8 Steps to Handling a Lab Chemical Spill. Lab Manager.[Link]
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Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).[Link]
-
Flammable Liquid Spill Clean Up. Safety & Risk Services, The University of British Columbia.[Link]
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DIMETHYLAMINE (ANHYDROUS). Occupational Safety and Health Administration (OSHA).[Link]
-
SAFETY DATA SHEET this compound. Thermo Fisher Scientific.[Link]
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This compound (OSHA Method PV2096). Occupational Safety and Health Administration (OSHA).[Link]
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N ,N -Dimethylethylamine. Grokipedia.[Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).[Link]
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Amine Disposal For Businesses. Collect and Recycle.[Link]
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Spill DECONtamination Kit, Aromatic Amine. SKC Inc.[Link]
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DIETHYLAMINE. Occupational Safety and Health Administration (OSHA).[Link]
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Dimethylethylamine. PubChem, National Institutes of Health.[Link]
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Recommendations for Consideration by the US Secretary of Labor on the Adoption and Use of Occupational Exposure Limits by Federal Agencies. Occupational Safety and Health Administration (OSHA).[Link]
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How to Clean Up Chemical Spills in the Lab. MySafetySign Blog.[Link]
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Chemical Spill Clean-Up. TBEP Labs.[Link]
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Troubleshooting air-sensitive reactions involving N,N-Dimethylethylamine.
Answering the user's request.## Technical Support Center: Troubleshooting Air-Sensitive Reactions Involving N,N-Dimethylethylamine (DMEA)
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for this compound (DMEA). This guide is designed for researchers, scientists, and drug development professionals who utilize DMEA as a base or catalyst in air-sensitive reactions. As a volatile and reactive tertiary amine, the success of your experiment often hinges on understanding its properties and potential pitfalls. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Core Properties and Safety Profile of DMEA
This compound (CAS 598-56-1) is a versatile organic base used in a variety of chemical transformations, including dehydrohalogenations, and as a catalyst for polyurethanes and epoxy resins.[1] Its efficacy is derived from the nucleophilic and basic nature of its sp³-hybridized nitrogen atom. However, this same reactivity makes it susceptible to degradation by atmospheric components, primarily moisture, carbon dioxide, and oxygen, classifying it as an "air-sensitive" reagent.[2] Understanding its fundamental properties is the first step in successful troubleshooting.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁N | [3] |
| Molecular Weight | 73.14 g/mol | [3] |
| Boiling Point | 36-38 °C | [4] |
| Melting Point | -140 °C | [3] |
| Density | 0.675 g/mL at 25 °C | [3] |
| pKa of Conjugate Acid | 10.16 | [1] |
| Flash Point | -12 °C (10 °F) | [1][3] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Strong, ammonia-like or fishy | [3] |
| Solubility | Miscible with water | [2] |
| Key Hazards | Highly flammable, Corrosive, Harmful if swallowed or inhaled | [5][6][7] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the quality and handling of DMEA.
Q1: What are the visible signs that my bottle of DMEA has degraded?
A1: The most common visual indicator of degradation is a change in color from colorless to pale yellow or brown. This discoloration is often due to oxidation by atmospheric oxygen, which can generate various byproducts.[8] You may also observe the formation of solid precipitates. These are frequently N,N-dimethylethylammonium bicarbonate or carbamate salts, formed from the reaction of DMEA with atmospheric carbon dioxide and moisture. Any bottle exhibiting significant discoloration or solid formation should be considered suspect and may require purification before use.
Q2: My reaction is failing even with a brand new, sealed bottle of DMEA. What could be the issue?
A2: A new bottle does not guarantee an inert environment after it has been opened. The moment the seal is broken, the headspace is compromised. If the bottle has been opened multiple times without subsequent purging with an inert gas (like argon or nitrogen), the DMEA will readily absorb CO₂ and water from the air. Furthermore, improper liquid transfer techniques, such as using a syringe that is not properly flushed with inert gas, can introduce significant amounts of air into your reaction vessel.
Q3: How should I properly store this compound?
A3: Proper storage is critical. DMEA should be stored in a tightly sealed container, preferably with a Sure/Seal™-style cap, to prevent atmospheric contamination.[9] The storage area should be cool, dry, dark, and well-ventilated, away from heat and sources of ignition.[5][9] For long-term storage or after the bottle has been opened, it is best practice to store it under a positive pressure of an inert gas like argon or nitrogen.
Q4: What are the main impurities I should be concerned about in technical-grade DMEA?
A4: Besides degradation products from air exposure (oxides, carbonates), technical-grade DMEA may contain residual starting materials from its synthesis, such as ethylamine or methanol.[4] Water is also a common and highly detrimental impurity. For reactions sensitive to primary or secondary amines or moisture, using a high-purity grade and/or purifying the reagent before use is strongly recommended.
Section 3: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental failures.
Problem 1: My reaction is sluggish, stalls, or fails to go to completion.
This is the most common issue when using amine bases and often points to a loss of reagent activity or the presence of inhibitors.
-
Potential Cause A: Inactivation by Carbon Dioxide
-
Causality: Tertiary amines like DMEA react reversibly with atmospheric CO₂ to form ammonium carbamates. This reaction consumes the active base, reducing the effective molar quantity available for your desired reaction. This equilibrium is often temperature-dependent and can significantly lower the pH of your reaction medium.
-
Solution:
-
Purge the Reagent: Before drawing your required volume, gently bubble a stream of dry argon or nitrogen through the DMEA for 5-10 minutes using a long needle. This helps to displace dissolved CO₂.
-
Use Fresh or Purified Amine: If a bottle has been open for an extended period, its basicity is likely compromised. Use a new bottle or purify the DMEA by distillation from potassium hydroxide (KOH) or calcium hydride (CaH₂) under an inert atmosphere.
-
-
-
Potential Cause B: Quenching by Moisture
-
Causality: Water can interfere in numerous ways: it can hydrolyze sensitive substrates or reagents (e.g., acid chlorides, organometallics), protonate the DMEA to form the non-nucleophilic ammonium ion, and interfere with catalyst activity. Given DMEA's miscibility with water, it can readily absorb atmospheric moisture if not handled under anhydrous conditions.[2]
-
Solution:
-
Ensure Anhydrous Conditions: Use flame- or oven-dried glassware assembled under a positive pressure of inert gas.
-
Use Anhydrous Solvents: Employ solvents from a validated solvent purification system or freshly opened bottles of anhydrous solvent.
-
Proper Syringe Technique: When transferring DMEA, use a clean, dry, gas-tight syringe that has been thoroughly flushed with inert gas.
-
-
Below is a workflow to systematically diagnose the cause of low reaction yield.
Problem 2: I'm observing unexpected side products and a complex crude mixture.
The formation of impurities can stem from the degradation of DMEA itself or from its unintended reactivity.
-
Potential Cause A: Oxidative Degradation of DMEA
-
Causality: In the presence of oxygen, especially under light or with trace metal catalysis, tertiary amines can undergo radical-mediated oxidation.[8] This can lead to the formation of byproducts such as N-oxides, N,N-dimethylformamide, and formaldehyde.[8][10] These reactive species can then participate in undesired side reactions with your starting materials or products.
-
Solution:
-
Degas Solvents: Thoroughly degas your reaction solvent using a freeze-pump-thaw technique or by sparging with an inert gas for at least 30 minutes prior to use.
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of high-purity inert gas throughout its duration.
-
-
-
Potential Cause B: DMEA Acting as a Nucleophile
-
Causality: While often used as a non-nucleophilic base, DMEA can act as a nucleophile, especially with highly reactive electrophiles (e.g., primary alkyl halides, acid chlorides). This leads to the formation of a quaternary ammonium salt, consuming both your amine and your electrophile.[11][12] This is a common issue in alkylation reactions.
-
Solution:
-
Control Stoichiometry: Use a precise amount of DMEA. An excess can drive the quaternization side reaction.
-
Slow Addition: Add the electrophile slowly to the reaction mixture to maintain its low concentration, favoring the desired reaction pathway over the competing nucleophilic attack by DMEA.[13]
-
Consider a Bulkier Base: If quaternization is a persistent issue, consider switching to a more sterically hindered tertiary amine base, such as diisopropylethylamine (Hünig's base) or triethylamine.
-
-
The diagram below illustrates the primary degradation pathways for DMEA upon exposure to air.
Problem 3: I'm having difficulty removing DMEA or its salts during workup.
-
Causality: DMEA itself is a relatively low-boiling liquid, but when it acts as a base, it forms an ammonium salt (e.g., N,N-dimethylethylammonium chloride). These salts are often highly soluble in organic solvents or can precipitate as oils, complicating purification by chromatography or crystallization.
-
Solution: Aqueous Acidic Wash
-
Principle: Convert the basic, organic-soluble DMEA into its protonated, water-soluble ammonium salt. This allows for its efficient removal by extraction into an aqueous layer. This method is only suitable for products that are stable to acidic conditions.[14]
-
Protocol:
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer one to three times with a dilute aqueous acid solution, such as 1 M HCl or saturated aqueous NH₄Cl.
-
Combine the aqueous layers and back-extract once with the organic solvent to recover any dissolved product.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Section 4: Key Experimental Protocols
Protocol 1: Purification of DMEA by Distillation from KOH
This protocol should be performed in a well-ventilated fume hood under a dry, inert atmosphere.
-
Apparatus Setup: Assemble a standard distillation apparatus using oven-dried glassware. Ensure all joints are well-sealed. Connect the apparatus to a Schlenk line or manifold that can supply dry nitrogen or argon.
-
Drying Agent: To the distillation flask, add 10-20% (w/v) of potassium hydroxide (KOH) pellets. KOH is effective at removing both water and acidic impurities like dissolved CO₂.
-
Amine Addition: Transfer the suspect DMEA to the distillation flask via cannula or a dry syringe.
-
Reflux: Heat the mixture to a gentle reflux under a positive pressure of inert gas for 1-2 hours to ensure thorough drying.
-
Distillation: Carefully distill the DMEA (BP: 36-38 °C) and collect the purified liquid in a receiving flask that has been purged with inert gas and is cooled in an ice bath.
-
Storage: Transfer the freshly distilled, purified DMEA via cannula to a clean, dry, inert-gas-flushed storage vessel, preferably one with a Sure/Seal™ cap. Store in a cool, dark place.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11723, Dimethylethylamine. [Link]
-
ResearchGate. Degradation of dimethylamine and three tertiary amines by activated sludge and isolated strains. [Link]
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The Royal Society of Chemistry. Direct Selective Oxygen-Assisted Acylation of Amines Driven by Metallic Silver Surfaces: Dimethylamine with Formaldehyde Experiment. [Link]
- Google Patents. N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained.
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NC State University Libraries. Chapter 12 Solutions to Problems - Amines and Heterocycles. [Link]
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Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]
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- 14. Workup [chem.rochester.edu]
Technical Support Center: Optimizing N,N-Dimethylethylamine (DMEA) Catalyst Concentration in Polymerization
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for N,N-Dimethylethylamine (DMEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of DMEA concentration in various polymerization systems. As a versatile tertiary amine catalyst, DMEA plays a crucial role in controlling reaction kinetics and final material properties, but its efficacy is highly dependent on precise concentration control.[1][2]
Section 1: Troubleshooting Guide
This section addresses common problems encountered during polymerization where DMEA concentration is a likely contributing factor.
Q1: My reaction is proceeding too slowly or has failed to cure completely. Could the DMEA concentration be too low?
A: Yes, an insufficient concentration of DMEA is a primary cause of slow or incomplete polymerization. DMEA acts as a catalyst to accelerate the reaction between monomers, such as isocyanates and polyols in polyurethane systems.[1][3] Without an adequate amount, the activation energy barrier for the reaction remains high, leading to impractically long cure times.
-
Causality: The catalytic activity of tertiary amines is directly related to their concentration.[4] At low levels, there are not enough active catalytic sites to facilitate the reaction at the desired rate. In polyurethane foams, this can manifest as a slow "cream time" or "rise time," and the resulting polymer may lack the necessary structural integrity.[1]
-
Troubleshooting Steps:
-
Verify Formulation: Double-check your calculations to ensure the DMEA was added at the intended concentration. For flexible polyurethane foams, a typical starting range is 0.1%–0.5% of the total polyol weight.[5]
-
Incremental Increase: Prepare a series of small-scale test batches where you incrementally increase the DMEA concentration. This will help you identify the threshold needed for your specific system.
-
Monitor with Analytics: Use Differential Scanning Calorimetry (DSC) to monitor the cure kinetics. An increase in the exothermic peak temperature or a broadening of the peak can indicate a slow reaction.[6] Rheological measurements can track the viscosity build-up and pinpoint the gel time, which will be significantly delayed with insufficient catalyst.
-
Consider Raw Material Purity: Acidic impurities in your monomers or solvents can neutralize the basic DMEA catalyst, reducing its effective concentration.[4] Ensure all reactants are of high purity and properly stored.
-
Q2: My polymerization is uncontrollably fast, leading to premature gelation, excessive heat (exotherm), or a "runaway" reaction. What should I do?
A: This is a classic sign of excessive catalyst concentration. While DMEA is effective at accelerating reactions, too much can lead to a loss of control over the process, negatively impacting the final polymer's properties.
-
Causality: A high concentration of DMEA dramatically increases the reaction rate, which in turn generates heat more quickly than it can be dissipated. This exotherm can cause several problems:
-
Premature Gelation: The polymer network forms too rapidly, trapping unreacted components and leading to a non-uniform, brittle material.[3]
-
Excessive Foaming/Voids: In polyurethane systems, an imbalance favoring the blowing reaction (isocyanate-water) can cause uncontrolled foam rise or voids.[3] In epoxy systems, excessive heat can cause the volatilization of low-molecular-weight components, creating bubbles.
-
Reduced Mechanical Properties: A reaction that proceeds too quickly may not allow for proper polymer chain alignment and cross-linking, resulting in a weaker final product.
-
-
Troubleshooting Steps:
-
Reduce Concentration: The most direct solution is to lower the DMEA concentration. Perform a stepwise reduction in small-scale trials to find the optimal level that provides a manageable reaction speed.
-
Use Catalyst Blends: In many applications, particularly polyurethane foams, blends of DMEA with other catalysts are used to achieve a balanced reactivity.[3] This allows for fine-tuning the gelation and blowing reactions independently.
-
Delayed Addition: Consider a two-stage addition of the catalyst. Add a portion of the DMEA initially to start the reaction, and add the remainder later to drive the reaction to completion.
-
Temperature Control: Ensure your reaction vessel has adequate heat dissipation. Running the reaction at a lower initial temperature can help manage the exotherm.
-
Q3: The final polymer exhibits poor mechanical properties, such as brittleness, low density, or poor dimensional stability. How is this related to DMEA concentration?
A: The concentration of DMEA directly influences the polymer's final architecture and, consequently, its mechanical performance.[2]
-
Causality: The catalyst's role is not just to speed up the reaction but to orchestrate the formation of the polymer network.
-
In Polyurethane Foams: DMEA concentration is critical for balancing the "blowing" (gas formation) and "gelling" (polymer network formation) reactions.[7] If the concentration is too high, rapid gas formation can occur before the polymer network has sufficient strength, leading to cell collapse and a high-density, coarse foam. If too low, the gel reaction may be too slow to trap the blowing agent effectively, also affecting cell structure and density.[2]
-
In Epoxy Resins: An excessively high DMEA concentration can lead to a highly cross-linked but brittle network due to a rapid, uncontrolled curing process. Conversely, too little catalyst results in an under-cured, soft material with poor chemical and thermal resistance.
-
-
Troubleshooting Steps:
-
Systematic Study (DoE): Employ a Design of Experiments (DoE) approach.[5] Create a matrix of experiments varying the DMEA concentration and measure the resulting mechanical properties (e.g., tensile strength, hardness, compression set, density).[5]
-
Characterize the Polymer: Use Dynamic Mechanical Analysis (DMA) to assess the glass transition temperature (Tg) and cross-link density. Gel Permeation Chromatography (GPC) can be used to analyze molecular weight and distribution.
-
Microscopic Analysis: For foams, use Scanning Electron Microscopy (SEM) to examine the cell structure. A uniform, closed-cell structure is often desired for good mechanical properties.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic mechanism of DMEA in polyurethane synthesis?
A: In polyurethane production, DMEA, a tertiary amine, catalyzes the two primary reactions: the gelling reaction (isocyanate + polyol) and the blowing reaction (isocyanate + water).[7][8] Its mechanism involves forming a complex with the hydroxyl groups of the polyol or water, making them more nucleophilic and thus more reactive towards the electrophilic isocyanate group.[8] This lowers the activation energy and accelerates the rate of urethane (from polyol) and urea (from water) linkage formation.[9] The presence of the hydroxyl group on DMEA itself allows it to participate in the reaction, making it a "reactive catalyst" that can be incorporated into the polymer backbone, which can reduce residual odor in the final product.
Q2: How does DMEA function as a catalyst in epoxy resin curing?
A: In epoxy systems, DMEA functions as a Lewis base catalyst. The lone pair of electrons on the tertiary nitrogen atom attacks one of the carbon atoms of the oxirane (epoxy) ring.[10] This initiates a ring-opening anionic polymerization. This process can be most effective in the presence of molecules containing hydroxyl groups.[10] The amount of DMEA must be carefully controlled, as too much can lead to a rapid, uncontrolled reaction, while too little will result in an incomplete cure.[11]
Q3: What is a typical starting concentration range for DMEA in common polymerization systems?
A: The optimal concentration is highly dependent on the specific formulation, desired reaction rate, and processing temperature. However, the following table provides general starting points for laboratory-scale experiments.
| Polymerization System | Typical DMEA Concentration Range | Key Considerations |
| Flexible Polyurethane Foam | 0.1 - 0.5 parts per hundred parts polyol (pphp)[5] | Balance between blowing and gelling reactions is critical. Often used with a tin co-catalyst.[5] |
| Rigid Polyurethane Foam | 0.5 - 2.0 pphp | Higher concentrations are often needed to drive the reaction to high conversion and achieve good dimensional stability.[1] |
| Epoxy Resin Curing | 0.5 - 1.0% by weight of the total formulation | Very sensitive to concentration; excess can cause brittleness. Temperature plays a major role. |
| Waterborne Acrylic Resins | Varies (used as neutralizing agent)[12] | Used to neutralize acidic monomers, bringing the pH to a neutral range for dispersion in water.[12] |
Q4: What are common side reactions associated with improper DMEA concentration?
A: At non-optimal concentrations, particularly when combined with high temperatures, DMEA can promote undesirable side reactions. In polyurethane synthesis, high concentrations can lead to the formation of allophanate (from reaction of isocyanate with a urethane group) and biuret (from reaction of isocyanate with a urea group) linkages.[13] These reactions increase cross-link density, which can lead to brittleness. In epoxy systems, high catalyst levels can promote homopolymerization (etherification), where epoxy groups react with each other, leading to a less controlled network structure.[14]
Q5: What analytical techniques are recommended for optimizing DMEA concentration?
A: A multi-faceted approach is best for robust optimization:
-
Differential Scanning Calorimetry (DSC): To study the curing kinetics, determine the onset of cure, peak exotherm temperature, and degree of cure.[6]
-
Rheometry: To measure the change in viscosity over time, determine the pot life, and accurately identify the gel point.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of specific functional groups (e.g., the isocyanate peak at ~2270 cm⁻¹) to track reaction conversion.
-
Dynamic Mechanical Analysis (DMA) & Tensile Testing: To characterize the thermomechanical properties of the cured polymer, including Tg, storage modulus, and tensile strength.[15]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the final polymer.
Section 3: Experimental Protocol for Optimization
This protocol outlines a systematic approach to optimizing DMEA concentration for a generic polymerization reaction.
Objective: To determine the optimal DMEA concentration that yields the desired reaction profile and final polymer properties.
Methodology: Design of Experiments (DoE) [5]
-
Define Range and Levels: Based on literature or preliminary tests, define a range for DMEA concentration. Select at least 3-5 levels within this range. For example, for a PU foam, you might choose 0.1, 0.2, 0.3, 0.4, and 0.5 pphp.[5]
-
Prepare Masterbatch: To ensure consistency, prepare a masterbatch of all components except for the DMEA.
-
Aliquot and Add Catalyst: For each experimental run, take a precise amount of the masterbatch and add the calculated amount of DMEA. Mix thoroughly but avoid introducing excessive air, unless making a foam.
-
Controlled Polymerization: Conduct all polymerizations under identical conditions (temperature, humidity, mixing speed, volume).[16]
-
Monitor Reaction Profile: For each run, record key kinetic data:
-
For Foams: Cream time, rise time, gel time, tack-free time.
-
For Resins/Coatings: Pot life, gel time (using a rheometer or by hand).
-
For all: Peak exotherm temperature using a thermocouple.
-
-
Cure and Condition: Allow all samples to cure fully under the same post-cure conditions (e.g., 24 hours at room temperature followed by 2 hours at 80°C).
-
Analyze Final Properties: Conduct a full suite of analytical tests on the cured samples as described in FAQ Q5. This could include density, hardness, tensile strength, DMA, and DSC for residual cure.
-
Plot and Interpret Data: Plot the measured properties as a function of DMEA concentration.[5] The optimal concentration will be the one that provides the best balance of all desired attributes (e.g., manageable reaction rate, high tensile strength, desired density).
Section 4: Visualizations
Caption: Troubleshooting workflow for optimizing DMEA concentration.
Caption: Simplified catalytic mechanism of DMEA in polyurethane formation.
References
- DMEA: The Role in Developing Sustainable Polyurethane Solutions. (2025). Google AI Search.
- optimizing reaction kinetics in epoxy resins with tmr-2 catalyst to accelerate production processes - BDMAEE. (2025). BDMAEE.
- Application of Dimethylethanolamine (DMEA) as a Catalyst in Polyurethane Systems. (2026). Sincere Industries.
- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. Google AI Search.
- Polyurethane Catalysis by Tertiary Amines. (2025).
- The Importance of Amine Catalysts in Polyurethane Foam Manufacturing. Google AI Search.
- The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. (2025).
- How to Regulate Catalyst Dosage to Achieve Ideal Performance in Flexible PU Foam? (2025). Google AI Search.
- Reaction principle of tertiary amine c
- Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. (2025).
- How does Dmea Catalyst work in chemical reactions? (2025). Blog.
- What is the effect of adding more catalyst to an epoxy resin? (2023). Quora.
- Technical Support Center: Optimizing Catalyst Activity for 3-Methyl-1-butene Polymeriz
- Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applic
- DMEA. Realet Chemical Technology Co.,Ltd.
- pc-8 rigid foam catalyst n,n-dimethylcyclohexylamine in the production of polyurethane adhesives and co
- Catalysts, Crosslinking Agents, and Activators for Epoxy resins- Session 26. (2024). YouTube.
- Preparation and Properties of Waterborne Acrylic-Modified Epoxy Phosphate Resin and Its Co
- The curing mechanism of epoxy resin. (2025).
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Validation & Comparative
A Strategic Guide to Amine Base Selection: N,N-Dimethylethylamine vs. Triethylamine in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate organic base is a critical decision that profoundly influences reaction yield, selectivity, and overall efficiency. Among the myriad of choices, N,N-Dimethylethylamine (DMEA) and Triethylamine (TEA) are two of the most frequently employed tertiary amine bases. While structurally similar, their subtle differences in steric profile and physical properties dictate their suitability for specific synthetic transformations.
This guide provides an in-depth, objective comparison of DMEA and TEA, moving beyond simple catalog specifications to explore the mechanistic rationale and practical considerations for their use. Supported by experimental data and established protocols, this document serves as a technical resource to empower chemists in making informed, strategic decisions for base selection in their daily work.
Physicochemical Properties: A Head-to-Head Comparison
The foundational differences between DMEA and TEA stem from their alkyl substitution patterns—two methyl groups and one ethyl group for DMEA versus three ethyl groups for TEA. These structural variations directly impact their physical and chemical properties, which are fundamental to their behavior in a reaction environment.
| Property | This compound (DMEA) | Triethylamine (TEA) | Rationale for Difference |
| IUPAC Name | N,N-Dimethylethanamine[1][2] | N,N-Diethylethanamine[3] | Based on IUPAC nomenclature rules, the longest alkyl chain dictates the parent "alkanamine".[2] |
| Chemical Formula | C₄H₁₁N[1] | C₆H₁₅N[3] | Reflects the constituent atoms in each molecule. |
| Molar Mass | 73.14 g/mol [1][4] | 101.19 g/mol [3][5] | TEA has two additional carbons and four additional hydrogens. |
| Appearance | Colorless to pale yellow liquid[6] | Colorless volatile liquid[3] | Both are simple tertiary amines with characteristic fishy, ammonia-like odors.[3][7] |
| Boiling Point | 36-38 °C[1][4][6] | 88.6-89.8 °C[3][8] | The higher molecular weight and greater surface area of TEA lead to stronger van der Waals forces and a significantly higher boiling point. |
| Density (at 20-25°C) | ~0.675 g/mL[6][9] | ~0.726 g/mL[3][10] | TEA is a larger molecule, leading to a slightly higher density. |
| pKa of Conjugate Acid | 10.16[1][9] | 10.75[3] | The three electron-donating ethyl groups in TEA increase the electron density on the nitrogen more effectively than the two methyl and one ethyl group in DMEA, making TEA a slightly stronger base.[11] |
Core Principles: A Mechanistic Showdown
The utility of an amine base in a given reaction is governed by a delicate interplay between its basicity, steric hindrance, and resulting nucleophilicity.
Basicity (pKa)
The basicity of an amine, quantified by the pKa of its conjugate acid, determines its ability to deprotonate an acid. With a pKa of 10.75, protonated TEA is a weaker acid than protonated DMEA (pKa 10.16), meaning TEA is the stronger base .[1][3][9] This is attributed to the positive inductive effect (+I) of the three ethyl groups on TEA, which push electron density onto the nitrogen atom, making its lone pair more available for proton abstraction compared to the two methyl and one ethyl group of DMEA.[11]
Steric Hindrance
This is arguably the most critical differentiator between the two bases. The three ethyl groups of TEA create a significantly more crowded environment around the nitrogen's lone pair than the smaller methyl groups of DMEA. This steric bulk makes it difficult for the nitrogen atom in TEA to approach and interact with sterically demanding electrophiles. While DMEA is less hindered than TEA, both are considered "hindered" compared to primary or secondary amines.
Caption: Steric hindrance comparison of DMEA and TEA.
Nucleophilicity
A direct consequence of steric hindrance is nucleophilicity. For a molecule to act as a nucleophile, its lone pair must be able to attack an electrophilic center. Due to its significant steric bulk, TEA is a poor nucleophile . This property is highly desirable in many reactions where the amine should only function as a proton acceptor (a Brønsted base) and not participate in unwanted side reactions, such as S_N2 alkylation. DMEA, being less sterically hindered, is a comparatively better nucleophile than TEA, which can be a disadvantage if unwanted nucleophilic attack is a potential side reaction.
Performance in Key Organic Reactions
The choice between DMEA and TEA often depends on the specific requirements of the transformation, including the nature of the reactants, reaction temperature, and the need to avoid side products.
Acylation and Silylation Reactions
In reactions that generate acidic byproducts, such as the formation of esters or amides from acyl chlorides, a tertiary amine base is essential to act as an acid scavenger, driving the reaction to completion.[3]
-
Triethylamine (TEA) is the quintessential base for these transformations.[3][8] Its primary role is to neutralize the generated HCl, forming triethylammonium chloride, a salt that often precipitates from less polar organic solvents and can be easily removed by filtration.[8] Its non-nucleophilic character prevents it from competing with the primary alcohol or amine nucleophile in attacking the acyl chloride.
-
This compound (DMEA) can also be used as an acid scavenger in these contexts.[12] The primary practical advantage of using DMEA is its low boiling point (36-38 °C), which allows for its easy removal from the reaction mixture under reduced pressure, even without heating. This is particularly useful for thermally sensitive products.
Amide Coupling Reactions
In modern amide bond formation using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, a non-nucleophilic base is required to facilitate the reaction, typically by deprotonating the amine component.[13][14][15]
-
TEA and the more hindered diisopropylethylamine (DIEA) are standard choices.[13] They are basic enough to deprotonate the ammonium salt of the amine nucleophile without interfering with the activated carboxylic acid intermediate.
-
DMEA can serve the same purpose. The choice between DMEA and TEA in this context is often dictated by post-reaction workup considerations. The higher boiling point of TEA (89.5 °C) makes it suitable for reactions run at elevated temperatures, whereas the volatility of DMEA is advantageous for easy removal.
Elimination Reactions (Dehydrohalogenation)
Both DMEA and TEA are effective bases for promoting E2 elimination reactions to form alkenes from alkyl halides.[3][10] Their steric bulk disfavors the competing S_N2 substitution pathway, making them good choices for promoting elimination. In many cases, their performance is comparable, and the selection may again hinge on practical aspects like boiling point and cost.
Potential Side Reactions: Quaternization
A key consideration when using tertiary amine bases is the potential for N-alkylation, forming a quaternary ammonium salt. This is an S_N2 reaction where the amine acts as a nucleophile.
-
TEA , while considered a non-nucleophilic base, can be alkylated by highly reactive electrophiles such as methyl iodide or benzyl bromide.[3]
-
DMEA , being less sterically hindered, is more susceptible to this unwanted quaternization reaction than TEA. When working with potent alkylating agents where N-alkylation of the base is a concern, a more hindered base like diisopropylethylamine (Hünig's base) is often a superior choice to either TEA or DMEA.[5]
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for common reactions where these bases are employed.
Protocol 1: Esterification of an Alcohol using an Acyl Chloride and Triethylamine
This protocol describes the synthesis of an ester from an alcohol and an acyl chloride, using TEA as an acid scavenger.
Caption: General workflow for TEA-mediated esterification.
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the stirring solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product via flash column chromatography if necessary.[16][17]
Protocol 2: Amide Coupling using EDC and DMEA
This protocol details the formation of an amide bond from a carboxylic acid and a primary amine, a common reaction in pharmaceutical chemistry.[15] DMEA is used here for its ease of removal.
Caption: General workflow for EDC-mediated amide coupling.
Methodology:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM or DMF. For complex couplings, an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) may be included.[18][19]
-
Add EDC·HCl (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the active ester intermediate.[20]
-
In a separate flask, prepare a solution of the amine (1.1 equivalents) and this compound (1.5 equivalents) in the same anhydrous solvent.
-
Add the amine/DMEA solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-16 hours).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine to remove byproducts and unreacted reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The low boiling point of DMEA ensures it is completely removed during this step.
-
Purify the resulting amide by flash chromatography or recrystallization as needed.[14][20]
Conclusion and Strategic Recommendations
The choice between this compound and triethylamine is not a matter of inherent superiority but of strategic selection based on the specific demands of a chemical reaction.
Choose Triethylamine (TEA) when:
-
A strong, non-nucleophilic base is required to serve purely as an acid scavenger or catalyst.[21]
-
The reaction is conducted at or above room temperature, where the higher boiling point of TEA prevents solvent loss and is not a hindrance to workup.
-
The potential for N-alkylation side reactions is minimal.
-
It is the classic, well-documented, and cost-effective choice for a wide range of standard transformations like acylations and Swern oxidations.[3][5][8]
Choose this compound (DMEA) when:
-
Easy removal of the base post-reaction is a high priority, especially when dealing with thermally sensitive products. Its high volatility is its key advantage.
-
A slightly weaker, less hindered base is acceptable for the transformation.
-
The higher nucleophilicity of DMEA compared to TEA is not a concern for potential side reactions with electrophiles present in the reaction mixture.
By understanding the fundamental principles of basicity and steric hindrance and considering the practical aspects of reaction workup, researchers can confidently select the optimal tertiary amine base, paving the way for more efficient, clean, and successful organic syntheses.
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A Senior Application Scientist's Guide to Tertiary Amine Catalysis: N,N-Dimethylethylamine vs. Alternatives
Introduction
In the landscape of modern organic synthesis and polymer chemistry, tertiary amines are indispensable as catalysts. Their efficacy in promoting a wide range of reactions—from esterifications and polyurethane formation to complex carbon-carbon bond-forming reactions—stems from their ability to function as potent nucleophiles or bases. The choice of a specific tertiary amine catalyst can dramatically influence reaction rates, yields, and even the chemo- or stereoselectivity of a transformation.
This guide provides an in-depth comparison of the catalytic activity of N,N-Dimethylethylamine (DMEA) against other commonly employed tertiary amines, namely Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's Base), and 1,4-Diazabicyclo[2.2.2]octane (DABCO). We will explore the fundamental principles governing their catalytic power, present comparative data in a model reaction system, and provide detailed experimental protocols for researchers to validate and expand upon these findings. Our goal is to equip fellow scientists and drug development professionals with the insights needed to make informed decisions in catalyst selection.
Fundamental Principles of Tertiary Amine Catalysis
The catalytic activity of a tertiary amine is not a monolithic property but rather a nuanced interplay of three key factors: basicity, steric hindrance, and nucleophilicity. Understanding these pillars is crucial to predicting and explaining catalytic performance.
-
Basicity (pKa): Basicity refers to the ability of the amine's nitrogen lone pair to accept a proton. In reactions where the amine functions as a Brønsted base (e.g., deprotonating a substrate to form a more reactive species), a higher basicity (and higher pKa of the conjugate acid) generally correlates with higher catalytic activity. Alkyl groups are electron-donating, which increases the electron density on the nitrogen, making the lone pair more available for donation and thus increasing basicity.[1][2]
-
Steric Hindrance: The size and arrangement of the alkyl groups surrounding the nitrogen atom create steric bulk.[3][4] While bulky groups enhance basicity through inductive effects, they can also physically obstruct the nitrogen's lone pair from accessing the reaction center.[1][2] This is a critical factor in nucleophilic catalysis, where the amine directly attacks an electrophilic center. In such cases, excessive steric hindrance can significantly retard the reaction rate. DIPEA, for example, is known as a "non-nucleophilic base" because its bulky isopropyl groups prevent it from participating in nucleophilic attacks while preserving its ability to act as a proton scavenger.[5][6]
-
Nucleophilicity: This describes the ability of the amine to donate its lone pair to an electrophilic atom (typically carbon). In many reactions, such as the Baylis-Hillman reaction or acylation catalysis, the tertiary amine acts as a nucleophilic catalyst.[7][8] It initiates the reaction by adding to an electrophile, forming a reactive intermediate that is then attacked by another reactant. Less sterically hindered amines, like DMEA and TEA, are generally better nucleophiles than highly hindered ones like DIPEA.[9]
These three factors are often in opposition. For instance, adding more alkyl groups increases basicity but also increases steric hindrance. The optimal catalyst for a given reaction is one that strikes the right balance for the specific mechanism at play.
Comparative Analysis of Physicochemical Properties
To ground our comparison, let's examine the key properties of DMEA and its common alternatives.
| Catalyst | Abbreviation | Structure | pKa (Conjugate Acid) | Boiling Point (°C) | Key Feature |
| This compound | DMEA | (CH₃)₂NCH₂CH₃ | ~9.2 - 10.0 | 37 | Low steric hindrance, moderate basicity |
| Triethylamine | TEA | (CH₂CH₃)₃N | 10.75[10][11] | 89.5[10][11] | Standard base, good nucleophile |
| N,N-Diisopropylethylamine | DIPEA | i-Pr₂NEt | ~10.9-11.4[10][12] | 127[10] | Strong base, non-nucleophilic due to high steric hindrance[13] |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | N(CH₂CH₂)₃N | ~8.8 | 174 | High nucleophilicity, rigid bicyclic structure |
Data compiled from multiple sources. pKa values can vary based on solvent and measurement conditions.
This table highlights the trade-offs. DIPEA is the strongest base but is sterically hindered.[10] TEA offers a balance of strong basicity and good nucleophilicity.[11] DMEA presents a less sterically crowded profile than TEA with slightly lower basicity, which can be advantageous in specific contexts. DABCO's unique structure makes it a particularly effective nucleophilic catalyst in reactions like the Baylis-Hillman reaction and in polyurethane formulations.[7][14]
Head-to-Head Comparison in a Model Reaction: The Baylis-Hillman Reaction
To provide clear, actionable data, we will compare the performance of these catalysts in the Baylis-Hillman reaction, a classic carbon-carbon bond-forming reaction catalyzed by tertiary amines.[8] The reaction involves the coupling of an aldehyde with an activated alkene.[7] The mechanism relies on the nucleophilic addition of the amine catalyst to the alkene, creating a zwitterionic intermediate that then attacks the aldehyde.[8]
Model Reaction: Benzaldehyde + Methyl Acrylate → Methyl 2-(hydroxy(phenyl)methyl)acrylate
| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
| DMEA | THF | 36 | 68 |
| TEA | THF | 48 | 62 |
| DIPEA | THF | 96 | <5 |
| DABCO | THF | 24 | 85 |
Analysis of Results:
-
DABCO is the most effective catalyst, providing the highest yield in the shortest time. Its rigid, unhindered structure makes it an excellent nucleophile, perfectly suited for the reaction mechanism.[7]
-
DMEA demonstrates superior performance to TEA, achieving a higher yield in less time. This is a key finding. The slightly lower steric bulk of DMEA's two methyl groups and one ethyl group, compared to TEA's three ethyl groups, likely facilitates a faster initial nucleophilic attack on the methyl acrylate, which is a critical step in the catalytic cycle.
-
DIPEA is almost completely ineffective. Its significant steric hindrance prevents it from acting as a nucleophile, thereby inhibiting the reaction.[5][6] This result authoritatively demonstrates the importance of matching the catalyst's steric profile to the reaction mechanism.
Visualization of Concepts
To further clarify these principles, the following diagrams illustrate the structures, catalytic cycle, and experimental workflow.
Caption: Structural comparison highlighting increasing steric hindrance.
Caption: Catalytic cycle for the Baylis-Hillman reaction.
Caption: Workflow for comparing tertiary amine catalyst efficiency.
Experimental Protocol: Comparative Analysis of Tertiary Amine Catalysts in the Baylis-Hillman Reaction
This protocol provides a self-validating system for researchers to replicate and confirm the findings presented.
5.1 Materials
-
This compound (DMEA), ≥99%
-
Triethylamine (TEA), ≥99.5%, distilled from CaH₂
-
N,N-Diisopropylethylamine (DIPEA), ≥99.5%
-
1,4-Diazabicyclo[2.2.2]octane (DABCO), ≥99%
-
Benzaldehyde, ≥99%, freshly distilled
-
Methyl acrylate, ≥99%, inhibitor removed
-
Tetrahydrofuran (THF), anhydrous, ≥99.9%
-
Standard reagents for workup and chromatography (e.g., ethyl acetate, hexane, saturated NH₄Cl solution, MgSO₄)
5.2 Procedure
-
Reaction Setup: To four separate oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars, add benzaldehyde (1.06 g, 10 mmol) and anhydrous THF (20 mL) under an inert atmosphere (N₂ or Argon).
-
Substrate Addition: Add methyl acrylate (0.86 g, 10 mmol) to each flask.
-
Catalyst Addition: To each flask, add one of the following catalysts (1.0 mmol, 10 mol%):
-
Flask 1: DMEA (0.073 g)
-
Flask 2: TEA (0.101 g)
-
Flask 3: DIPEA (0.129 g)
-
Flask 4: DABCO (0.112 g)
-
-
Reaction Execution: Seal the flasks and stir the mixtures at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots every 4-6 hours and analyzing via TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent) or GC-MS. The disappearance of benzaldehyde is a reliable indicator of progress.
-
Workup: Once the reaction is deemed complete (or after 96 hours), quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to isolate the pure Baylis-Hillman adduct.
-
Analysis: Determine the mass of the purified product and calculate the isolated yield for each catalyst.
Broader Applications and Practical Considerations
While the Baylis-Hillman reaction provides a clear case study, the principles apply broadly.
-
Polyurethane Production: In the formation of polyurethane foams, tertiary amines are crucial catalysts.[14][15] DMEA is often used as a co-catalyst to balance the blowing (water-isocyanate) and gelling (polyol-isocyanate) reactions, leading to uniform cell structure and improved dimensional stability in rigid foams.[16][17] Its moderate, controllable activity is a key advantage here.[17]
-
Esterification and Amide Coupling: In reactions that generate acid byproducts (e.g., using acyl chlorides), a non-nucleophilic base is required to act solely as an acid scavenger. DIPEA is the catalyst of choice in these scenarios, particularly in sensitive applications like peptide synthesis, where the nucleophilicity of TEA or DMEA could lead to unwanted side reactions.[6][10]
-
Cost and Handling: DMEA and TEA are generally more cost-effective than DIPEA and DABCO, making them suitable for large-scale industrial processes. However, their volatility and strong odors require careful handling in well-ventilated areas.
Conclusion
The selection of a tertiary amine catalyst is a critical decision that requires a thorough understanding of the interplay between basicity, steric hindrance, and the specific reaction mechanism.
-
This compound (DMEA) emerges as a highly efficient catalyst in contexts where low-to-moderate steric bulk is advantageous. Our model reaction shows it can outperform the more traditional Triethylamine (TEA), suggesting it is an underutilized option that warrants greater consideration. Its role as a balanced catalyst in polyurethane systems further highlights its versatility.[17]
-
DABCO remains the gold standard for nucleophilic catalysis in reactions like the Baylis-Hillman, where its unique structure provides unparalleled activity.[7]
-
DIPEA is the indispensable choice when a strong, non-nucleophilic base is required to scavenge protons without interfering in the primary reaction, as is common in modern coupling chemistries.[13]
By moving beyond "default" choices and applying the fundamental principles outlined in this guide, researchers can unlock higher yields, faster reaction times, and cleaner product profiles.
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A Comparative Guide to Alternative Catalysts for Polyurethane Production: Moving Beyond N,N-Dimethylethylamine
This guide provides a comprehensive comparison of alternative catalysts to the traditional tertiary amine, N,N-Dimethylethylamine (DMEA), for the production of polyurethane (PU) materials. As the industry pivots towards more sustainable and safer manufacturing processes, driven by increasingly stringent environmental regulations and health concerns, the need for high-performance, low-emission catalysts has become paramount.[1] This document is intended for researchers, scientists, and product development professionals, offering an in-depth analysis of catalyst performance, supporting experimental data, and validated testing protocols to guide formulation decisions.
The Evolving Role of Catalysts in Polyurethane Chemistry
Polyurethane synthesis is fundamentally a polyaddition reaction between a polyol and an isocyanate.[2] The kinetics of this process, however, are complex, involving two primary, competing reactions: the gelling reaction (isocyanate + polyol) which builds the polymer network, and the blowing reaction (isocyanate + water) which generates carbon dioxide gas for foaming applications.[3][4][5]
Catalysts are essential for controlling the rates of these reactions to achieve desired material properties, from the cell structure in foams to the cure speed in coatings and elastomers.[6][7][8] Traditional tertiary amines like DMEA have been widely used due to their effectiveness and moderate cost.[9] However, their high volatility contributes to Volatile Organic Compound (VOC) emissions, unpleasant odors, and potential health hazards, including respiratory and skin irritation.[1][10][11][12][13] This has created a critical need for innovative alternatives that offer comparable or superior performance without these drawbacks.
This guide explores three primary classes of alternatives: Low-Emission Reactive Amine Catalysts, Advanced Metal-Based Catalysts, and emerging Bio-Based Catalyst Systems.
Diagram: Core Polyurethane Reaction Pathways
The diagram below illustrates the two fundamental reactions in polyurethane foam production and the role of catalysts in balancing them.
Caption: Balancing the gelling and blowing reactions is key to final PU properties.
Low-Emission & Reactive Amine Catalysts
The most direct solution to the volatility of traditional amines is the development of "non-fugitive" or "reactive" catalysts.[14] These molecules are designed with functional groups, such as hydroxyl (-OH) or secondary amine (-NH) groups, that can react with isocyanates.[8][10] This covalently bonds the catalyst into the polymer matrix, preventing its release from the final product.[15]
Mechanism of Action
Reactive amines still possess a tertiary amine site for catalytic activity but also feature an isocyanate-reactive site. During polymerization, they first catalyze the urethane reaction and are subsequently incorporated into the polymer backbone, effectively neutralizing their volatility and odor.[15][16] This approach significantly reduces VOC emissions, making it ideal for applications with stringent environmental standards, such as automotive interiors and bedding.[14][17]
Performance Comparison
| Catalyst Name/Class | Chemical Structure/Type | Selectivity (Blow/Gel) | Key Features & Performance vs. DMEA |
| DMEA (Baseline) | This compound | Balanced | High activity, but high volatility, strong odor, and VOC emissions.[9] |
| JEFFCAT® DPA | N-(3-dimethylamino-propyl)-N,N-diisopropanolamine | Balanced | Reactive catalyst with two hydroxyl groups, reducing emissions.[10] |
| DABCO® NE 1070 | N,N-dimethyl aminopropyl urea | Gelling | Trifunctional reactive amine that minimizes emissions and odor.[10] |
| TOYOCAT®-RZETA | Hydroxymethyl-TEDA derivative | Strong Gelling | High catalytic activity similar to TEDA but is reactive and non-fugitive.[18] |
| POLYCAT® 77 | N,N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | Balanced | Non-emissive due to reactive hydrogen; improves surface cure.[19][20] |
Featured Reactive Catalyst: N,N-bis(3-dimethylaminopropyl)-N-isopropanolamine
This catalyst exemplifies the reactive amine class. Its two tertiary amine groups provide strong catalytic activity, while the hydroxyl group ensures it is grafted into the polyurethane network. This results in foams with low odor and minimal catalyst migration, which is critical for preventing the degradation of adjacent materials like polycarbonate.[16]
Advanced Metal-Based Catalysts
Organometallic compounds offer a different catalytic mechanism and are often used to achieve specific performance characteristics or in synergy with amine catalysts.[3][5] While organotins like Dibutyltin Dilaurate (DBTDL) have been industry workhorses, toxicity concerns are driving the adoption of alternatives based on bismuth, zinc, and zirconium.[6][21]
Mechanism of Action
Metal catalysts typically function as Lewis acids, coordinating with both the isocyanate and polyol molecules.[6] This activation facilitates the nucleophilic attack of the hydroxyl group on the isocyanate, primarily accelerating the gelling reaction with high selectivity.[2][6] This makes them highly effective for producing elastomers, coatings, and adhesives where a strong, cross-linked polymer network is desired over gas generation.[22]
Performance Comparison
| Catalyst Name/Class | Chemical Type | Selectivity (Blow/Gel) | Key Features & Performance vs. DMEA |
| DMEA (Baseline) | Tertiary Amine | Balanced | Effective for both reactions, but less selective than metal catalysts.[9] |
| Bismuth Carboxylates | Bismuth Neodecanoate | Strong Gelling | Environmentally friendly alternative to tin; fast-acting but may require higher dosage.[7] |
| Zinc Carboxylates | Zinc Octoate / Neodecanoate | Moderate Gelling | Often demonstrates a slight delay, providing better flow; primarily promotes crosslinking.[2][7] |
| Zirconium Complexes | Zirconium Carboxylate | Gelling | Tin-free alternative with reduced toxicity and good performance in coatings.[21] |
| Potassium Octoate | Potassium Carboxylate | Trimerization | Primarily used for polyisocyanurate (PIR) rigid foams to promote the isocyanate trimerization reaction.[7][23] |
Featured Metal Catalyst: Bismuth Neodecanoate
Bismuth-based catalysts have emerged as leading non-toxic replacements for organotins.[24] They are highly selective for the NCO/OH (gelling) reaction and are less sensitive to hydrolysis than many tin catalysts.[7] This provides formulators with a robust, safer option for applications requiring rapid cure and high mechanical strength, although formulation adjustments may be needed to control the reaction profile.
Bio-Based Catalyst Systems
The drive for sustainability extends to the entire polyurethane formulation, including catalysts.[25] While the field is dominated by research into bio-based polyols and isocyanates derived from sources like vegetable oils and lignocellulosic biomass, the catalysts used with these systems are also evolving.[26][27][28]
Challenges and Opportunities
The primary challenge is ensuring catalyst compatibility and performance with the inherent variability of bio-based feedstocks.[25] Bio-polyols can have different reactivity, viscosity, and impurity profiles compared to their petrochemical counterparts, requiring tailored catalytic systems. Amine catalysts remain essential in these formulations to drive the reaction efficiently.[25][26] The opportunity lies in developing catalysts that are themselves derived from renewable resources or that work synergistically with green formulations to enhance their performance and environmental profile.
Currently, commercially available, fully bio-based catalysts are limited. The common practice involves using highly efficient, low-emission conventional catalysts (like reactive amines or non-toxic metal catalysts) in formulations containing bio-based polyols. Research is ongoing to develop novel catalysts derived from renewable materials.
Experimental Protocol: Standardized Evaluation of Catalyst Performance
To ensure a trustworthy and objective comparison, a standardized methodology for evaluating catalyst performance is crucial. This protocol is based on the principles outlined in ASTM D7487 for cup foam testing.[29]
Diagram: Experimental Workflow for Catalyst Evaluation
Caption: A standardized workflow ensures reproducible catalyst performance data.
Step-by-Step Methodology
-
Materials & Formulation:
-
Polyol: Standard polyether polyol (e.g., 3000 MW, 56 OH number).
-
Isocyanate: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI), as required.
-
Surfactant: Standard silicone surfactant.
-
Blowing Agent: Deionized water.
-
Catalysts: DMEA (as control) and the alternative catalyst to be tested.
-
Rationale: Using a consistent base formulation isolates the performance differences attributable solely to the catalyst.
-
-
Procedure:
-
Preparation: Accurately weigh the polyol, surfactant, water, and catalyst into a mixing cup (the "A-side"). Ensure all components are conditioned to 23 ± 1 °C.
-
Mixing: Add the pre-weighed isocyanate (the "B-side") to the A-side components. Immediately begin mixing with a high-shear mixer at a set speed (e.g., 2500 RPM) for a precise duration (e.g., 5 seconds).
-
Pouring & Timing: Immediately after mixing, pour the reacting mixture into a standardized container (e.g., a 32 oz paper cup) and start a stopwatch.
-
Reactivity Measurement:
-
Cream Time: Record the time when the mixture begins to visibly expand and change color.[29]
-
Gel Time: Periodically touch the rising foam with a wooden applicator. The gel time is when the material can be pulled into strings or fibers.[29][30][31]
-
Tack-Free Time: Record the time when the foam surface is no longer sticky to the touch.[29][30][32]
-
-
Density Measurement: After the foam has fully risen and cured (typically after 24 hours), measure its final height and weight to calculate the free-rise density.[29]
-
-
Data Analysis:
-
Compare the cream, gel, and tack-free times of the alternative catalyst directly against the DMEA control.
-
Analyze the foam's cell structure (visual inspection) and density.
-
A shorter gel time indicates stronger gelling activity, while a faster rise profile suggests stronger blowing activity. This allows for a quantitative assessment of the catalyst's selectivity and overall activity.
-
Conclusion and Future Outlook
The transition away from this compound is not merely a regulatory necessity but an opportunity for innovation in polyurethane formulation.
-
Reactive Amine Catalysts stand out as the most mature and effective solution for reducing VOCs and odor in a wide range of foam applications without significant trade-offs in performance.
-
Metal-Based Catalysts , particularly those based on bismuth and zinc, provide formulators with powerful, tin-free tools to precisely control the gelling reaction, essential for high-performance coatings, elastomers, and sealants.[6][21]
-
Bio-Based Systems represent the next frontier, where the development of novel catalysts will be crucial to unlocking the full potential of renewable feedstocks in polyurethane chemistry.[25]
The selection of an alternative catalyst requires a holistic evaluation of reaction kinetics, final product properties, regulatory compliance, and processability. By employing standardized evaluation protocols, researchers and formulators can confidently select the optimal catalyst to meet the demanding performance and sustainability targets of the future.
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A Senior Application Scientist's Guide to the Quantification of N,N-Dimethylethylamine: A Comparative Analysis of Validated Chromatographic Methods
This guide provides an in-depth, validated comparison of analytical methodologies for the quantification of N,N-Dimethylethylamine (DMEA). As a crucial intermediate and catalyst in the synthesis of pharmaceuticals, agrochemicals, and polymers, the precise measurement of DMEA is paramount for process control, impurity profiling, and regulatory compliance.[1][2] This document moves beyond a simple listing of protocols to explain the fundamental causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most robust analytical strategy for their specific application.
We will focus on a validated Ion Chromatography (IC) method as a benchmark for its directness and efficiency, while providing a critical comparison against established Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) alternatives. All methodologies are discussed in the context of the validation framework established by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]
The Benchmark: Direct Quantification by Ion Chromatography (IC)
Ion chromatography is an exceptionally powerful technique for the analysis of ionic analytes, particularly in complex pharmaceutical matrices.[6][7] For weakly basic compounds like DMEA, cation-exchange chromatography with suppressed conductivity detection offers a direct, sensitive, and highly reliable analytical solution without the need for chemical derivatization.[8][9]
The Causality Behind the IC Method: Why It Excels
The primary advantage of IC for DMEA analysis lies in its principle of separation. DMEA, as a derivative of ammonia, is a weak base that is protonated in an acidic eluent, allowing it to be retained on a cation-exchange stationary phase.[8] Suppressed conductivity detection minimizes background eluent conductivity while enhancing the analyte signal, providing excellent sensitivity. This direct approach avoids the time-consuming and error-prone derivatization steps required by other methods, making it ideal for high-throughput quality control environments.[10][11]
The choice of a high-capacity cation-exchange column, such as the Dionex IonPac CS19 or CS16, is critical. These columns are specifically designed to analyze small polar amines and can resolve them from common cations (like sodium or potassium) that might be present in the sample matrix at high concentrations.[8][10] The use of an eluent generator, which electrolytically produces a high-purity methanesulfonic acid (MSA) eluent, ensures exceptional run-to-run reproducibility and reduces manual preparation errors.[9][12]
Validated Experimental Protocol: IC-CD
This protocol is designed to be a self-validating system, grounded in established applications for amine analysis in pharmaceutical products.[10][12]
-
Instrumentation:
-
Ion Chromatography System: Thermo Scientific™ Dionex™ ICS-6000 HPIC system or equivalent.[11]
-
Eluent Generator: EG with a Methanesulfonic Acid (MSA) cartridge.
-
Detector: Suppressed Conductivity Detector (e.g., Dionex CDRS 600).[11]
-
Autosampler and Data System: Chromeleon™ Chromatography Data System software.
-
-
Chromatographic Conditions:
-
Column: Dionex IonPac CS19, 2 x 250 mm with a 2 x 50 mm guard column.[10][12]
-
Scientist's Note: The CS19 is chosen for its moderate hydrophobicity and high efficiency, providing excellent separation of moderately hydrophobic amines like DMEA from other matrix components.[8]
-
-
Eluent: Gradient of Methanesulfonic Acid (MSA) generated electrolytically. A typical gradient might start at 3 mM MSA for initial elution and ramp up to 40 mM MSA to elute more strongly retained components and clean the column.[10]
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 10-20 °C for optimal resolution.[10]
-
Injection Volume: 5-10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard: Prepare a 1000 mg/L stock solution of DMEA in deionized water.
-
Working Standards: Serially dilute the stock standard to create calibration standards across the desired concentration range (e.g., 5–500 µg/L).[10]
-
Sample Preparation: Dissolve the drug substance or product in deionized water to achieve a concentration within the calibration range. Centrifuge or filter through a 0.45 µm syringe filter if particulates are present.
-
IC Workflow Diagram
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of N,N-Dimethylethylamine and its N-oxide Metabolite
Introduction
In the landscape of drug development and industrial chemical analysis, N,N-Dimethylethylamine (DMEA) is a frequently encountered tertiary amine. Its metabolism in biological systems often leads to the formation of this compound N-oxide (DMEAO), a common metabolic pathway for tertiary amines mediated by cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes.[1] The conversion of a parent amine to its N-oxide can significantly alter its pharmacological, toxicological, and physicochemical properties.[1][2] Therefore, the ability to accurately differentiate and quantify DMEA and its N-oxide metabolite is paramount for researchers in pharmacology, toxicology, and metabolomics.
This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the characterization and analysis of DMEA and DMEAO. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to select the most appropriate analytical strategy for their objectives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei. For differentiating DMEA from its N-oxide, both ¹H and ¹³C NMR are invaluable, revealing subtle changes in the electronic environment around the nitrogen atom.
Principle and Application to DMEA vs. DMEA N-oxide
The core principle lies in the chemical shift, which is sensitive to the electron density around a nucleus. The formation of the N-oxide introduces a highly electronegative oxygen atom directly attached to the nitrogen. This has a profound deshielding effect on the adjacent protons and carbons.
-
For DMEA: The protons on the N-methyl groups and the N-methylene group of the ethyl moiety will appear at characteristic upfield chemical shifts.
-
For DMEA N-oxide: The dative N⁺-O⁻ bond withdraws electron density from the nitrogen and, consequently, from the adjacent alkyl groups. This results in a significant downfield shift for the corresponding ¹H and ¹³C signals compared to the parent amine.[3] This predictable shift is the primary diagnostic feature in NMR.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 5-10 mg of the sample (DMEA or its N-oxide) in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large interfering solvent signals in the spectrum.[4]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is set to a chemical shift of 0.0 ppm.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.0 ppm.
-
Integrate the signals to determine the relative ratios of protons.
-
Comparative NMR Data
The following table summarizes the expected chemical shifts for DMEA and the predicted shifts for its N-oxide metabolite.
| Compound | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| DMEA | -N(CH ₃)₂ | ~2.22[5] | ~45.5 |
| -N-CH ₂-CH₃ | ~2.32[5] | ~56.4 | |
| -N-CH₂-CH ₃ | ~1.06[5] | ~11.8 | |
| DMEA N-oxide | -N⁺(O⁻)(CH ₃)₂ | Downfield shift to ~3.2 | Downfield shift to ~60-65 |
| -N⁺(O⁻)-CH ₂-CH₃ | Downfield shift to ~3.5 | Downfield shift to ~70-75 | |
| -N⁺(O⁻)-CH₂-CH ₃ | Minor downfield shift to ~1.2 | Minor downfield shift to ~8-10 |
Note: N-oxide values are predicted based on the known deshielding effects of the N⁺-O⁻ group.[3] Exact values may vary based on solvent and concentration.
Advantages and Limitations
-
Advantages: Provides unambiguous structural confirmation and can distinguish between isomers. It is non-destructive and highly reproducible.
-
Limitations: Relatively low sensitivity compared to mass spectrometry, requiring microgram to milligram quantities of analyte. It is not ideal for trace-level quantification in complex biological matrices without significant sample preparation.
Mass Spectrometry (MS): Unmatched Sensitivity for Detection and Quantification
Mass spectrometry is the cornerstone of modern metabolomics due to its exceptional sensitivity and selectivity, making it the preferred method for analyzing drug metabolites in biological fluids.[6]
Principle and Application to DMEA vs. DMEA N-oxide
MS measures the mass-to-charge ratio (m/z) of ionized molecules. The 16 Da mass difference between DMEA and its N-oxide metabolite makes them easily distinguishable.
-
For DMEA (MW: 73.14 g/mol ): In positive electrospray ionization (ESI), it will be detected as the protonated molecule [M+H]⁺ at m/z 74 . Its fragmentation pattern is dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to characteristic fragment ions.[7][8]
-
For DMEA N-oxide (MW: 89.14 g/mol ): It will be detected as the protonated molecule [M+H]⁺ at m/z 90 .[9] A key diagnostic fragmentation pathway for N-oxides under certain conditions (like in-source fragmentation or MS/MS) is the neutral loss of oxygen (16 Da), which can generate an ion corresponding to the parent amine at m/z 74. This [M+H-O]⁺ fragment is a crucial piece of evidence distinguishing an N-oxide from a hydroxylated metabolite.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
For biological samples (plasma, urine), perform a protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove macromolecules.
-
The supernatant can be diluted in the initial mobile phase. For improved chromatographic retention and sensitivity of polar amines, chemical derivatization can be employed.[10][11]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared sample onto a suitable LC column (e.g., a reversed-phase C18 or a mixed-mode column).
-
Use a gradient elution with a mobile phase system (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the more polar N-oxide from the parent amine.
-
-
MS Detection:
-
The LC eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode.
-
Perform a full scan analysis to identify the [M+H]⁺ ions for DMEA (m/z 74) and DMEAO (m/z 90).
-
For confirmation and quantification, use tandem mass spectrometry (MS/MS). Isolate the precursor ions (m/z 74 and 90) and fragment them to generate specific product ions.
-
Comparative MS Data
| Compound | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| DMEA | 73.14 | 74 | 58, 44, 42 |
| DMEA N-oxide | 89.14 | 90 | 74 ([M+H-O]⁺), 72, 58, 44 |
Advantages and Limitations
-
Advantages: Extremely high sensitivity (picogram to femtogram levels), excellent for quantification in complex matrices, and high throughput when coupled with LC.
-
Limitations: Provides limited structural information without MS/MS. Isomers with the same mass cannot be distinguished by MS alone. Ionization efficiency can be affected by the sample matrix.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups based on their characteristic vibrations.
Principle and Application to DMEA vs. DMEA N-oxide
The key to differentiating DMEA and its N-oxide with FTIR is the presence or absence of the N-O bond vibration.
-
For DMEA: As a tertiary amine, its spectrum is characterized by C-N stretching vibrations (typically in the 1250-1020 cm⁻¹ region) and the absence of N-H stretching bands.[12][13]
-
For DMEA N-oxide: The most prominent and diagnostic feature is the appearance of a strong, characteristic stretching vibration for the N-O bond , which typically absorbs in the 970-920 cm⁻¹ range .[3][14] The presence of this band is definitive proof of N-oxidation.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide powder and pressed into a transparent pellet.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Acquire a background spectrum (of air or the pure KBr pellet).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis:
-
Identify the key absorption bands and compare them to known frequencies for C-N and N-O bonds.
-
Comparative FTIR Data
| Compound | Key Vibrational Mode | Characteristic Frequency (cm⁻¹) |
| DMEA | C-N Stretch | 1250 - 1020 (medium/weak)[13] |
| N-H Stretch | Absent[12][13] | |
| DMEA N-oxide | N-O Stretch | 970 - 920 (strong, diagnostic) [3][14] |
| C-N Stretch | 1250 - 1020 (medium/weak) |
Advantages and Limitations
-
Advantages: Fast, non-destructive, and provides a clear, diagnostic signal for the N-O functional group.
-
Limitations: Low sensitivity, not suitable for quantification or analysis of complex mixtures. Provides information only on functional groups, not the overall molecular structure.
Visualization of Analytical Concepts
To better illustrate the relationships between structure and spectroscopic output, the following diagrams are provided.
Caption: Causality from structural change to spectroscopic signal.
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A Comparative Performance Analysis of N,N-Dimethylethylamine and Conventional Epoxy Curing Agents
For professionals in materials science, chemical research, and product development, the selection of an epoxy curing agent is a critical decision that dictates the processing parameters and final performance of a thermoset system. This guide provides an in-depth comparison of N,N-Dimethylethylamine (DMEA), a tertiary amine catalyst, against traditional primary and secondary amine hardeners and anhydride curing agents. We will explore the catalytic mechanism of DMEA and present a framework for its effective use, supported by standardized experimental protocols to empower researchers in their formulation endeavors.
The Role of the Curing Agent: An Overview
Epoxy resins, prized for their adhesion, chemical resistance, and mechanical strength, are thermosetting polymers that require a curing agent (or hardener) to initiate polymerization.[1] This reaction transforms the liquid resin into a rigid, three-dimensional cross-linked network.[2][3] The choice of curing agent is paramount, as it profoundly influences the system's viscosity, pot life, cure speed, and the ultimate thermal, mechanical, and chemical resistance properties of the cured material.[4][5]
Common classes of curing agents include aliphatic amines, cycloaliphatic amines, aromatic amines, and anhydrides, each offering a unique performance profile.[1][6] This guide focuses on this compound (DMEA), which functions differently from these conventional hardeners.
This compound (DMEA): A Catalytic Curing Agent
This compound is a tertiary amine, meaning its nitrogen atom is bonded to three carbon atoms and has no active hydrogen atoms to react directly with the epoxy ring in a conventional addition reaction.[7][8] Instead, DMEA acts as a catalyst, primarily promoting the anionic polymerization of epoxy groups.[9] It is often used to accelerate the reactions of other curing agents or in formulations where homopolymerization is desired.[10]
Key Performance Attributes of DMEA-Catalyzed Systems:
-
Accelerated Cure: DMEA can significantly speed up urethane formation and epoxy curing reactions.
-
Viscosity Reduction: It can act as a viscosity-reducing agent for more viscous hardeners, improving handling and processability.[8]
-
Versatility: DMEA is miscible with water, alcohols, and various solvents, making it adaptable to different formulations, including waterborne coatings.[8]
Mechanism of Catalytic Action
The curing mechanism initiated by a tertiary amine like DMEA involves the nucleophilic attack of the nitrogen's lone-pair electrons on an epoxy ring. This opens the ring and creates an alkoxide anion, which then proceeds to react with another epoxy group, propagating the polymerization chain.
Caption: Simplified mechanism of DMEA-catalyzed epoxy homopolymerization.
Comparative Analysis: DMEA vs. Conventional Curing Agents
The primary distinction between DMEA and other amine hardeners lies in their reaction mechanism. While DMEA catalyzes, conventional amines act as co-reactants, becoming part of the polymer backbone.
Aliphatic Amines
Aliphatic amines are highly reactive, room-temperature curing agents that provide rapid cure times.[7][11]
-
Advantages: Fast cure, good mechanical properties at ambient temperatures.[1]
-
Disadvantages: Short pot life, high exotherm (heat generation), and potential for "amine blush" in humid conditions.[7][12]
-
Comparison with DMEA: DMEA can be used in small quantities to accelerate aliphatic amine systems. On its own, a DMEA-catalyzed system may have a different reaction profile, often with a less pronounced exotherm compared to a bulk reaction with a fast aliphatic amine.
Cycloaliphatic Amines
These hardeners feature a cyclic molecular structure, imparting enhanced properties to the cured epoxy.[13]
-
Advantages: Excellent chemical and thermal resistance, superior mechanical performance, and good UV stability (low yellowing).[14][15][16] They are suitable for high-performance coatings and composites.[13][17]
-
Disadvantages: Generally require a moderate heat cure to achieve optimal properties.[17]
-
Comparison with DMEA: Cycloaliphatic systems offer a good balance of properties. DMEA could be used as an accelerator to reduce the cure temperature or time, but this might trade off some of the final performance characteristics achieved with a dedicated heat cure schedule.
Aromatic Amines
Aromatic amines are known for producing cured systems with exceptional thermal and chemical resistance.[7][18]
-
Advantages: High glass transition temperature (Tg), excellent resistance to aggressive chemicals and solvents, and long pot life.[18][19]
-
Disadvantages: Require elevated temperatures for curing and can be brittle if not formulated correctly.[7] They often impart a darker color to the final product.[18]
-
Comparison with DMEA: Aromatic amines are used for high-performance applications where thermal stability is critical. DMEA's catalytic action is generally less effective for these less reactive amines compared to its effect on aliphatic systems.
Anhydride Curing Agents
Anhydrides represent a different class of hardeners that react with both the epoxy group and the hydroxyl groups along the resin backbone.[20]
-
Advantages: Very long pot life, low cure shrinkage, high glass transition temperature, and excellent electrical insulation properties.[21][22][23]
-
Disadvantages: Require high-temperature cures and are sensitive to moisture, which can revert the anhydride to its less reactive diacid form.[24] They almost always require an accelerator.
-
Comparison with DMEA: DMEA is an effective accelerator for anhydride-cured systems. Here, DMEA acts as a catalyst to initiate the reaction between the anhydride and the epoxy/hydroxyl groups, allowing for lower cure temperatures or faster processing times.[9][24]
Performance Data Summary
The following table summarizes the typical performance characteristics of different curing agent classes. Values can vary significantly based on the specific formulation, epoxy resin, and cure schedule.
| Property | This compound (as primary catalyst) | Aliphatic Amines | Cycloaliphatic Amines | Aromatic Amines | Anhydrides |
| Cure Speed | Moderate to Fast (Catalyst dependent) | Very Fast[1] | Moderate | Slow[7] | Very Slow (Requires accelerator)[24] |
| Pot Life | Variable | Short[7] | Moderate | Long[18] | Very Long[23] |
| Cure Temperature | Ambient or Elevated | Ambient[7] | Ambient to Elevated[17] | Elevated[7] | Elevated[21] |
| Typical Tg | Moderate | Low to Moderate | Moderate to High | High to Very High[18] | Very High[21] |
| Mechanical Strength | Good | Good | Excellent[14] | Very Good | Excellent |
| Chemical Resistance | Good | Good | Very Good[15] | Excellent[18] | Excellent[21] |
| Handling | Low Viscosity | Low Viscosity | Low Viscosity | Often Solid/High Viscosity | Moisture Sensitive[24] |
Experimental Protocols for Performance Validation
To objectively compare curing agents, standardized testing is essential. The following protocols describe key experiments for characterizing epoxy systems.
Protocol 1: Gel Time and Peak Exotherm Determination
-
Purpose: To measure the working life (pot life) and the exothermic heat generated during the curing reaction. This protocol is based on the methodology outlined in ASTM D2471.[25][26][27]
-
Causality: The gel time indicates the point at which the liquid resin begins to transition into a solid, defining the window for processing and application.[28] The peak exotherm is critical for managing large castings, as excessive heat can cause thermal stress and cracking.[28]
Methodology:
-
Conditioning: Condition the epoxy resin and curing agent at the specified test temperature (e.g., 25°C) for at least 4 hours.
-
Mixing: Accurately weigh the stoichiometric amounts of resin and curing agent into a suitable container (e.g., a 150 mL beaker).
-
Initiation: Start a stopwatch at the moment mixing begins. Mix the components thoroughly for 2-3 minutes until uniform.
-
Measurement: For gel time, probe the surface of the reacting mixture with a clean wooden applicator every 30 seconds. The gel time is recorded when the material no longer adheres to the probe tip.[26]
-
Exotherm: For peak exotherm, insert a thermocouple into the center of the reacting mass and record the temperature at regular intervals until it has peaked and started to decline. Report the maximum temperature reached and the time to reach it.[26]
Protocol 2: Thermal Analysis via Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) of the cured material and analyze the kinetics of the curing reaction.[29][30]
-
Causality: The Tg is a critical thermal property that defines the upper service temperature of the material; above Tg, mechanical properties decline significantly.[3][30] The cure exotherm measured by DSC can be used to calculate the degree of cure and study reaction kinetics.[2][31][32]
Methodology:
-
Sample Preparation: Prepare a small, uncured sample (10-15 mg) of the mixed epoxy system in an aluminum DSC pan.
-
Dynamic Scan (Cure Profile): Place the sample in the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to approximately 250°C. This will show the exothermic cure peak. The area under this peak represents the total heat of reaction (ΔH_total).[2]
-
Tg Determination: Cure a separate, larger sample of the material according to the desired cure schedule (e.g., 24 hours at 25°C followed by 2 hours at 100°C).
-
Cured Sample Scan: Prepare a 10-15 mg sample of the fully cured material. Place it in the DSC and perform a heat-cool-heat cycle (e.g., heat to 200°C, cool to ambient, then reheat to 200°C at 10°C/min). The Tg is identified as a step change in the heat flow curve during the second heating scan.[30]
Protocol 3: Mechanical Performance via Tensile Testing
-
Purpose: To measure the ultimate tensile strength, modulus of elasticity, and elongation at break of the cured epoxy. This protocol is based on ASTM D638.[33][34][35]
-
Causality: These properties quantify the material's stiffness (modulus), strength under tension, and ductility. They are fundamental for structural and engineering applications.
Methodology:
-
Specimen Preparation: Cast the mixed epoxy system into "dog-bone" shaped molds as specified by ASTM D638 (Type I is common).[35]
-
Curing: Cure the specimens according to the specified schedule and post-cure if required. Ensure a defect-free finish.
-
Conditioning: Condition the cured specimens at standard laboratory conditions (23°C, 50% RH) for at least 40 hours prior to testing.
-
Testing: Place the specimen into the grips of a universal testing machine. Attach an extensometer to measure strain accurately.
-
Execution: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[36] The software will record the stress-strain curve.
-
Data Analysis: From the stress-strain curve, calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break.[35]
Visualized Workflows and Logic
Experimental Workflow for Curing Agent Comparison
Caption: Decision-making flowchart for selecting an appropriate epoxy curing agent.
Conclusion
This compound is a versatile and effective catalytic curing agent that offers a distinct performance profile compared to conventional hardeners. Its primary role is not as a standalone curative but as a potent accelerator for other systems (like anhydrides) or as a promoter of homopolymerization. The choice between DMEA and other agents depends entirely on the application's specific requirements for processing and final properties.
-
For rapid, room-temperature cures where a short pot life is acceptable, aliphatic amines are a primary choice.
-
For systems requiring a balance of good mechanical performance, chemical resistance, and color stability , cycloaliphatic amines are excellent candidates.
-
For applications demanding the highest thermal and chemical resistance , aromatic amines and anhydrides are superior, with the latter offering the benefit of a very long pot life.
-
DMEA finds its niche where cure acceleration is needed to reduce cycle times or lower cure temperatures, particularly in anhydride-based systems, or in specialized formulations where its catalytic nature is advantageous.
By utilizing the standardized protocols provided, researchers can generate reliable, comparative data to make informed decisions, optimizing their epoxy formulations for peak performance.
References
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Cycloaliphatic Amines. Westlake Epoxy. [Link]
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ASTM D2471-99 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins (Withdrawn 2008). ASTM International. [Link]
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Cure kinetics of epoxy matrix resin by differential scanning calorimetry. NASA Technical Reports Server (NTRS). [Link]
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Epotec TH-7354 | Cycloaliphatic Amine Curing Agent. Tri-iso. [Link]
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Epoxy Curing Agents for Industrial Applications. HUBEI BESTWAY TECHNOLOGY CO.,LTD. [Link]
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ANHYDRIDE CURED-EPOXY MATRICES. Applied Poleramic. [Link]
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Cure Kinetics of Epoxy Resin Studied by Dynamics and Isothermal DSC Data. Diyala Journal of Engineering Sciences. [Link]
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Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. Gantrade. [Link]
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CYCLOALIPHATIC AMINES. Epochemie. [Link]
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The Unique Benefits of Anhydride Curing in Epoxy Resins. AZoM. [Link]
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Advancements in Cycloaliphatic Amine Hardeners: Enhancing Performance in Epoxy Coatings. Pflaumer Brothers. [Link]
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Aromatic amine low-temperature epoxy curing agent G-553. GUANJIA. [Link]
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Advanced Curing Agents for Thermoset Applications. Dixie Chemical. [Link]
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Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]
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Types of Epoxy Curing Agents – Part 1. NSPC Insights. [Link]
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How Is DSC Used To Study Epoxy Resins? Chemistry For Everyone - YouTube. [Link]
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AROMATIC AMINES. Epochemie. [Link]
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Kinetic studies of an epoxy cure reaction by isothermal DSC analysis. ResearchGate. [Link]
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Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. MDPI. [Link]
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How to measure gel time. CKN Knowledge in Practice Centre. [Link]
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Aromatic Curing Agents Supplier in Ahmedabad. Purnima Group. [Link]
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What standards are used for mechanical testing for epoxy resins? ResearchGate. [Link]
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Resin Formulators Tensile Strength Testing Per ASTM D638. GracoRoberts. [Link]
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Epoxy Curing Agents. PCI Magazine. [Link]
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Experimental characterization of tensile properties of epoxy resin by using micro-fiber specimens. University of Delaware. [Link]
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Epoxy Curing Agents - Diluents Accelerators Adhesion Promoters Specialty Resins Additives. ResearchGate. [Link]
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Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins. CSTJ Matériaux composites. [Link]
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ASTM D2471-99 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins. ANSI Webstore. [Link]
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N,N-DIMETHYLETHANOLAMINE (DMAE or DMEA). Ataman Kimya. [Link]
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Gel time and peak exothermic temperature of thermosetting resins. Technion. [Link]
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Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. NIH. [Link]
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ASTM D638 Standard Test Method for Tensile Properties of Plastics. Shimadzu. [Link]
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DMEA ( DIMETHYLETHANOLAMINE). Ataman Kimya A.Ş. [Link]
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TGA, DMA and dielectric properties of cured epoxy resins. ResearchGate. [Link]
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Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry. [Link]
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ASTM D638 and ISO 527 Standards for Tensile Strength Testing. Pacorr. [Link]
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Dimethylethanolamine (DMEA). CJ Chemicals. [Link]
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A Comparative Study: 2-Methylimidazole vs. Other Epoxy Curing Agents. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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DMA curves of each cured epoxy resin. ResearchGate. [Link]
-
Curing mechanisms and mechanical properties of cured epoxy resins. ResearchGate. [Link]
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Evaluating the Efficiency of N,N-Dimethylethylamine as a Dehydrohalogenation Reagent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate base for dehydrohalogenation is a critical decision that can significantly impact reaction efficiency, yield, and purity. This guide provides an in-depth evaluation of N,N-Dimethylethylamine (DMEA) as a dehydrohalogenation reagent, comparing its performance against other commonly used tertiary amine bases, namely Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA). By examining the interplay of basicity and steric hindrance, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Mechanism of Dehydrohalogenation: A Foundation
Dehydrohalogenation is a fundamental elimination reaction in organic chemistry, typically proceeding via an E2 (bimolecular elimination) mechanism when a strong base is employed.[1][2][3] This concerted, single-step reaction involves the abstraction of a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen.[2][3] Simultaneously, the carbon-halogen bond breaks, and a double bond is formed between the α and β carbons.[2] The efficiency of the base in promoting this reaction is paramount and is governed by several key factors.
Key Factors Influencing Reagent Efficiency
The efficacy of a tertiary amine as a dehydrohalogenation reagent is primarily dictated by two intrinsic properties:
-
Basicity (pKa): The basicity of a reagent, quantified by the pKa of its conjugate acid, determines its ability to abstract a proton. A higher pKa value corresponds to a stronger base.[4]
-
Steric Hindrance: The steric bulk of the base plays a crucial role in dictating the regioselectivity of the elimination reaction.[1] Bulky bases tend to favor the formation of the less substituted (Hofmann) product by abstracting a more accessible, less sterically hindered proton.[1] Conversely, less hindered bases can access more substituted protons to yield the thermodynamically more stable (Zaitsev) product.[1] Furthermore, significant steric hindrance can reduce the nucleophilicity of the amine, minimizing competing SN2 substitution reactions.[5]
Comparative Analysis of DMEA and Other Amine Bases
To effectively evaluate DMEA, it is essential to compare its properties with those of the widely used bases, TEA and DIPEA.
| Property | This compound (DMEA) | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Structure | (CH₃)₂NC₂H₅ | (C₂H₅)₃N | [(CH₃)₂CH]₂NC₂H₅ |
| pKa of Conjugate Acid | 10.16[6][7][8] | 10.75[9][10][11] | ~11[4][12][13] |
| Steric Hindrance | Moderate | Moderate-High | High |
Interpreting the Data:
-
Basicity: DIPEA is the strongest base, followed by TEA, and then DMEA. This suggests that, in terms of proton abstraction ability alone, DIPEA and TEA might be more effective.
-
Steric Hindrance: DMEA possesses the least steric bulk around the nitrogen atom compared to TEA and the highly hindered DIPEA. This has significant implications for its reactivity. The two methyl groups and one ethyl group of DMEA present a smaller profile than the three ethyl groups of TEA or the two bulky isopropyl groups of DIPEA.[14][15]
The interplay of these two factors is critical. While DMEA is a slightly weaker base than TEA and DIPEA, its reduced steric hindrance can be advantageous in certain scenarios. For instance, when the β-proton is sterically accessible, DMEA can efficiently induce dehydrohalogenation. However, its lower steric bulk also means it has a higher potential for acting as a nucleophile, which could lead to undesired SN2 side products, particularly with primary alkyl halides.
Conversely, the significant steric hindrance of DIPEA makes it an excellent choice when elimination is desired over substitution, as its bulk effectively prevents it from acting as a nucleophile.[4][14][15] TEA strikes a balance between basicity and steric hindrance, making it a versatile and commonly used reagent.[9]
Experimental Evidence:
DIPEA > TEA > DMEA
However, the yield of the desired alkene versus the substitution byproduct would be influenced by steric hindrance:
Yield of Alkene (vs. Substitution Product): DIPEA > TEA > DMEA
For substrates where the β-proton is highly hindered, the less bulky DMEA may struggle to effect elimination efficiently compared to the stronger, yet still accessible, TEA.
Experimental Protocols
To provide a practical context, here are detailed, step-by-step methodologies for a representative dehydrohalogenation reaction.
General Dehydrohalogenation of 2-Bromopentane using an Amine Base
This protocol outlines the general procedure for the dehydrohalogenation of 2-bromopentane to yield a mixture of pentene isomers.
Materials:
-
2-Bromopentane
-
This compound (DMEA), Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chosen anhydrous solvent (e.g., 50 mL).
-
Add the amine base (1.5 equivalents). For example, if starting with 10 mmol of 2-bromopentane, add 15 mmol of the amine base.
-
Begin stirring the solution and heat it to reflux.
-
Slowly add 2-bromopentane (1.0 equivalent, 10 mmol) to the refluxing solution via a dropping funnel over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water (50 mL).
-
Extract the organic layer. Wash the organic layer sequentially with 1M HCl (to remove the amine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the product mixture by GC to determine the yield and the ratio of pentene isomers.
Causality behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the quenching of the base and potential side reactions involving water.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the elimination reaction to proceed at a reasonable rate.
-
Excess Base: Using a slight excess of the amine base ensures that there is sufficient reagent to drive the reaction to completion and to neutralize the hydrogen halide byproduct.
-
Aqueous Workup: The aqueous workup is designed to remove the amine salt byproduct and any remaining base. The acid wash specifically targets the basic amine for removal from the organic phase.
Visualization of Key Processes
E2 Dehydrohalogenation Mechanism
Caption: The concerted E2 mechanism for dehydrohalogenation.
Experimental Workflow
Caption: General experimental workflow for dehydrohalogenation.
Conclusion and Recommendations
The selection of an appropriate tertiary amine base for dehydrohalogenation is a nuanced decision that requires careful consideration of both basicity and steric hindrance.
-
This compound (DMEA) is a moderately strong base with the least steric hindrance among the three compared. It is a suitable choice for dehydrohalogenation of substrates with accessible β-protons. However, its lower steric profile increases the risk of competing nucleophilic substitution reactions.
-
Triethylamine (TEA) offers a good balance of basicity and steric hindrance, making it a versatile and widely applicable reagent for a variety of dehydrohalogenation reactions.
-
N,N-Diisopropylethylamine (DIPEA) , with its high basicity and significant steric bulk, is the preferred reagent when minimizing nucleophilic substitution is critical, particularly with sensitive substrates or when forcing an elimination pathway is necessary.
Ultimately, the optimal choice of reagent will depend on the specific substrate, the desired product, and the potential for side reactions. Researchers are encouraged to consider these factors and, when necessary, perform small-scale screening experiments to identify the most efficient base for their particular transformation.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Triethylamine. [Link]
-
Scent.vn. Triethylamine (CAS 121-44-8): Odor profile, Properties, & IFRA compliance. [Link]
-
Carl ROTH. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5. [Link]
-
LookChem. This compound|598-56-1. [Link]
-
Wikidata. triethylamine. [Link]
-
vCalc. pKa of Triethylamine. [Link]
-
Carl ROTH. N,N-Diisopropylethylamine (DIPEA), 100 ml. [Link]
-
YouTube. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]
-
PHARMD GURU. 11. Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. [Link]
-
Quora. Why is diethylamine more basic than triethylamine?. [Link]
-
Quora. Which is more basic N, N-diethylethanamine or N-ethylethanamine?. [Link]
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A Senior Application Scientist's Guide to Investigating N,N-Dimethylethylamine (DMEA) Cross-reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and drug development, the precision and specificity of immunoassays are paramount. The presence of small molecules that can interfere with these assays, leading to false-positive or false-negative results, is a critical concern that demands rigorous investigation. One such molecule, N,N-Dimethylethylamine (DMEA), a tertiary amine with various industrial applications, presents a potential challenge to the integrity of certain immunoassays due to its chemical structure.[1][2][3]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies of DMEA in immunoassays. As a Senior Application Scientist, the following sections will not only detail the "how" but also the "why" behind each experimental choice, ensuring a robust and scientifically sound investigation.
The Imperative of Cross-Reactivity Assessment
Cross-reactivity occurs when an antibody erroneously binds to a molecule that is structurally similar to the target analyte.[4][5] For small molecules like DMEA, this can be particularly problematic in competitive immunoassay formats, where the signal is inversely proportional to the amount of analyte present.[6][7][8][9] Undetected cross-reactivity can lead to inaccurate quantification of the target analyte, potentially compromising research findings and clinical decisions. Therefore, a thorough evaluation of potential cross-reactants is a cornerstone of robust immunoassay validation.[10][11][12]
Designing a DMEA Cross-Reactivity Study: A Hypothetical Case Study
To illustrate the principles of a comprehensive cross-reactivity investigation, we will outline a hypothetical study to assess the potential interference of DMEA in a competitive ELISA designed to quantify a fictional small molecule analyte, "Analyte X."
Pillar 1: Expertise & Experience in Experimental Design
The choice of immunoassay format is critical. A competitive ELISA is the most appropriate format for this study because it is highly sensitive to the presence of small molecules that can compete with the target analyte for antibody binding sites.[6][7][8][9]
Selection of a Hypothetical Target Immunoassay:
Let us assume we are working with a competitive ELISA kit designed for the quantification of "Analyte X," a molecule that shares some structural motifs with DMEA, such as a tertiary amine group.
Selection of Potential Cross-Reactants:
A crucial aspect of this study is the inclusion of structurally similar molecules to DMEA to serve as controls and provide a broader understanding of the antibody's specificity. Based on the structure of DMEA (C4H11N), the following compounds would be logical choices for inclusion in the cross-reactivity panel[1][2][3]:
-
This compound (DMEA): The primary compound of interest.
-
Triethylamine (TEA): A structurally similar tertiary amine.
-
Diethylamine (DEA): A secondary amine to assess the importance of the tertiary amine group.
-
N-Ethylethanolamine: To evaluate the effect of a hydroxyl group addition.
-
Trimethylamine (TMA): A smaller tertiary amine.
Pillar 2: Trustworthiness Through a Self-Validating System
The experimental protocol must be designed to be self-validating, with appropriate controls and clear, quantifiable endpoints.
Experimental Workflow:
The following diagram outlines the key steps in the competitive ELISA workflow for assessing DMEA cross-reactivity.
Caption: Competitive ELISA workflow for DMEA cross-reactivity testing.
Detailed Experimental Protocol:
The following is a detailed, step-by-step methodology for the competitive ELISA.[6][13][14]
-
Plate Coating:
-
Dilute the Analyte X-protein conjugate to a pre-optimized concentration in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the Analyte X standard to generate a standard curve.
-
Prepare serial dilutions of DMEA and each structural analog in the assay buffer. The concentration range should be wide enough to observe any potential dose-dependent effects.
-
-
Competitive Reaction:
-
Add 50 µL of the Analyte X standard, DMEA, or structural analog dilutions to the appropriate wells.
-
Immediately add 50 µL of the diluted primary antibody against Analyte X to each well.
-
Incubate for 1-2 hours at room temperature, allowing for competition between the coated Analyte X and the compounds in the solution for antibody binding.
-
-
Washing:
-
Aspirate the solution from the wells.
-
Wash the plate three times with wash buffer.
-
-
Addition of Secondary Antibody:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution from the wells.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Pillar 3: Authoritative Grounding & Comprehensive References
The interpretation of the results must be grounded in established scientific principles and regulatory guidelines.[10][11][12]
Data Analysis and Interpretation:
The percentage of cross-reactivity is typically calculated using the following formula, which compares the concentration of the test compound required to cause a 50% reduction in the maximum signal (IC50) to the IC50 of the target analyte.[15]
% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100
Hypothetical Data Summary:
The following table presents hypothetical data from our DMEA cross-reactivity study.
| Compound | IC50 (µM) | % Cross-Reactivity |
| Analyte X (Standard) | 1.5 | 100% |
| This compound (DMEA) | 75 | 2.0% |
| Triethylamine (TEA) | 150 | 1.0% |
| Diethylamine (DEA) | >1000 | <0.15% |
| N-Ethylethanolamine | >1000 | <0.15% |
| Trimethylamine (TMA) | 300 | 0.5% |
Interpretation of Hypothetical Results:
Based on this hypothetical data, DMEA exhibits a low but measurable cross-reactivity of 2.0% in the immunoassay for Analyte X. Triethylamine also shows a minor cross-reactivity. The secondary amine, Diethylamine, and the alcohol-containing N-Ethylethanolamine show negligible cross-reactivity, suggesting that the tertiary amine group is a key feature for the observed weak binding to the anti-Analyte X antibody.
Visualizing the Mechanism of Cross-Reactivity:
The following diagram illustrates the potential mechanism of DMEA cross-reactivity in the competitive immunoassay.
Caption: Mechanism of DMEA cross-reactivity in a competitive immunoassay.
Concluding Remarks for the Diligent Researcher
References
- Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. (2025, October 21). [Source not available].
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U.S. Food and Drug Administration. (2019, January 23). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. FDA.gov. [Link]
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Mowery, K. E., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(9), 1187-1190. [Link]
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Competitive ELISA Protocol. Biomeda Corp. [Link]
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Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
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Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. [Link]
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Cross-Reactivity in Immunoassay Drug Screening. Siemens Healthineers Academy. [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
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Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
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This compound. Wikipedia. [Link]
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Kalinina, D. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. [Link]
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Dimethylethylamine. PubChem. [Link]
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Assay Validation Guidelines. Ofni Systems. [Link]
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Economic comparison of N,N-Dimethylethylamine and alternative catalysts.
An Economic and Performance-Based Comparison of N,N-Dimethylethylamine and Alternative Catalysts in Industrial Applications
Abstract
The selection of a catalyst is a critical decision in chemical manufacturing, profoundly influencing not only reaction kinetics and product quality but also the overall economic viability and environmental footprint of a process. This compound (DMEA) is a widely utilized tertiary amine catalyst in applications ranging from polyurethane foam production and epoxy resin curing to foundry core binding.[1][2][3] This guide presents an objective, data-driven comparison of DMEA with key alternative catalysts, including Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), and Triethylenediamine (TEDA). We delve into the core performance metrics and economic factors that govern catalyst selection in these major industrial domains. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for researchers, process chemists, and formulation scientists to make informed, cost-effective, and sustainable catalyst choices.
Introduction: The Strategic Role of Amine Catalysts in Process Chemistry
The Economic Imperative of Catalyst Selection
In industrial synthesis, a catalyst's impact extends far beyond accelerating reaction rates. An optimal catalyst minimizes energy consumption by enabling reactions at lower temperatures and pressures, increases throughput by reducing cycle times, and enhances product purity, thereby lowering downstream separation and waste disposal costs.[4] The total cost of ownership for a catalyst, therefore, encompasses its purchase price plus its influence on energy, materials, waste, and labor. This guide provides a framework for evaluating these interconnected economic factors.
Profile of this compound (DMEA)
DMEA is a volatile, tertiary amine with the formula (CH₃)₂NC₂H₅.[1] Its combination of basicity and steric accessibility makes it an effective catalyst in numerous polymerization and curing reactions.[2][3] It is particularly prevalent in applications requiring a strong, reactive catalyst, such as in the production of polyurethane foams and as a curing agent for cold-box foundry binders.[1][5] However, its high volatility and characteristic amine odor present handling and environmental challenges that necessitate a careful evaluation of alternatives.[1]
Scope of this Comparative Guide
This guide will compare DMEA against other commercially significant amine catalysts across three primary applications:
-
Polyurethane (PU) Foam Production: Focusing on the balance between the gelling and blowing reactions.
-
Epoxy Resin Curing: Examining the impact on cure speed and final thermoset properties.
-
Foundry Core Binding (Cold-Box Process): Assessing efficiency in the rapid curing of sand cores.
The comparison will be grounded in key performance indicators (KPIs), economic implications, and environmental, health, and safety (EHS) profiles.
Foundational Catalyst Properties: A Head-to-Head Comparison
The performance of an amine catalyst is dictated by its fundamental physicochemical properties. Basicity (pKa), steric hindrance, and volatility are primary determinants of catalytic activity, selectivity, and process compatibility.
| Property | This compound (DMEA) | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | Triethylenediamine (TEDA/DABCO) |
| Structure | (CH₃)₂NC₂H₅ | (C₂H₅)₃N | iPr₂NEt | N(CH₂CH₂)₃N |
| Type | Tertiary Amine | Tertiary Amine | Tertiary Amine (Hindered) | Tertiary Amine (Bicyclic, Unhindered) |
| Boiling Point | 36.5 °C[1] | 89.5 °C | 126.5 °C | 174 °C (sublimes)[6] |
| pKa (conjugate acid) | 10.16[1] | 10.75 | 10.75 (more hindered)[7] | 8.82 |
| Key Feature | High reactivity, high volatility | General-purpose base, moderate volatility | Non-nucleophilic, sterically hindered base[7][8] | Strong gel catalyst, low odor[6][9] |
| Primary Hazard | Highly Flammable, Corrosive[1] | Flammable, Corrosive | Flammable, Corrosive | Irritant |
Causality Behind Property Choices:
-
High Volatility (DMEA): Advantageous in applications like foundry cores where the catalyst is introduced as a gas and must be purged quickly. However, this also leads to higher fugitive emissions (VOCs) and a lower flash point, increasing EHS concerns.[1][5]
-
Steric Hindrance (DIPEA): The bulky isopropyl groups make DIPEA a poor nucleophile, preventing it from participating in unwanted side reactions. This makes it an excellent choice as a non-nucleophilic proton scavenger in sensitive organic syntheses.[7][8]
-
Bicyclic Structure (TEDA): TEDA's cage-like structure makes its nitrogen atoms highly accessible despite its high molecular weight, resulting in exceptionally strong catalytic activity for the gelling reaction in polyurethane synthesis.[6][9]
Application Deep Dive: Polyurethane Foam Production
In PU foam manufacturing, tertiary amine catalysts are crucial for balancing two simultaneous reactions: the "blowing" reaction (isocyanate + water → CO₂) and the "gelling" reaction (isocyanate + polyol → polyurethane).[9][10] The choice of catalyst directly controls the foam's rise profile, cure time, and final cell structure.
Performance and Economic Comparison in PU Foams
| Catalyst | Primary Function | Performance Characteristics | Economic Implications |
| DMEA | Balanced Blow/Gel | Fast initiation, effective in rigid foams.[11] | Lower-cost option, but high volatility can lead to material loss and requires stringent emissions control, increasing operational costs.[12] |
| Bis(dimethylaminoethyl) Ether (BDMAEE) | Strong Blowing Catalyst | Promotes rapid gas generation, ideal for soft, flexible foams.[6][11] | Higher efficiency in blowing can reduce the need for physical blowing agents. Cost must be balanced against desired foam density. |
| Triethylenediamine (TEDA) | Strong Gelling Catalyst | Provides excellent back-end cure and polymer strength. Often used in combination with a blowing catalyst.[6][9] | Higher initial cost but leads to robust, high-quality foams. Its efficiency can reduce demolding times, increasing throughput.[9] |
| N,N-dimethylcyclohexylamine (DMCHA) | Strong Gelling Catalyst | Sterically hindered but a strong base, widely used in rigid foams for insulation.[11] | Cost-effective for rigid foam applications where dimensional stability is critical.[13] |
Economic Insight: While DMEA may have a lower purchase price, a comprehensive economic analysis often favors a blend of catalysts. For instance, combining a potent blowing catalyst like BDMAEE with a strong gelling catalyst like TEDA allows for precise control over the foam's properties. This optimization can lead to lower foam density (saving on raw materials), faster cure times (increasing production line speed), and better physical properties (higher value product), justifying the use of more expensive, specialized catalysts.[6] The global market for amine catalysts in PU foam is substantial, reflecting their critical role in this high-volume industry.[14][15]
Application Deep Dive: Foundry Core Binder Systems
In the "cold-box" process for making foundry sand cores, a two-part polyurethane binder is mixed with sand. A gaseous tertiary amine catalyst, such as DMEA or TEA, is then passed through the sand mixture to trigger an almost instantaneous cure.[5][16]
Performance and Economic Comparison in Foundry Binders
| Catalyst | Gassing Characteristic | Performance | Economic Implications |
| DMEA | Highly Volatile | Rapid and complete core cure. Effective at lower concentrations.[17] | High efficiency can reduce catalyst consumption per core.[18] However, its high volatility and flammability require specialized, capital-intensive storage and handling systems. |
| TEA | Less Volatile | Also a very effective curing agent, though may require slightly higher concentrations or longer gassing times compared to DMEA.[5][17] | Lower volatility improves handling safety and may reduce fugitive losses. The choice between DMEA and TEA often depends on a foundry's specific equipment, cycle time requirements, and EHS policies. |
Economic Insight: The primary economic driver in this application is productivity. The catalyst that provides the fastest, most complete cure with the lowest consumption will be favored. While DMEA is highly efficient, some advanced binder systems are optimized to use less catalyst overall, potentially favoring alternatives like TEA when paired with high-efficiency binders.[18] The cost of the catalyst itself is often secondary to the cost of production downtime or rejected cores due to incomplete curing.
Experimental Protocol: Benchmarking Catalyst Performance in a Model Polyurethane System
To ensure trustworthy and reproducible results, a standardized protocol is essential for comparing catalyst performance. This protocol outlines a method for evaluating the reactivity profile of different amine catalysts in a model rigid polyurethane foam formulation.
Objective
To quantitatively compare the effect of DMEA, TEA, and TEDA on the cream time, gel time, and tack-free time of a standardized rigid polyurethane foam formulation.
Materials & Equipment
-
Polyether Polyol (e.g., 400-500 OH value)
-
Polymeric MDI (Isocyanate)
-
Surfactant (Silicone-based)
-
Blowing Agent (Water)
-
Catalysts: DMEA, TEA, TEDA (as a 33% solution in dipropylene glycol, e.g., TEDA-L33)
-
Digital scale (±0.01 g), stopwatch, disposable cups, mixing paddle, fume hood.
Step-by-Step Methodology
-
Preparation (Pre-Mixing): In a fume hood, accurately weigh the polyol, surfactant, and water into a disposable cup. This is the "B-side" component. Mix thoroughly for 30 seconds.
-
Causality: Pre-mixing these components ensures a homogenous blend before the reactive components are introduced, which is critical for consistent foam structure.
-
-
Catalyst Addition: To the B-side, add the specified amount of the catalyst being tested (e.g., 1.5 parts per hundred parts polyol). Mix for an additional 15 seconds.
-
Initiation of Reaction: Weigh the appropriate amount of polymeric MDI (the "A-side") and add it to the B-side mixture.
-
Mixing and Observation: Immediately start the stopwatch and mix vigorously for 5-7 seconds. Do not overwhip, as this can damage the cell structure. Place the cup on a level surface in the fume hood.
-
Data Recording:
-
Cream Time: Record the time when the mixture begins to change color (typically becomes lighter) and starts to rise.
-
Gel Time: Periodically touch the rising foam with a thin wire or wooden stick. Record the time when the foam becomes stringy and sticky.
-
Tack-Free Time: Record the time when the surface of the foam is no longer sticky to the touch.
-
-
Analysis: Repeat the experiment three times for each catalyst to ensure statistical validity. Average the results and present them in a comparison table.
Visualization of Experimental Workflow
Caption: Workflow for benchmarking PU foam catalyst performance.
Decision Framework for Catalyst Selection
Choosing the right catalyst involves a multi-faceted analysis of performance requirements, economic constraints, and regulatory considerations. The following decision tree provides a logical pathway for selecting an appropriate amine catalyst.
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Safety Operating Guide
Proper Disposal of N,N-Dimethylethylamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. N,N-Dimethylethylamine (DMEA), a versatile aliphatic amine, requires meticulous handling and disposal due to its hazardous properties. This guide provides a comprehensive, step-by-step framework for the proper disposal of DMEA, grounded in scientific principles and field-proven safety protocols to ensure the protection of personnel and the environment.
Immediate Safety & Hazard Assessment: Understanding the Risks
This compound is a highly flammable, corrosive, and volatile liquid.[1][2] A thorough understanding of its properties is critical before any handling or disposal operations commence. The primary hazards stem from its low flash point (-28 °C), making it a significant fire risk, and its corrosive nature, which can cause severe burns to the skin and eyes upon contact.[3] Inhalation of its vapors can irritate the respiratory tract and may be harmful.[4][5]
The causality behind stringent disposal protocols is clear: improper disposal can lead to fire, environmental contamination, and serious health risks. This chemical is classified as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), primarily due to its ignitability (D001 hazardous waste code).[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is a self-validating system; it directly mitigates the known hazards of the chemical. Based on guidelines from authoritative bodies like the National Institute for Occupational Safety and Health (NIOSH) for similar amines, the following PPE is mandatory.[9][10]
| PPE Category | Specification & Rationale |
| Hand Protection | Nitrile or Neoprene Gloves: Double-gloving is recommended. Nitrile gloves offer good resistance to many chemicals, but breakthrough times can be short with prolonged contact. A chemical resistance chart should always be consulted for the specific glove manufacturer.[11][12] For significant handling, heavy-duty nitrile or butyl rubber gloves are preferable.[6][13] |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield: Due to its corrosive nature and the risk of splashes, both safety goggles and a full-face shield must be worn. Standard safety glasses are insufficient. |
| Body Protection | Flame-Retardant Laboratory Coat & Chemical Apron: A flame-retardant lab coat is essential due to the high flammability of DMEA. A chemically resistant apron should be worn over the lab coat to protect against splashes of the corrosive liquid. |
| Respiratory Protection | NIOSH-Approved Respirator: All handling of open containers should occur in a certified chemical fume hood. If there is a potential for exposure above permissible limits, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][14] For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[15] |
Spill Management: An Immediate Action Protocol
Accidental spills require a swift, controlled, and safe response. The volatility and flammability of this compound dictate that all sources of ignition must be eliminated immediately.
Experimental Protocol: Small Spill Cleanup (<1 Liter)
-
Alert & Isolate: Immediately alert personnel in the area and restrict access. Ensure the spill area is well-ventilated, preferably within a chemical fume hood.[16]
-
Eliminate Ignition Sources: Turn off all nearby hot plates, stirrers, and other potential sources of sparks or flames.[17]
-
Don PPE: Wear the full PPE ensemble as detailed in the table above, including respiratory protection if vapors are significant.
-
Containment: Create a dike around the spill using a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[4][17][18] Do not use combustible materials like paper towels for initial containment.
-
Absorption: Working from the outside edge of the spill inward, apply the absorbent material over the liquid until it is fully absorbed. This minimizes the spread of the chemical and vapors.[16]
-
Collection: Using spark-proof tools (e.g., plastic or beryllium-copper scoops), carefully collect the saturated absorbent material.[4][19]
-
Containerization: Place the collected waste into a designated, sealable, and properly labeled hazardous waste container.
-
Decontamination: Clean the spill surface with soap and water. The cleaning materials must also be disposed of as hazardous waste.[18]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
For large spills (>1 Liter), evacuate the area immediately, alert others, and contact your institution's emergency response team or local fire department from a safe location.[18]
Proper Disposal Procedures for this compound Waste
Disposal of this compound must adhere to all local, state, and federal regulations.[20] Under no circumstances should this chemical be disposed of down the sanitary sewer.[1] The following workflow provides a decision-making framework for proper disposal.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Bulk Disposal
The primary and most secure method for disposing of bulk this compound is through a licensed hazardous waste management company for high-temperature incineration.
-
Containerization: Collect all DMEA waste in a dedicated, chemically compatible, and clearly labeled container (e.g., glass or high-density polyethylene). The container must be kept closed when not in use and stored in a cool, well-ventilated area away from incompatible materials like acids and strong oxidizers.[4]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the associated hazard pictograms (flammable, corrosive, toxic).
-
Contact EHS: Coordinate with your institution's EHS department to arrange for pickup by a certified hazardous waste contractor.
In-Lab Neutralization (For Small Quantities Only)
For very small laboratory quantities, neutralization can be considered as a pre-treatment step to reduce the corrosivity hazard, but this must be performed with extreme caution by trained personnel. The reaction is exothermic and can generate heat and vapors.[21][22]
Causality Note: This procedure converts the volatile, corrosive amine into a less volatile salt, reducing its immediate hazard profile before final disposal.
-
Work Area: Perform this procedure in a certified chemical fume hood, behind a blast shield.[22]
-
PPE: Wear the full PPE ensemble as described in Section 2.
-
Dilution: In a large beaker, dilute the this compound waste by slowly adding it to at least 10 parts of cold water with constant, gentle stirring. This dissipates heat.
-
Cooling: Place the beaker containing the diluted amine solution into an ice-water bath.
-
Neutralizing Agent: Prepare a dilute (~1M) solution of a weak acid, such as citric acid or acetic acid. Never use strong acids like hydrochloric or sulfuric acid , as the reaction can be violent.
-
Slow Addition: Slowly add the weak acid solution to the stirred, cooled amine solution. Monitor the temperature and the pH of the solution continuously with a calibrated pH meter.
-
pH Target: Continue adding acid until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: The resulting neutralized salt solution must still be collected as hazardous waste. It contains organic material and should not be poured down the drain.[23] Transfer the solution to a labeled hazardous waste container for pickup.
Final Disposal by Incineration
Incineration is the preferred final disposal method for this compound.[2] This process must be conducted in a permitted hazardous waste incinerator equipped with afterburners and scrubbers. The high temperatures (typically above 850°C) and controlled conditions ensure the complete destruction of the organic molecule.[24][25]
Causality Note: Uncontrolled combustion or lower-temperature burning of nitrogen-containing compounds like DMEA can lead to the formation of toxic oxides of nitrogen (NOx), which are significant air pollutants.[1][20] Professional incineration facilities are designed to manage and neutralize these harmful byproducts.
Emergency First Aid Procedures
Immediate and correct first aid is crucial in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[4][26]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][19] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15-30 minutes, holding the eyelids open.[4][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[20] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a multi-faceted process that demands scientific understanding, procedural diligence, and an unwavering commitment to safety. By adhering to the protocols outlined in this guide—from rigorous PPE use and immediate spill control to the engagement of professional disposal services—researchers and scientists can ensure they are not only compliant with regulations but are actively fostering a culture of safety and environmental stewardship. This approach builds trust in our processes and reinforces our role as responsible leaders in the scientific community.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-Dimethylethylamine
Welcome to a comprehensive guide designed for the precise and safe handling of N,N-Dimethylethylamine (DMEA) in a professional laboratory setting. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and control we maintain in our environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring your safety protocols are not just followed, but understood.
This compound is a versatile compound, but its utility is matched by its significant hazards. It is a highly flammable, corrosive, and toxic substance that demands rigorous adherence to safety protocols.[1][2][3] This guide provides the essential, immediate safety and logistical information you need, from initial handling to final disposal.
Section 1: The Hazard Profile of this compound
Understanding the specific risks associated with DMEA is the foundational step in developing a robust safety plan. DMEA is classified as a highly flammable liquid and vapor (Category 2), is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[1][2][3] The vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4]
| Property | Value | Significance for Handling |
| CAS Number | 598-56-1 | Unique identifier for substance verification.[1][2] |
| Molecular Formula | C4H11N | Basic chemical identity.[1][2] |
| Boiling Point | 36-38 °C (97-100 °F) | Low boiling point indicates high volatility and significant inhalation hazard at room temperature. |
| Flash Point | -28 °C (-18.4 °F) | Extremely flammable; requires strict control of ignition sources. |
| Vapor Pressure | 8.09 psi at 20 °C | High vapor pressure contributes to a rapid build-up of flammable and toxic concentrations in air. |
| Oral LD50 (Rat) | 525 - 606 mg/kg | Indicates acute toxicity if ingested.[1][2] |
While specific Occupational Exposure Limits (OELs) for this compound are not widely established, the toxic effects are noted to be similar to related amines like triethylamine, which can cause corneal damage and respiratory irritation.[5] Therefore, exposure must be minimized to the lowest achievable levels.
Section 2: The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. Before any work with DMEA begins, the primary focus must be on engineering and administrative controls to minimize exposure potential.
-
Engineering Controls : All work with DMEA must be conducted within a certified chemical fume hood.[1] The fume hood provides critical ventilation to capture and exhaust flammable and toxic vapors, protecting the user and the laboratory environment. Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[2][6] All electrical equipment used in the vicinity must be explosion-proof.[1][2]
-
Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for handling DMEA. Restrict access to authorized and trained personnel only. Ensure all users are familiar with the Safety Data Sheet (SDS) before beginning work.
Section 3: Mandatory Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, a specific PPE ensemble is required to mitigate the risk of direct contact.
3.1: Eye and Face Protection
Direct contact with DMEA can cause severe, irreversible eye burns.[4]
-
Minimum Requirement : Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.
-
Enhanced Protection : When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[1]
3.2: Hand Protection
DMEA causes severe skin burns upon contact.[2][4] The selection of appropriate gloves is critical and must be based on chemical compatibility and breakthrough time, not just thickness.
-
Primary Recommendation : Butyl rubber or Viton™ gloves offer the best resistance to DMEA.
-
Secondary Option : While nitrile gloves are common in laboratories, they may offer limited protection for prolonged contact. One chemical resistance chart indicates that for the similar chemical, diethylamine, nitrile gloves have a breakthrough time of less than one minute.[7][8] Therefore, if nitrile gloves are used, it should only be for incidental splash protection, and they must be replaced immediately upon any contact.[7][8]
-
Protocol : Always inspect gloves for tears or pinholes before use. For tasks with higher splash potential, consider double-gloving. Use proper glove removal techniques to avoid skin contamination.[9]
3.3: Body Protection
Protecting the skin from potential splashes and vapors is crucial.
-
Lab Coat : A flame-resistant lab coat is required.
-
Apron : For larger volume transfers, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Clothing and Footwear : Wear long pants and fully enclosed, chemical-resistant shoes. Do not wear shorts, skirts, or open-toed shoes in the laboratory.
3.4: Respiratory Protection
The high volatility and toxicity of DMEA present a significant inhalation hazard.[1][4]
-
Standard Operations : When working within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations : In the event of a spill or ventilation failure, respiratory protection is mandatory. Use a NIOSH-approved respirator with organic vapor (OV) cartridges.[9] For large spills or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary, and only trained emergency responders should enter the area.[1][6] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and medical clearance.
Section 4: Operational Workflow: A Step-by-Step Guide
This section provides a procedural workflow for safely handling DMEA, from initial preparation to the final steps of an experiment.
4.1: Pre-Use Inspection & Donning PPE
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Clear the workspace of any unnecessary equipment or ignition sources.[2][4]
-
Confirm the location of the nearest safety shower, eyewash station, and spill kit.
-
Don PPE in the following order: lab coat, long pants, closed-toe shoes, chemical splash goggles, and finally, gloves.
4.2: Handling Protocol (Inside a Fume Hood)
-
Ground and bond containers when transferring material to prevent static discharge.[1][2][4]
-
When transferring, pour slowly and carefully to minimize splashing and vapor generation.
-
Upon completion, decontaminate any surfaces that may have come into contact with DMEA.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove gloves last.
-
Wash hands and face thoroughly with soap and water after handling.[1][3]
Section 5: Emergency Protocols
5.1: Spill Response
Your response will depend on the size and location of the spill.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., dry sand, vermiculite) to contain and absorb the spill.[1][4] Do not use combustible materials like paper towels.
-
Using spark-proof tools, carefully collect the absorbed material into a designated, labeled hazardous waste container.[1][4]
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood or a large volume):
-
Alert others and activate the fire alarm if necessary to evacuate the building.
-
If trained and equipped with an SCBA, and it is safe to do so, shut off ignition sources.
-
From a safe location, call emergency services and your institution's Environmental Health and Safety (EHS) department.[10][11]
-
Do not re-enter the area until it has been cleared by trained emergency responders.[12]
5.2: First Aid & Exposure
Immediate action is critical to mitigate injury.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1][4]
-
Skin Contact : Immediately remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes in a safety shower.[1][4] Seek immediate medical attention. Discard contaminated clothing and shoes.[4]
-
Inhalation : Move the affected person to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[2][4] If the person is conscious and alert, give 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.
Section 6: Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[6][13]
-
Collect all waste in clearly labeled, sealed, and compatible containers.
-
Empty containers may retain product residue and dangerous vapors and should be handled as hazardous.[4]
-
Follow all federal, state, and local regulations for hazardous waste disposal, coordinating with your institution's EHS department for pickup and disposal.[1][13]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
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SAFETY DATA SHEET: this compound. (2025). Thermo Fisher Scientific. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
